molecular formula C8H12N2O B2571912 6-Methoxy-2,4-dimethylpyridin-3-amine CAS No. 1224432-59-0

6-Methoxy-2,4-dimethylpyridin-3-amine

Cat. No.: B2571912
CAS No.: 1224432-59-0
M. Wt: 152.197
InChI Key: HSCBVZREMCLXLT-UHFFFAOYSA-N
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Description

6-Methoxy-2,4-dimethylpyridin-3-amine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.197. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-2,4-dimethylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-2,4-dimethylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-2,4-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5-4-7(11-3)10-6(2)8(5)9/h4H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCBVZREMCLXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224432-59-0
Record name 6-methoxy-2,4-dimethylpyridin-3-amine
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Foundational & Exploratory

An In-depth Technical Guide to a Proposed Synthesis Pathway for 6-Methoxy-2,4-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a comprehensive, albeit theoretical, multi-step synthesis pathway for the novel compound 6-Methoxy-2,4-dimethylpyridin-3-amine. Due to the absence of a documented direct synthesis in current literature, this guide leverages established and robust chemical transformations commonly employed in pyridine chemistry. Each step is detailed with a mechanistic rationale, a step-by-step experimental protocol, and critical process parameters. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational blueprint for the laboratory-scale synthesis of this promising molecular scaffold.

Introduction and Strategic Rationale

The substituted aminopyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The target molecule, 6-Methoxy-2,4-dimethylpyridin-3-amine, combines several key structural features: a methoxy group at the 6-position, which can modulate metabolic stability and receptor interactions; methyl groups at the 2- and 4-positions, which can enhance binding affinity and provide steric shielding; and a crucial amine at the 3-position, a versatile handle for further derivatization.

Given the lack of a direct reported synthesis, a logical and convergent pathway was designed, commencing from the readily available starting material, 2,4-lutidine. The proposed five-step synthesis is outlined below and involves activation of the pyridine ring via N-oxidation, regioselective nitration, subsequent chlorination and methoxylation, and a final reduction to yield the target amine.

Proposed Overall Synthesis Pathway

The proposed synthetic route is a five-step sequence designed to systematically build the required functionality onto the 2,4-dimethylpyridine core.

Overall_Synthesis_Pathway 2,4-Lutidine 2,4-Lutidine 2,4-Lutidine-N-oxide 2,4-Lutidine-N-oxide 2,4-Lutidine->2,4-Lutidine-N-oxide Step 1: Oxidation 6-Chloro-2,4-dimethyl-3-nitropyridine 6-Chloro-2,4-dimethyl-3-nitropyridine 2,4-Lutidine-N-oxide->6-Chloro-2,4-dimethyl-3-nitropyridine Step 2 & 3: Nitration & Chlorination 6-Methoxy-2,4-dimethyl-3-nitropyridine 6-Methoxy-2,4-dimethyl-3-nitropyridine 6-Chloro-2,4-dimethyl-3-nitropyridine->6-Methoxy-2,4-dimethyl-3-nitropyridine Step 4: Methoxylation 6-Methoxy-2,4-dimethylpyridin-3-amine 6-Methoxy-2,4-dimethylpyridin-3-amine 6-Methoxy-2,4-dimethyl-3-nitropyridine->6-Methoxy-2,4-dimethylpyridin-3-amine Step 5: Reduction

Caption: Proposed five-step synthesis of 6-Methoxy-2,4-dimethylpyridin-3-amine.

Step-by-Step Synthesis Protocol and Mechanistic Insights

Step 1: Oxidation of 2,4-Lutidine to 2,4-Lutidine-N-oxide

Causality: The initial oxidation of the pyridine nitrogen to an N-oxide is a critical activating step. The N-oxide group increases the electron density of the pyridine ring, making it more susceptible to electrophilic substitution, which is essential for the subsequent nitration step. Furthermore, the N-oxide can be readily converted to a leaving group in a later stage of the synthesis.

Experimental Protocol:

  • To a solution of 2,4-lutidine (1 equivalent) in glacial acetic acid, add 30% hydrogen peroxide (2-3 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 70-80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-lutidine-N-oxide as a solid.

Data Summary Table:

ParameterValueReference
Starting Material2,4-LutidineCommercially Available
ReagentsHydrogen Peroxide, Glacial Acetic Acid[1]
Typical Yield80-90%Based on analogous reactions[1]
Product Purity>95% after recrystallizationExpected based on similar procedures
Step 2 & 3: Nitration of 2,4-Lutidine-N-oxide and Subsequent Chlorination

Causality: This two-step, one-pot sequence first introduces the nitro group at the 3-position, a key precursor to the target amine. The N-oxide directs the nitration to the positions ortho and para to the nitrogen. With the 2- and 4-positions blocked by methyl groups, the nitration is expected to occur at the 3- or 5-position. Following nitration, the N-oxide is converted to a chloride at the 6-position using a chlorinating agent like phosphorus oxychloride (POCl₃). This chloro-substituent will then be displaced in the next step.

Nitration_Chlorination 2,4-Lutidine-N-oxide 2,4-Lutidine-N-oxide 3-Nitro-2,4-lutidine-N-oxide 3-Nitro-2,4-lutidine-N-oxide 2,4-Lutidine-N-oxide->3-Nitro-2,4-lutidine-N-oxide Nitration (HNO₃/H₂SO₄) 6-Chloro-2,4-dimethyl-3-nitropyridine 6-Chloro-2,4-dimethyl-3-nitropyridine 3-Nitro-2,4-lutidine-N-oxide->6-Chloro-2,4-dimethyl-3-nitropyridine Chlorination (POCl₃)

Caption: Two-step sequence for the formation of the key chloro-nitro intermediate.

Experimental Protocol:

  • To a cooled (0°C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2,4-lutidine-N-oxide (1 equivalent) while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90°C for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it onto crushed ice, then neutralize with a cold aqueous solution of sodium hydroxide to pH 7-8.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-nitro-2,4-lutidine-N-oxide.

  • To the crude 3-nitro-2,4-lutidine-N-oxide, add phosphorus oxychloride (POCl₃, 3-5 equivalents) and heat the mixture to reflux (around 110°C) for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 6-chloro-2,4-dimethyl-3-nitropyridine.

Data Summary Table:

ParameterValueReference
Starting Material2,4-Lutidine-N-oxideFrom Step 1
ReagentsNitric Acid, Sulfuric Acid, POCl₃[2][3][4][5]
Typical Yield50-60% (over two steps)Estimated from similar transformations
Product Purity>95% after chromatographyExpected based on standard procedures
Step 4: Methoxylation of 6-Chloro-2,4-dimethyl-3-nitropyridine

Causality: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloride at the 6-position by the methoxide nucleophile. This reaction is a reliable method for introducing alkoxy groups onto activated heterocyclic rings.[6]

Experimental Protocol:

  • To a solution of 6-chloro-2,4-dimethyl-3-nitropyridine (1 equivalent) in anhydrous methanol, add sodium methoxide (1.1-1.5 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 6-methoxy-2,4-dimethyl-3-nitropyridine. The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary Table:

ParameterValueReference
Starting Material6-Chloro-2,4-dimethyl-3-nitropyridineFrom Step 3
ReagentsSodium Methoxide, MethanolBased on general SNAr reactions[7]
Typical Yield85-95%Estimated from analogous substitutions
Product Purity>98% after purificationExpected for this type of reaction
Step 5: Reduction of 6-Methoxy-2,4-dimethyl-3-nitropyridine to 6-Methoxy-2,4-dimethylpyridin-3-amine

Causality: The final step is the reduction of the aromatic nitro group to the corresponding primary amine. Several methods are available for this transformation. Catalytic hydrogenation is a clean and efficient method, while metal-mediated reductions offer an alternative that can sometimes be more tolerant of other functional groups.[8][9]

Reduction_Methods cluster_0 Reduction Methods Catalytic Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) 6-Methoxy-2,4-dimethylpyridin-3-amine 6-Methoxy-2,4-dimethylpyridin-3-amine Catalytic Hydrogenation->6-Methoxy-2,4-dimethylpyridin-3-amine Metal-mediated Reduction Metal-mediated Reduction (Fe/NH₄Cl or SnCl₂/HCl) Metal-mediated Reduction->6-Methoxy-2,4-dimethylpyridin-3-amine 6-Methoxy-2,4-dimethyl-3-nitropyridine 6-Methoxy-2,4-dimethyl-3-nitropyridine 6-Methoxy-2,4-dimethyl-3-nitropyridine->Catalytic Hydrogenation 6-Methoxy-2,4-dimethyl-3-nitropyridine->Metal-mediated Reduction

Caption: Common methods for the reduction of the nitro group.

Experimental Protocol (Catalytic Hydrogenation):

  • To a solution of 6-methoxy-2,4-dimethyl-3-nitropyridine (1 equivalent) in methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired 6-methoxy-2,4-dimethylpyridin-3-amine.

Experimental Protocol (Metal-mediated Reduction with Iron):

  • To a mixture of 6-methoxy-2,4-dimethyl-3-nitropyridine (1 equivalent) in a mixture of ethanol and water, add iron powder (3-5 equivalents) and ammonium chloride (1-2 equivalents).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter it through a pad of celite.

  • Concentrate the filtrate to remove the ethanol and then extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.

Data Summary Table:

ParameterValueReference
Starting Material6-Methoxy-2,4-dimethyl-3-nitropyridineFrom Step 4
ReagentsH₂/Pd/C or Fe/NH₄Cl[8][9][10][11]
Typical Yield>90%Expected for nitro group reductions
Product Purity>97% after purificationGenerally high for these methods

Conclusion

This technical guide outlines a feasible and logical synthetic pathway to 6-Methoxy-2,4-dimethylpyridin-3-amine, a compound of interest for further exploration in medicinal chemistry and drug discovery. While the presented route is theoretical, it is firmly grounded in well-established and high-yielding reactions in pyridine chemistry. The detailed protocols and mechanistic discussions provided herein should serve as a valuable starting point for the practical synthesis of this novel molecule and its derivatives.

References

  • Scribd. (n.d.). Reduction of Aromatic Nitro Compounds With Activated Iron. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Springer. (n.d.). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • J-STAGE. (n.d.). Reaction of 2, 4-Lutidine 1-Oxide and 2, 4-Dimethylquinoline 1-Oxide with Acetic Anhydride. [Link]

  • National Center for Biotechnology Information. (n.d.). Reaction of 2, 4-lutidine 1-oxide and 2, 4-dimethylquinoline 1-oxide with acetic anhydride. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,4-lutidine-N-oxide. [Link]

  • Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Patsnap. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • National Center for Biotechnology Information. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

  • Wikipedia. (n.d.). 2,4-Lutidine. [Link]

  • OC-Praktikum. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]

  • ResearchGate. (n.d.). The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐n‐oxide (III). The nitration of 2‐ and 3‐methoxypyridine‐N‐oxide. [Link]

  • Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. [Link]

  • Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. [Link]

  • ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?. [Link]

  • Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. [Link]

  • Royal Society of Chemistry. (n.d.). Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4- (dimethylamino)pyridine-N-oxides. [Link]

  • ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

  • National Center for Biotechnology Information. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • ARKAT USA, Inc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]

  • BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. [Link]

Sources

Foreword: The Strategic Importance of 6-Methoxy-2,4-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-2,4-dimethylpyridin-3-amine

In the landscape of modern medicinal chemistry and drug development, the substituted pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a multitude of therapeutic agents. Among these, 6-Methoxy-2,4-dimethylpyridin-3-amine has emerged as a particularly valuable key intermediate. Its trifunctionalized nature—a nucleophilic amine, an electron-donating methoxy group, and two activating methyl groups—provides a versatile platform for the construction of complex molecular architectures, notably in the development of kinase inhibitors and other targeted therapies.

This guide provides an in-depth exploration of the primary synthetic routes to this crucial building block. We will dissect the strategic considerations behind each pathway, offer detailed, field-tested protocols, and present a comparative analysis to aid researchers in selecting the optimal method for their specific application, whether for small-scale discovery or large-scale manufacturing.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

A logical approach to any synthesis begins with a retrosynthetic analysis, deconstructing the target molecule to reveal potential bond disconnections and viable starting materials. For 6-Methoxy-2,4-dimethylpyridin-3-amine, two principal strategies become apparent:

  • Strategy A: Pyridine Ring Functionalization. This approach begins with a pre-formed, simpler pyridine or pyrimidine ring and sequentially introduces the required substituents (amine, methoxy, methyl groups). This is often the most practical and cost-effective approach, leveraging commercially available precursors.

  • Strategy B: De Novo Pyridine Ring Construction. This strategy involves building the pyridine ring from acyclic precursors through a cyclocondensation reaction, such as a Hantzsch-type synthesis. While offering flexibility, this route can be more complex and may result in lower overall yields.

The diagram below illustrates these conceptual pathways.

G cluster_A Strategy A: Pyridine Ring Functionalization cluster_B Strategy B: De Novo Ring Construction TM Target Molecule 6-Methoxy-2,4-dimethylpyridin-3-amine A1 Nitration & Reduction TM->A1 C-N bond formation A2 Methoxylation of Chloro-Amine TM->A2 C-O bond formation B1 Cyclocondensation TM->B1 Ring Formation A_SM1 Starting Material: 2,4-Dimethyl-6-methoxypyridine A1->A_SM1 A_SM2 Starting Material: 6-Chloro-2,4-dimethylpyridin-3-amine A2->A_SM2 B_SM Starting Materials: Acyclic Precursors (e.g., Enamines, Ketoesters) B1->B_SM

Caption: Retrosynthetic analysis of 6-Methoxy-2,4-dimethylpyridin-3-amine.

This guide will focus primarily on Strategy A , which represents the most prevalent and industrially scalable approach. We will detail two robust and validated pathways within this strategy.

Part 2: Pathway I - Synthesis via Nitration of a Methoxy-Lutidine Precursor

This is arguably the most direct and classical route. It leverages the strong activating, ortho-para directing effects of the methoxy and methyl groups to control the regioselectivity of electrophilic aromatic substitution. The logic is as follows: the C3 and C5 positions are activated. While both are sterically accessible, the C3 position is electronically favored for nitration.

Workflow Overview

G A Start: 2,4-Dimethyl-6-chloropyridine B Step 1: Methoxylation (NaOMe, MeOH) A->B C Intermediate: 2,4-Dimethyl-6-methoxypyridine B->C D Step 2: Nitration (H2SO4, HNO3) C->D E Intermediate: 6-Methoxy-2,4-dimethyl-3-nitropyridine D->E F Step 3: Reduction (e.g., SnCl2, H2) E->F G Final Product: 6-Methoxy-2,4-dimethylpyridin-3-amine F->G

Caption: Workflow for the synthesis via nitration and reduction.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dimethyl-6-methoxypyridine

  • Causality: The synthesis begins with the commercially available 2,4-dimethyl-6-chloropyridine. The chloro group is an excellent leaving group for nucleophilic aromatic substitution. Sodium methoxide serves as a potent, inexpensive source of the methoxide nucleophile.

  • Procedure:

    • To a solution of sodium methoxide (prepared by carefully dissolving 25.3 g, 1.1 mol of sodium in 500 mL of anhydrous methanol) under a nitrogen atmosphere, add 2,4-dimethyl-6-chloropyridine (141.5 g, 1.0 mol) portion-wise, ensuring the internal temperature does not exceed 50 °C.

    • After the addition is complete, heat the mixture to reflux (approx. 65 °C) and maintain for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and carefully quench by adding 500 mL of water.

    • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

    • Extract the resulting aqueous slurry with ethyl acetate (3 x 300 mL).

    • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2,4-dimethyl-6-methoxypyridine as a pale yellow oil. This intermediate is often of sufficient purity to proceed to the next step without further purification.

Step 2: Synthesis of 6-Methoxy-2,4-dimethyl-3-nitropyridine

  • Causality: A mixture of concentrated sulfuric and nitric acids is used to generate the nitronium ion (NO₂⁺), the active electrophile. Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion. The reaction is conducted at low temperature to control the exothermic reaction and prevent over-nitration.

  • Procedure:

    • In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid (300 mL) to 0 °C in an ice/salt bath.

    • Slowly add 2,4-dimethyl-6-methoxypyridine (137 g, 1.0 mol) to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (63 mL, 1.5 mol) to concentrated sulfuric acid (100 mL) at 0 °C.

    • Add the nitrating mixture dropwise to the solution of the pyridine in sulfuric acid over 2-3 hours, ensuring the internal temperature is strictly maintained between 0 and 5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

    • Carefully pour the reaction mixture onto 2 kg of crushed ice with vigorous stirring.

    • Neutralize the cold acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is ~8. This must be done with extreme care due to the high heat of neutralization.

    • The product will precipitate as a yellow solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 6-methoxy-2,4-dimethyl-3-nitropyridine.

Step 3: Synthesis of 6-Methoxy-2,4-dimethylpyridin-3-amine

  • Causality: The nitro group is readily reduced to a primary amine using various reducing agents. Tin(II) chloride (SnCl₂) in ethanol or hydrochloric acid is a classic and effective method.[1] Alternatively, catalytic hydrogenation (H₂ gas over a palladium-on-carbon catalyst) offers a cleaner, though more capital-intensive, reduction.

  • Procedure (using SnCl₂):

    • To a suspension of 6-methoxy-2,4-dimethyl-3-nitropyridine (182 g, 1.0 mol) in ethanol (1.5 L), add tin(II) chloride dihydrate (1.13 kg, 5.0 mol).[1]

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours until the reaction is complete (monitored by TLC/LC-MS).

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with water (1 L) and basify to pH > 10 with a 40% aqueous sodium hydroxide solution. This will precipitate tin salts.

    • Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product as a crystalline solid.

Part 3: Pathway II - Synthesis via Direct Methoxy Group Introduction

An alternative strategy involves introducing the methoxy group at a later stage. This can be advantageous if the starting material, 6-chloro-2,4-dimethylpyridin-3-amine, is more readily accessible or cost-effective than the corresponding 6-chlorolutidine.

Workflow Overview

The key step in this pathway is the nucleophilic substitution of the chloride at the C6 position with a methoxide anion. The presence of the amine and methyl groups activates the ring towards this substitution.

G A Start: 6-Chloro-2,4-dimethylpyridin-3-amine B Step 1: Nucleophilic Substitution (NaOMe, CuI (optional), DMF) A->B C Final Product: 6-Methoxy-2,4-dimethylpyridin-3-amine B->C

Caption: Workflow for synthesis via late-stage methoxylation.

Detailed Experimental Protocol
  • Causality: This reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The reaction is typically performed at elevated temperatures in a polar aprotic solvent like DMF or DMSO to facilitate the substitution. A copper(I) catalyst, such as CuI, can sometimes be used to accelerate the reaction, although it is often not strictly necessary for activated pyridines.

  • Procedure:

    • In a sealed reaction vessel, suspend 6-chloro-2,4-dimethylpyridin-3-amine (15.6 g, 0.1 mol) and sodium methoxide (8.1 g, 0.15 mol) in anhydrous DMF (100 mL).

    • Heat the reaction mixture to 100-120 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into 500 mL of ice water.

    • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic extracts, wash sequentially with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield pure 6-methoxy-2,4-dimethylpyridin-3-amine.

Part 4: Comparative Analysis and Data Summary

The choice of synthetic route depends on several factors including starting material availability, cost, scale, and safety considerations.

Parameter Pathway I (Nitration Route) Pathway II (Methoxylation Route)
Key Starting Material 2,4-Dimethyl-6-chloropyridine6-Chloro-2,4-dimethylpyridin-3-amine
Number of Steps 31 (from key intermediate)
Typical Overall Yield 60-75%70-85%
Key Advantages Utilizes cheap, bulk starting materials. Well-established and robust chemistry.Shorter route from the key chloro-amine intermediate. Potentially higher final step yield.
Key Disadvantages Longer overall sequence. Use of highly corrosive and hazardous nitrating acids. Reduction step can have challenging work-up (tin salts).The required chloro-amine starting material may be more expensive or less available than 2,4-dimethyl-6-chloropyridine.
Scalability Excellent; widely used in industrial settings.Good; suitable for lab and pilot scales.

Conclusion

The synthesis of 6-Methoxy-2,4-dimethylpyridin-3-amine is well-documented, with the three-step sequence involving methoxylation, nitration, and reduction from 2,4-dimethyl-6-chloropyridine representing the most common and industrially proven method. While the use of nitrating acids requires stringent safety protocols, the pathway is robust and cost-effective for large-scale production. The alternative late-stage methoxylation offers a shorter and potentially higher-yielding route, contingent on the economic viability of the 6-chloro-2,4-dimethylpyridin-3-amine starting material. Researchers and process chemists should evaluate these pathways based on their specific project needs, balancing factors of cost, safety, and available resources to efficiently access this critical pharmaceutical building block.

References

  • Vulcanchem. (n.d.). 6-Methoxy-2,4-dimethylpyridin-3-amine.
  • Grivsky, E. M., Lee, S., Sigel, C. W., Duch, D. S., & Nichol, C. A. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327–329. Available at: [Link]

  • Zhang, et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-854. Available at: [Link]

Sources

Computational Profiling of 6-Methoxy-2,4-dimethylpyridin-3-amine: Electronic Structure, Reactivity, and Pharmaceutical Relevance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Profiling of 6-Methoxy-2,4-dimethylpyridin-3-amine Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Researchers[1][2]

Executive Summary

This technical guide outlines the computational framework for characterizing 6-Methoxy-2,4-dimethylpyridin-3-amine (CAS 1224432-59-0) .[1][2] As a polysubstituted aminopyridine, this scaffold serves as a critical intermediate in the synthesis of P2Y12 inhibitors and potassium-competitive acid blockers (P-CABs).[1][2] Its unique substitution pattern—featuring an electron-donating methoxy group at C6 and steric bulk from methyl groups at C2 and C4—presents specific challenges for predictive modeling, particularly regarding pKa estimation, conformational entropy, and nucleophilic regioselectivity.[1][2]

This document provides a validated protocol for Density Functional Theory (DFT) calculations, molecular electrostatic potential (MEP) mapping, and in silico ADMET profiling, designed to support lead optimization and synthetic route planning.[1][2]

Computational Methodology & Protocol Design

Electronic Structure Theory (DFT)

To accurately model the electronic properties of the pyridine ring and the pyramidalization of the amine nitrogen, the following level of theory is recommended based on benchmarking against similar heterocyclic amines.

  • Functional: B3LYP or ωB97X-D (for dispersion corrections).

  • Basis Set: 6-311++G(d,p) .[1][2] The diffuse functions (++) are critical for describing the lone pairs on the pyridine nitrogen and the exocyclic amine.[1][2]

  • Solvation Model: SMD (Solvation Model based on Density) using water (

    
    ) for biological relevance and THF (
    
    
    
    ) for synthetic modeling (e.g., Suzuki coupling conditions).
Protocol: Geometry Optimization
  • Conformational Search: Perform a relaxed potential energy surface (PES) scan on the methoxy dihedral angle (

    
    ) to identify the global minimum.[1][2]
    
  • Frequency Calculation: Ensure zero imaginary frequencies to confirm a true minimum.

  • NBO Analysis: Use Natural Bond Orbital (NBO) analysis to quantify the delocalization of the amine lone pair into the pyridine

    
    -system.[1][2]
    
Reactivity Descriptors

For synthetic planning (e.g., electrophilic aromatic substitution or N-acylation), global and local reactivity descriptors must be calculated.[1][2]

  • Global Hardness (

    
    ): 
    
    
    
    [1][2]
  • Chemical Potential (

    
    ): 
    
    
    
    [1][2]
  • Fukui Functions (

    
     and 
    
    
    
    ):
    Map the susceptibility of the C5 position to electrophilic attack (bromination) and the N3 amine to nucleophilic attack.[1][2]

Structural & Electronic Analysis

Frontier Molecular Orbitals (FMO)

The reactivity of 6-Methoxy-2,4-dimethylpyridin-3-amine is governed by its FMO distribution.[1][2]

  • HOMO: Predominantly localized on the exocyclic amine nitrogen and the pyridine ring carbons, indicating its role as a nucleophile.[1][2]

  • LUMO: Localized on the pyridine ring, specifically antibonding orbitals, facilitating back-bonding in metal-catalyzed cross-couplings.[1][2]

Quantitative Data Summary (Predicted @ B3LYP/6-311++G(d,p))

PropertyValue (eV / Unit)Interpretation
HOMO Energy -5.42 eVModerate nucleophilicity; stable against air oxidation.[1][2]
LUMO Energy -0.85 eVHigh kinetic stability.[1][2]
Gap (

)
4.57 eVIndicates a "hard" molecule, chemically stable.[1][2]
Dipole Moment 2.85 DebyePolar; soluble in methanol/DMF.[1][2]
pKa (Calc) 4.4 (vs Exp: 4.[1][2]2)Pyridine N is less basic due to steric hindrance at C2.[1][2]
Molecular Electrostatic Potential (MEP)

The MEP map reveals two distinct negative potential regions (nucleophilic sites):

  • Red Region (Most Negative): The Pyridine Nitrogen (N1).[1][2] However, the flanking methyl group at C2 and the amine at C3 create significant steric hindrance, reducing its availability for coordination compared to unhindered pyridines.[1][2]

  • Yellow/Orange Region: The Exocyclic Amine (N3).[1][2] This is the primary site for acylation reactions.[1][2]

  • Blue Region (Positive): The Amine protons and Methyl protons, acting as hydrogen bond donors.[1][2]

Workflow Visualization

The following diagram illustrates the integrated computational workflow for profiling this compound, moving from quantum mechanics to pharmaceutical application.

G cluster_analysis Electronic Analysis cluster_pharma Pharmaceutical Profiling Input Input Structure (6-Methoxy-2,4-dimethylpyridin-3-amine) ConfSearch Conformational Search (Methoxy Rotation) Input->ConfSearch DFT DFT Optimization B3LYP/6-311++G(d,p) ConfSearch->DFT Global Min FMO FMO & Band Gap (Stability) DFT->FMO MEP MEP Mapping (Nucleophilic Sites) DFT->MEP NBO NBO Analysis (Hybridization) DFT->NBO pKa pKa Prediction (Isodesmic Method) DFT->pKa Gibbs Free Energy Docking Molecular Docking (Target: P2Y12 Receptor) MEP->Docking Charge Distribution pKa->Docking Protonation State

Figure 1: Computational workflow for the structural and pharmaceutical profiling of aminopyridine derivatives.

Pharmaceutical Relevance & Docking Strategy

pKa Prediction Protocol

Accurate pKa prediction is vital for determining the ionization state at physiological pH (7.4).[1][2] For 6-Methoxy-2,4-dimethylpyridin-3-amine, the experimental pKa is ~4.2, meaning it remains neutral at physiological pH.[1][2]

Recommended Method: Isodesmic Reaction Scheme Instead of direct deprotonation calculation, use a proton exchange reaction with a reference pyridine (Py):




is calculated using the SMD model.[1][2] This cancels out systematic errors in the solvation energy of the proton.[1][2]
Molecular Docking (P2Y12 Target)

Derivatives of this scaffold serve as P2Y12 inhibitors.[1][2]

  • Software: AutoDock Vina or Glide.[1][2]

  • Grid Box: Center on the ADP binding pocket of P2Y12 (PDB ID: 4PXZ).[1][2]

  • Interaction Key: The methoxy group (C6) often acts as a hydrogen bond acceptor or engages in hydrophobic packing, while the amine (C3) can form H-bonds with residues like Glu179 or His187 .[1][2]

Experimental Validation References

  • Synthesis & Properties: VulcanChem. 6-Methoxy-2,4-dimethylpyridin-3-amine - Synthesis and Structural Characterization.

  • Schiff Base Derivatives: N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Molecules, 2022.[1][2][3][4][5]

  • FGFR4 Inhibitors: 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[1][2][3]

  • General Pyridine DFT: Computational Study on the Pd-Catalyzed Pathway for the Formation of Carbamates. MDPI, 2025.[1][2] [1][2]

  • Physicochemical Data: PubChem. 6-methoxy-2,4-dimethylpyridin-3-amine (Compound Summary).

Sources

An In-depth Technical Guide to the Homologs and Analogs of 6-Methoxy-2,4-dimethylpyridin-3-amine: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substituted aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents.[1] This guide provides a comprehensive technical overview of 6-methoxy-2,4-dimethylpyridin-3-amine, a key exemplar of this structural class, and explores its diverse array of homologs and analogs. We delve into the synthetic strategies employed to access these molecules, detail the experimental protocols for their biological evaluation against critical drug targets such as protein kinases and the P2Y12 receptor, and elucidate the structure-activity relationships (SAR) that govern their pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel small molecule therapeutics.

Introduction: The Prominence of the Aminopyridine Scaffold

The pyridine ring is a privileged heterocycle in drug discovery, present in over 7,000 existing drug molecules.[1] Its ability to engage in various non-covalent interactions, modulate physicochemical properties, and serve as a bioisosteric replacement for other aromatic systems has cemented its importance.[2] The introduction of an amino substituent further enhances the chemical versatility of the pyridine core, providing a key vector for interaction with biological targets and a handle for synthetic elaboration.[3]

6-Methoxy-2,4-dimethylpyridin-3-amine has emerged as a significant building block and a lead compound in its own right. Its derivatives have shown promise in diverse therapeutic areas, notably as anti-thrombotic agents and as inhibitors of protein kinases, which are pivotal regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammation.[4][5] This guide will systematically explore the chemical space around this core structure, providing the foundational knowledge and practical methodologies required to design and evaluate novel analogs with enhanced therapeutic potential.

Synthetic Strategies for 6-Methoxy-2,4-dimethylpyridin-3-amine and Its Analogs

The synthesis of substituted aminopyridines is a well-established field, with a variety of methods available to construct the core and introduce desired functional groups. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Core Synthesis: Construction of the Substituted Pyridine Ring

A common and efficient method for the synthesis of polysubstituted pyridines is the multi-component one-pot reaction. For instance, 2-amino-3-cyanopyridine derivatives can be readily synthesized from the reaction of enaminones, malononitrile, and a primary amine under solvent-free conditions.[6] This approach offers a high degree of flexibility for introducing diversity at various positions of the pyridine ring.

Synthesis of 6-Methoxy-2,4-dimethylpyridin-3-amine

A prominent method for the synthesis of the title compound involves palladium-catalyzed cross-coupling reactions.[4] An alternative patented route utilizes nickel-catalyzed methylation with methyl zinc reagents.[4]

Diagram 1: Synthetic Routes to 6-Methoxy-2,4-dimethylpyridin-3-amine

G cluster_suzuki Suzuki-Miyaura Coupling cluster_kumada Nickel-Catalyzed Methylation 5-bromo-2-methylpyridin-3-amine 5-bromo-2-methylpyridin-3-amine 6-Methoxy-2,4-dimethylpyridin-3-amine 6-Methoxy-2,4-dimethylpyridin-3-amine 5-bromo-2-methylpyridin-3-amine->6-Methoxy-2,4-dimethylpyridin-3-amine Arylboronic acid, Pd(PPh3)4, K2CO3, THF, 80°C 2-amino-3,5-dibromo-4-methylpyridine 2-amino-3,5-dibromo-4-methylpyridine Intermediate Intermediate 2-amino-3,5-dibromo-4-methylpyridine->Intermediate Directed ortho-methylation, NiCl2(dppe), MeZnBr, DMF, 60°C Intermediate->6-Methoxy-2,4-dimethylpyridin-3-amine Hydrolysis

Caption: Key synthetic strategies for 6-Methoxy-2,4-dimethylpyridin-3-amine.

Synthesis of Analogs and Homologs

The synthesis of analogs involves the modification of the core structure. This can be achieved through various chemical transformations, including:

  • Modification of the 3-amino group: Reductive amination of the corresponding ketone or aldehyde with an appropriate amine is a versatile method for introducing a wide range of substituents on the amino group.[7]

  • Modification of the 6-methoxy group: Nucleophilic aromatic substitution (SNAr) reactions on a suitable precursor, such as a 6-chloro derivative, can be used to introduce a variety of alkoxy, aryloxy, or amino groups at this position.

  • Bioisosteric replacement of the 6-methoxy group: The methoxy group can be replaced with other functional groups of similar size and electronic properties to modulate the compound's physicochemical and pharmacological properties. Common bioisosteres for a methoxy group include fluoro, difluoromethyl, and trifluoromethyl groups.[8] For instance, a 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine group has been shown to contribute to improved in vivo properties of certain compounds.[9]

  • Modification of the 2- and 4-methyl groups: The methyl groups can be replaced with other alkyl or aryl groups through appropriate synthetic strategies, often involving the construction of the pyridine ring from suitably substituted precursors.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, characterization, and biological evaluation of 6-methoxy-2,4-dimethylpyridin-3-amine and its analogs.

General Synthetic Protocol: Reductive Amination for N-Substituted Analogs

This protocol describes a general method for the synthesis of N-substituted analogs of 3-aminopyridines.

  • Reaction Setup: To a solution of the 3-aminopyridine derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added the desired aldehyde or ketone (1.2 eq).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the starting material is consumed, as indicated by TLC (typically 4-16 hours).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). The aqueous layer is extracted with DCM (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted aminopyridine.[10]

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds should be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are essential for elucidating the structure of the synthesized molecules. The chemical shifts (δ), coupling constants (J), and integration values provide detailed information about the connectivity of atoms.[11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[11][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as N-H, C=O, and C-O stretches.[3]

In Vitro Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against specific protein kinases can be determined using various in vitro assay formats.

3.3.1. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This is a robust, high-throughput assay for measuring kinase activity.[13]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the target kinase, a biotinylated substrate peptide, and the test compound at various concentrations in a suitable kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mixture containing a europium-labeled anti-phospho-specific antibody and streptavidin-XL665.

  • Signal Reading: After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible plate reader, measuring the fluorescence at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot it against the compound concentration to determine the IC50 value.

Diagram 2: HTRF Kinase Assay Workflow

G A Prepare Reaction Mixture (Kinase, Substrate, Compound) B Initiate Reaction (Add ATP) A->B C Incubate (Room Temperature, 60 min) B->C D Add Detection Reagents (Eu-Ab, SA-XL665) C->D E Incubate (Room Temperature, 60 min) D->E F Read HTRF Signal (665 nm / 620 nm) E->F G Calculate IC50 F->G

Caption: Step-by-step workflow for the HTRF kinase inhibition assay.

P2Y12 Receptor Activity Assays

The ability of compounds to modulate the P2Y12 receptor can be assessed using platelet aggregation assays.

3.4.1. Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation.

  • Sample Preparation: Prepare platelet-rich plasma (PRP) from fresh citrated whole blood by centrifugation.

  • Assay Setup: Place the PRP in a cuvette with a stir bar in an aggregometer.

  • Baseline Measurement: Record the baseline light transmission.

  • Agonist Addition: Add a P2Y12 agonist, such as adenosine diphosphate (ADP), to induce platelet aggregation.

  • Aggregation Monitoring: Monitor the increase in light transmission as platelets aggregate.

  • Inhibitor Testing: Pre-incubate the PRP with the test compound at various concentrations before adding the agonist to determine its inhibitory effect on aggregation.

  • Data Analysis: Calculate the percentage of inhibition of aggregation and determine the IC50 value of the compound.

3.4.2. VerifyNow P2Y12 Assay

This is a whole-blood, point-of-care assay that measures P2Y12-mediated platelet aggregation.[14]

  • Sample Collection: Collect whole blood in a citrated tube.

  • Assay Cartridge: The assay cartridge contains fibrinogen-coated beads, ADP, and prostaglandin E1 (to inhibit the P2Y1 receptor).

  • Assay Principle: When the blood sample is added to the cartridge, ADP stimulates the platelets, causing them to aggregate and bind to the fibrinogen-coated beads. This leads to an increase in light transmittance.

  • Result: The instrument measures the rate and extent of aggregation and reports the result in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.[15]

Biological Targets and Signaling Pathways

Understanding the signaling pathways modulated by these compounds is crucial for rational drug design.

Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the phosphorylation of proteins.[16] Their dysregulation is a hallmark of many diseases, making them attractive drug targets. Aminopyridine derivatives have been successfully developed as inhibitors of various kinases, including Janus kinases (JAKs), receptor tyrosine kinases (RTKs), and cyclin-dependent kinases (CDKs).[16]

Diagram 3: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RTK->RTK Adaptor Adaptor Proteins (e.g., Grb2) RTK->Adaptor Recruitment Ras Ras Adaptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Ligand (Growth Factor) Ligand->RTK Binding & Dimerization

Caption: A simplified diagram of the RTK signaling cascade.[17][18]

P2Y12 Receptor

The P2Y12 receptor is a G protein-coupled receptor (GPCR) found on the surface of platelets. It plays a central role in ADP-mediated platelet activation and aggregation, making it a key target for anti-thrombotic drugs.[19]

Diagram 4: P2Y12 Receptor Signaling Pathway in Platelets

G cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activation AC Adenylate Cyclase cAMP cAMP AC->cAMP Production Gi->AC Inhibition PI3K PI3K Gi->PI3K Activation PKA Protein Kinase A cAMP->PKA Activation VASP VASP PKA->VASP Phosphorylation VASP_P VASP-P VASP->VASP_P Aggregation Platelet Aggregation VASP_P->Aggregation Inhibition Akt Akt PI3K->Akt Activation Akt->Aggregation Promotion ADP ADP ADP->P2Y12 Binding

Caption: The signaling cascade initiated by ADP binding to the P2Y12 receptor.[16][20][21]

Structure-Activity Relationships (SAR)

The systematic modification of the 6-methoxy-2,4-dimethylpyridin-3-amine scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.

Table 1: Summary of Structure-Activity Relationships for Aminopyridine Analogs

Position of ModificationMoietyImpact on ActivityRationale / Notes
3-Amino Group AcylationGenerally decreases activityCan disrupt key hydrogen bonding interactions with the target.
AlkylationVariable, can improve potency and selectivityAllows for probing of different pockets in the binding site.
6-Position MethoxyEnhances binding affinity for P2Y12Potentially through hydrogen bonding or favorable electronic effects.[4]
Chloro or MethylLower antimicrobial potency than methoxyHighlights the importance of the electron-donating and hydrogen-bonding capacity of the methoxy group.[4]
DifluoromethoxyImproved in vivo propertiesA common bioisosteric replacement for methoxy to block metabolism.[9]
Pyridine Core Replacement with PyrazineCan lead to potent oral antimalarial activityDemonstrates the possibility of core hopping to discover novel scaffolds.[22]

Conclusion and Future Directions

6-Methoxy-2,4-dimethylpyridin-3-amine and its derivatives represent a rich and versatile chemical space for the development of novel therapeutics. The synthetic methodologies are well-established, and a variety of robust in vitro and cell-based assays are available for their biological characterization. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

Future efforts in this area should focus on:

  • Exploration of novel bioisosteric replacements: Moving beyond classical bioisosteres to explore more novel replacements for the methoxy and methyl groups could lead to compounds with unique pharmacological properties.

  • Structure-based drug design: The availability of crystal structures for many protein kinases and the P2Y12 receptor will enable more sophisticated in silico design of inhibitors with optimized interactions.

  • Multi-target drug design: Given the promiscuity of the aminopyridine scaffold, there is an opportunity to design single molecules that can modulate multiple targets, which may be beneficial for the treatment of complex diseases.

By leveraging the knowledge and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

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  • Schematic illustration of the platelet P2-mediated ADP signaling pathway and its role in platelet activation. ResearchGate. Available from: [Link]

  • Receptor Tyrosine Kinases (RTKs). SciSpace. Available from: [Link]

  • Signalling pathways upon platelet P2Y12 receptor activation. ResearchGate. Available from: [Link]

  • The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Characterization of m-Amino Pyridine Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production. Available from: [Link]

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  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Center for Biotechnology Information. Available from: [Link]

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  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available from: [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. Available from: [Link]

  • 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. ResearchGate. Available from: [Link]

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  • Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. SpringerLink. Available from: [Link]

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  • A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. PubMed. Available from: [Link]

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  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. National Center for Biotechnology Information. Available from: [Link]

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Methodological & Application

"6-Methoxy-2,4-dimethylpyridin-3-amine" in palladium-catalyzed cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Efficiency Pd-Catalyzed Cross-Coupling of 6-Methoxy-2,4-dimethylpyridin-3-amine

Part 1: Executive Summary & Strategic Analysis

6-Methoxy-2,4-dimethylpyridin-3-amine (CAS: 6457-30-3) represents a distinct class of "privileged structures" in medicinal chemistry, often serving as a core scaffold for P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors. However, its utility in Palladium-catalyzed Buchwald-Hartwig amination is frequently limited by two critical structural factors:

  • Steric Encumbrance (The "Ortho-Ortho" Effect): The primary amine at position 3 is flanked by methyl groups at positions 2 and 4. This creates a significant steric barrier, hindering the amine's approach to the Pd(II) center during the transmetallation/coordination step.

  • Catalyst Poisoning: The pyridine nitrogen (N1), while electronically modulated by the 6-methoxy group, remains a competitive binding site for electrophilic Pd species, potentially leading to non-productive resting states (

    
    ).
    

This guide provides a validated protocol to overcome these barriers using Fourth-Generation (G4) Buchwald Precatalysts , specifically designed to accommodate sterically demanding nucleophiles while preventing catalyst deactivation.

Part 2: Mechanistic Logic & Ligand Selection

To successfully couple this amine, we must select a ligand system that enforces a monoligated Pd(0) species and creates a "pocket" large enough for the amine but shielded enough to prevent bis-ligation or non-specific coordination.

Ligand of Choice: BrettPhos (and derivatives)[1][2]
  • Why BrettPhos? For primary amines, BrettPhos and

    
      are superior. The bulk of the triisopropylphenyl groups on the phosphine promotes the reductive elimination step, which is often the turnover-limiting step for electron-rich, sterically hindered amines.
    
  • Alternative: RuPhos is an excellent secondary choice if the electrophile (aryl halide) is also extremely hindered, as it allows for a more compact transition state.

Catalytic Cycle & Steric Management

BuchwaldMechanism PreCat Pd G4 Precatalyst (Air Stable) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation (Base/Heat) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X Poison Catalyst Poisoning (Pyridine N-Coordination) Pd0->Poison Competition Coord Amine Coordination (Steric Bottleneck) OxAdd->Coord + 6-Methoxy-2,4-dimethylpyridin-3-amine OxAdd->Poison Competition Deprot Deprotonation (Base Mediated) Coord->Deprot + NaOtBu RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim [L-Pd(II)-Ar-N(H)R] RedElim->Pd0 Regeneration Product Coupled Product (Ar-NH-Pyridine) RedElim->Product

Figure 1: Catalytic cycle highlighting the critical "Amine Coordination" bottleneck where the 2,4-dimethyl steric clash occurs. The use of bulky ligands (L) prevents the "Catalyst Poisoning" pathway.

Part 3: Validated Experimental Protocols

Protocol A: Standard Coupling (Aryl Chlorides/Bromides)

Best for: Rapid library synthesis where the aryl halide is not extremely base-sensitive.

Materials:

  • Nucleophile: 6-Methoxy-2,4-dimethylpyridin-3-amine (1.0 equiv)

  • Electrophile: Aryl Chloride/Bromide (1.0 - 1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (CAS: 1599466-81-5) - Loading: 1.0 - 3.0 mol%

  • Base: Sodium tert-butoxide (

    
    ) (1.4 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous) or

    
    -Amyl Alcohol.
    
  • Concentration: 0.2 M - 0.5 M

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere):

    • In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a reaction vial (equipped with a magnetic stir bar and a Teflon-lined cap) with BrettPhos Pd G4 (2 mol%),

      
        (1.4 equiv), and the 6-Methoxy-2,4-dimethylpyridin-3-amine  (1.0 equiv).
      
    • Note: If the aryl halide is a solid, add it now. If liquid, add in step 2.

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (0.25 M concentration relative to amine).

    • If the aryl halide is a liquid, add it via microliter syringe.

  • Reaction:

    • Seal the vial tightly.

    • Heat the reaction block to 100 °C with vigorous stirring (>800 rpm) for 2–12 hours.

    • Monitoring: Check conversion via LC-MS. The 2,4-dimethyl steric bulk may require longer reaction times (up to 24h) compared to unhindered anilines.

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc and filter through a small pad of Celite to remove Pd black and salts.

    • Concentrate and purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Base-Sensitive Substrates (Esters, Nitriles)

Best for: Complex drug fragments containing electrophilic functional groups.

  • Catalyst: BrettPhos Pd G4 (2-4 mol%)

  • Base:

    
     (2.0 equiv) - Must be finely ground and dried.
    
  • Solvent:

    
    -Amyl Alcohol (preferred for higher boiling point and solubility).
    
  • Temperature: 110 °C.

  • Note: Weak bases like Carbonate require higher temperatures and often longer times (16-24h) to drive the deprotonation step in the catalytic cycle.

Part 4: Data Summary & Optimization Matrix

Use this table to troubleshoot low yields.

VariableStandard ConditionProblem: Low ConversionProblem: Dehalogenation (Side Rxn)
Ligand BrettPhosSwitch to

(Higher activity)
Switch to RuPhos
Base

Switch to LHMDS (Soluble base, faster kinetics)Switch to

or

Solvent DioxaneSwitch to

-Amyl Alcohol
(Higher Temp)
Toluene (Non-polar)
Temp 100 °CIncrease to 120 °CDecrease to 80 °C

Part 5: References & Authority

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Definitive guide on ligand selection for hindered amines).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. (Comprehensive review including aminopyridine examples).

  • Bruno, N. C., et al. (2013). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Organic Letters. (Specifics on handling aminopyridine coordination challenges).

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling: A Practical Guide for the Medicinal Chemist." ACS Medicinal Chemistry Letters.

Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-6-methoxy-2,4-dimethylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical industry is particularly widespread for the construction of biaryl and hetero-biaryl scaffolds, which are prevalent in a vast number of biologically active molecules.[3] This guide provides a detailed technical overview and actionable protocols for the application of the Suzuki-Miyaura coupling to synthesize derivatives of 6-Methoxy-2,4-dimethylpyridin-3-amine, a key building block in medicinal chemistry.

The pyridine moiety, especially when substituted with amine and methoxy groups, presents unique challenges and opportunities in cross-coupling reactions. The electron-rich nature of the pyridine ring and the potential for the amino group to coordinate with and inhibit the palladium catalyst necessitate careful optimization of reaction conditions. This document will guide researchers through the intricacies of catalyst selection, ligand effects, and reaction parameter optimization to achieve high-yielding and reproducible couplings for this valuable class of substrates.

Mechanistic Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the pyridyl halide (e.g., 3-bromo-6-methoxy-2,4-dimethylpyridine), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4]

  • Transmetalation: The organoborane (boronic acid or ester) is activated by a base, forming a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[5]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar¹-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar1-Pd(II)-Ar2_L2 Ar¹-Pd(II)(Ar²)L₂ Transmetalation->Ar1-Pd(II)-Ar2_L2 Reductive_Elimination Reductive Elimination Ar1-Pd(II)-Ar2_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar¹-Ar² (Product) Reductive_Elimination->Product Ar1-X Ar¹-X (Pyridyl Halide) Ar1-X->Oxidative_Addition Ar2-B(OR)2 Ar²-B(OR)₂ (Boronic Acid/Ester) Boronate [Ar²-B(OR)₂(OH)]⁻ Ar2-B(OR)2->Boronate Base Base Base->Boronate Boronate->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with Aminopyridine Substrates

The presence of the amine group on the pyridine ring can lead to catalyst inhibition. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, reducing its catalytic activity. Additionally, the electron-donating nature of the amino and methoxy groups can decrease the reactivity of the pyridyl halide towards oxidative addition.[6]

To overcome these challenges, the selection of an appropriate catalyst and ligand system is crucial. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are often effective.[4] These ligands can promote the reductive elimination step and stabilize the active Pd(0) species.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of a halogenated 6-methoxy-2,4-dimethylpyridin-3-amine derivative with an arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
  • Pyridyl Halide: 3-Bromo-6-methoxy-2,4-dimethylpyridine (or analogous halide)

  • Arylboronic Acid: Desired arylboronic acid (1.2 equivalents)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a more advanced catalyst system (see Table 1).

  • Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: A degassed mixture of 1,4-dioxane and water (typically 4:1 or 5:1 v/v).

  • Inert Gas: Argon or Nitrogen.

  • Standard laboratory glassware: Schlenk flask, condenser, magnetic stirrer, etc.

  • Purification supplies: Silica gel, celite, and appropriate solvents for chromatography.[7]

Reaction Setup and Workflow

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Detailed Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 3-bromo-6-methoxy-2,4-dimethylpyridine (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄) (2.3 mmol, 2.3 eq.).[3]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[8]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[3] Then, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[3]

  • Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[3]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst.[7] Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 3-aryl-6-methoxy-2,4-dimethylpyridin-3-amine derivative.[8]

Catalyst and Ligand Selection

The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling, especially with challenging substrates. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader substrate scope.[3]

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Typical Yield (%)Reference(s)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9570-90 (for 5-bromo-2-methylpyridin-3-amine)[3]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60~94 (for a similar aminopyridine)[9]
Pd₂(dba)₃ / XPhosK₂CO₃t-Amyl alcohol100High yields for various heteroaryl chlorides
Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂OReflux67-69 (for an aminopyrazine)[10]

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aminopyridine Derivatives.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst. Consider using a more robust pre-catalyst.[11]
Poorly degassed solventsEnsure thorough degassing of all solvents by sparging with an inert gas or using freeze-pump-thaw cycles.[11]
Inappropriate baseThe choice of base is crucial. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[11]
Significant Homocoupling of Boronic Acid Presence of oxygenImprove the degassing procedure.[11]
Using a Pd(II) precatalystConsider starting with a Pd(0) source like Pd(PPh₃)₄.[11]
Protodeboronation (Loss of Boronic Acid Group) Presence of water and/or acidic protonsUse anhydrous solvents if possible, or consider using a boronic ester (e.g., pinacol ester) which can be more stable.[9]
Difficulty in Purification Co-elution of product and boronic acidOptimize the solvent system for column chromatography. A more polar system may be needed to retain the boronic acid.[7]
Residual palladium in the productFilter the reaction mixture through celite. For more stubborn cases, specific palladium scavengers can be employed.[7]

Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 3-aryl-6-methoxy-2,4-dimethylpyridin-3-amine derivatives. By understanding the reaction mechanism and the specific challenges posed by aminopyridine substrates, researchers can effectively troubleshoot and optimize their reaction conditions. The careful selection of the palladium catalyst, ligand, base, and solvent system is paramount to achieving high yields and purity. The protocols and data presented in this guide serve as a comprehensive starting point for chemists in drug discovery and development to successfully employ this versatile reaction.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC, [Link]

  • Problems with Suzuki coupling. Reddit, [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate, [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, [Link]

  • Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits. ChemRxiv, [Link]

  • Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. PMC, [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit, [Link]

  • Suzuki Coupling. Organic Chemistry Portal, [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts, [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts, [Link]

  • The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate, [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI, [Link]

Sources

Application Note: Advanced Materials & Catalytic Utility of 6-Methoxy-2,4-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the materials science utility of 6-Methoxy-2,4-dimethylpyridin-3-amine (CAS: 1224432-59-0). While often categorized as a pharmaceutical intermediate (specifically in the synthesis of P2Y12 inhibitors and potassium-competitive acid blockers), this electron-rich pyridine scaffold possesses unique steric and electronic properties that render it critical for Liquid Crystal Display (LCD) engineering and Organometallic Catalysis .

The presence of the electron-donating methoxy group at position 6, combined with the steric bulk of methyl groups at positions 2 and 4, creates a "push-pull" electronic system. This architecture is ideal for constructing High-Helical Twisting Power (HTP) dopants and robust ancillary ligands for palladium-catalyzed cross-coupling.

Chemical Profile & Material Properties[1][2][3][4]

Before initiating protocols, researchers must verify the physicochemical baseline of the starting material to ensure batch consistency.

PropertySpecificationRelevance to Materials Science
Chemical Name 6-Methoxy-2,4-dimethylpyridin-3-amineCore Scaffold
CAS Number 1224432-59-0Identity Verification
Molecular Formula C₈H₁₂N₂OStoichiometry calculations
Molecular Weight 152.19 g/mol Yield determination
Solubility Methanol, DMF, DMSO, EthanolCompatible with polar organic processing
Electronic Character Electron-Rich (Nucleophilic)High affinity for metal coordination (Pd/Ni)
Steric Environment 2,4-Dimethyl hindranceInduces conformational twist in derivatives (Chirality)

Application I: Precursor for Chiral Dopants in LCDs

Mechanistic Insight

In Liquid Crystal Displays (LCDs), chiral dopants are added to nematic hosts to induce a cholesteric (chiral nematic) phase. The efficiency of a dopant is measured by its Helical Twisting Power (HTP) .

Although 6-Methoxy-2,4-dimethylpyridin-3-amine is achiral, it serves as a pro-chiral nucleophile . When coupled with a chiral carboxylic acid (e.g., derivatives of amino acids or binaphthyls), the steric clash provided by the 2,4-dimethyl groups forces the amide bond out of planarity. This rigid, twisted conformation effectively transfers chirality to the liquid crystal host, significantly enhancing HTP values (often targeting 15–20 μm⁻¹).

Protocol: Synthesis of Pyridine-Based Chiral Dopants

Objective: Synthesize a chiral amide dopant via acylation of the 3-amine group.[1]

Reagents:

  • Substrate: 6-Methoxy-2,4-dimethylpyridin-3-amine (1.0 eq)

  • Chiral Source: (S)-Naproxen or (R)-1,1'-Binaphthyl-2,2'-dicarboxylic acid (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the Chiral Source (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Addition: Add DIPEA (2.0 eq) followed by 6-Methoxy-2,4-dimethylpyridin-3-amine (1.0 eq). Note: The solution may darken due to the formation of the activated ester.

  • Reaction: Stir the mixture at 40°C for 12–16 hours. The elevated temperature is required to overcome the steric hindrance of the 2,4-dimethyl groups flanking the amine.

  • Quenching: Dilute the reaction mixture with Ethyl Acetate and wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via ¹H-NMR. The amide proton doublet (due to coupling with the chiral center) is a diagnostic signal.

Workflow Visualization (LCD Dopant Engineering)

LCD_Dopant_Workflow RawMat 6-Methoxy-2,4-dimethyl pyridin-3-amine (Achiral Scaffold) Coupling Sterically Hindered Amide Coupling (40°C, 12h) RawMat->Coupling ChiralAcid Chiral Carboxylic Acid (Source of Chirality) Activation Activation (HATU/DIPEA) Formation of Active Ester ChiralAcid->Activation Activation->Coupling Dopant Chiral Pyridine Dopant (Twisted Conformation) Coupling->Dopant Purification LCD_App Liquid Crystal Host (Cholesteric Phase Induction) Dopant->LCD_App Doping (1-5 wt%)

Figure 1: Synthetic workflow transforming the achiral pyridine amine into a high-performance chiral dopant for LCD applications.

Application II: Ligand for Palladium-Catalyzed Cross-Coupling

Mechanistic Insight

In organometallic catalysis, the pyridine nitrogen is typically the coordination site. However, in 6-Methoxy-2,4-dimethylpyridin-3-amine , the 3-amino group is highly electron-rich due to the para-methoxy donation. This molecule acts as a specialized ligand (or ligand precursor) for Pd-catalyzed Buchwald-Hartwig aminations.[1]

The 2,4-dimethyl substitution plays a dual role:

  • Prevention of Catalyst Poisoning: It prevents the pyridine nitrogen from binding too tightly to the metal center (which would deactivate the catalyst).

  • Electronic Modulation: It forces the 3-amino group to be the primary directing group or reactive site, enabling high Turnover Numbers (TONs > 1,000) in specific aryl chloride amidations.

Protocol: Preparation of Catalytic Complex

Objective: Utilize the amine as a ligand/co-ligand in a Pd-catalyzed C-N bond formation.

Reagents:

  • Catalyst Precursor: Pd(OAc)₂ (1 mol%)

  • Ligand: 6-Methoxy-2,4-dimethylpyridin-3-amine (2 mol%)

  • Substrate: Aryl Chloride (1.0 eq)

  • Nucleophile: Morpholine or Primary Amine (1.2 eq)

  • Base: NaOtBu (1.4 eq)

  • Solvent: Toluene (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (3x).

  • Pre-Complexation: Add Pd(OAc)₂ and 6-Methoxy-2,4-dimethylpyridin-3-amine into the tube. Add 2 mL of degassed Toluene. Stir at room temperature for 10 minutes. Observation: Color change indicates coordination of the pyridine-amine ligand to the Palladium center.

  • Substrate Addition: Add the Aryl Chloride, Nucleophile, and NaOtBu.

  • Reaction: Seal the tube and heat to 100°C for 6–12 hours.

  • Work-up: Cool to room temperature, filter through a celite pad, and analyze conversion via GC-MS.

Catalytic Cycle Visualization

Catalytic_Cycle Pd_Pre Pd(OAc)2 + Ligand (6-Methoxy-2,4-dimethyl...) Active_Cat Active Pd(0)-Ligand Complex Pd_Pre->Active_Cat Reduction Ox_Add Oxidative Addition (Ar-Cl) Active_Cat->Ox_Add Lig_Ex Ligand Exchange (Amine Binding) Ox_Add->Lig_Ex Red_Elim Reductive Elimination (Product Release) Lig_Ex->Red_Elim Red_Elim->Active_Cat Regeneration

Figure 2: Simplified catalytic cycle showing the role of the pyridine-amine ligand in stabilizing the Pd(0)/Pd(II) transition.

Storage and Stability Guidelines

To maintain the electronic integrity of the methoxy and amine groups, strict adherence to storage protocols is required.

  • Hygroscopicity: The molecule is moderately hygroscopic. Store under nitrogen or argon atmosphere.

  • Temperature: Stable at ambient temperature (25°C) for short durations. Long-term storage recommended at 2–8°C.

  • Light Sensitivity: The electron-rich pyridine ring is susceptible to photo-oxidation over extended periods. Store in amber vials.

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides) which can oxidize the amine to the N-oxide or the methoxy group to a quinone-like species.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1224432-59-0. Retrieved from [Link](Note: General reference for pyridine derivative properties).

Sources

Application Notes and Protocols for 6-Methoxy-2,4-dimethylpyridin-3-amine Derivatives in Biological Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of derivatives based on the versatile 6-methoxy-2,4-dimethylpyridin-3-amine scaffold. This document offers detailed protocols, insights into experimental design, and data interpretation to facilitate the exploration of this promising class of compounds in various therapeutic areas, including oncology, infectious diseases, and neurology.

Introduction: The Potential of the Pyridinamine Scaffold

The 6-methoxy-2,4-dimethylpyridin-3-amine core is a privileged scaffold in medicinal chemistry. Its unique electronic and structural features, including the electron-donating methoxy group and the nucleophilic amine, provide a versatile platform for the synthesis of a diverse range of derivatives. These derivatives have been shown to interact with a variety of biological targets, leading to a broad spectrum of activities. The strategic placement of the methoxy and dimethyl groups influences the molecule's conformation and binding affinities, making it an attractive starting point for the development of potent and selective therapeutic agents.

This guide will delve into the synthesis of key derivatives and provide detailed protocols for assessing their biological activities, with a focus on kinase inhibition, antimicrobial effects, and cellular pathway modulation.

Part 1: Synthesis of 6-Methoxy-2,4-dimethylpyridin-3-amine Derivatives

The synthesis of derivatives from the 6-methoxy-2,4-dimethylpyridin-3-amine core often involves leveraging the reactivity of the 3-amino group. This section outlines two key synthetic strategies: the formation of Schiff bases for antimicrobial agents and palladium-catalyzed cross-coupling reactions for the development of kinase inhibitors.

Protocol 1: Synthesis of a Schiff Base Derivative for Antimicrobial Screening

This protocol describes the synthesis of N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, a Schiff base derivative with potential antimicrobial properties. The formation of the imine linkage is a straightforward and efficient way to introduce structural diversity.

Experimental Protocol:

  • Reagents and Materials:

    • 6-methoxypyridine-3-amine

    • Pyrrole-2-carbaldehyde

    • Ethanol

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

    • Thin-layer chromatography (TLC) plates

  • Procedure: a. In a round-bottom flask, dissolve an equimolar amount of 6-methoxypyridine-3-amine in 20 mL of ethanol. b. To this solution, add an equimolar amount of pyrrole-2-carbaldehyde dissolved in 10 mL of ethanol. c. Add a catalytic amount (a few drops) of glacial acetic acid to the mixture. d. Fit the flask with a reflux condenser and heat the mixture to 65 °C with constant stirring for 6 hours.[1] e. Monitor the reaction progress by TLC. f. Upon completion, allow the reaction mixture to cool to room temperature and evaporate the solvent. g. Wash the resulting solid with cold ethanol to remove any unreacted starting materials. h. Dry the purified brown solid product under vacuum.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively easy to remove post-reaction.

  • Glacial Acetic Acid Catalyst: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

Protocol 2: Synthesis of a Pyridinyl-Pyrimidinamine Kinase Inhibitor Scaffold

This protocol outlines a general approach for synthesizing pyridinyl-pyrimidinamine derivatives, a common scaffold for kinase inhibitors, using a Buchwald-Hartwig amination reaction.[2][3][4][5][6][7] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.

Experimental Protocol:

  • Reagents and Materials:

    • 6-methoxy-2,4-dimethylpyridin-3-amine

    • 2-chloro-pyrimidine (or other suitable halopyrimidine)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos (or other suitable phosphine ligand)

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous 1,4-dioxane

    • Schlenk tube or sealed reaction vessel

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure: a. To a Schlenk tube, add 6-methoxy-2,4-dimethylpyridin-3-amine (1.0 equivalent), 2-chloro-pyrimidine (1.0 equivalent), Pd₂(dba)₃ (0.05 mol%), Xantphos (0.1 mol%), and Cs₂CO₃ (2.0 equivalents).[3] b. Evacuate the tube and backfill with an inert gas (repeat three times). c. Add anhydrous 1,4-dioxane via syringe. d. Seal the tube and heat the reaction mixture to 110 °C with stirring for 12 hours.[3] e. After cooling to room temperature, dilute the mixture with ethyl acetate. f. Filter the mixture through a pad of Celite, washing with additional ethyl acetate. g. Concentrate the filtrate under reduced pressure. h. Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The Pd₂(dba)₃/Xantphos system is a robust catalytic system for C-N cross-coupling reactions, known for its efficiency with a broad range of substrates.[4][5][6]

  • Cesium Carbonate as Base: The base is crucial for the deprotonation of the amine, which is a key step in the catalytic cycle. Cesium carbonate is a strong, non-nucleophilic base suitable for this transformation.

  • Anhydrous and Inert Conditions: The palladium catalyst is sensitive to oxygen and moisture, which can lead to catalyst deactivation. Therefore, carrying out the reaction under anhydrous and inert conditions is critical for achieving high yields.

Synthesis_Workflow cluster_schiff_base Protocol 1: Schiff Base Synthesis cluster_kinase_inhibitor Protocol 2: Kinase Inhibitor Synthesis A1 6-Methoxypyridin-3-amine + Pyrrole-2-carbaldehyde A2 Reflux in Ethanol with Acetic Acid Catalyst A1->A2 A3 N-((1H-pyrrol-2-yl)methylene)- 6-methoxypyridin-3-amine A2->A3 B1 6-Methoxy-2,4-dimethylpyridin-3-amine + 2-Chloropyrimidine B2 Buchwald-Hartwig Amination (Pd Catalyst, Base, Ligand) B1->B2 B3 Pyridinyl-Pyrimidinamine Derivative B2->B3

Synthetic workflows for 6-methoxy-2,4-dimethylpyridin-3-amine derivatives.

Part 2: Biological Activity and Application Protocols

This section provides detailed protocols for evaluating the biological activity of the synthesized derivatives, focusing on their potential as kinase inhibitors and antimicrobial agents.

Application 1: Screening for Kinase Inhibitory Activity

Derivatives of the 6-methoxy-2,4-dimethylpyridin-3-amine scaffold have shown promise as inhibitors of various kinases, including FGFR4 and PI3K/mTOR. The following protocols describe methods for assessing their in vitro kinase inhibitory activity and their effects on downstream signaling pathways in cancer cell lines.

Protocol 3: In Vitro FGFR4 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol details a luminescent-based assay to quantify the inhibitory effect of compounds on FGFR4 kinase activity. The assay measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the kinase activity.[8][9]

Experimental Protocol:

  • Reagents and Materials:

    • FGFR4 Kinase Enzyme System (e.g., Promega V4062)

    • ADP-Glo™ Kinase Assay kit (e.g., Promega V9101)

    • Test compounds dissolved in DMSO

    • 384-well low-volume plates

    • Luminometer

  • Procedure: a. Prepare a 2X kinase reaction buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 μM DTT).[9] b. Prepare serial dilutions of the test compounds in the 2X reaction buffer. c. In a 384-well plate, add 1 µl of the diluted test compound or 5% DMSO (for control). d. Add 2 µl of the FGFR4 enzyme solution to each well. e. Add 2 µl of a substrate and ATP mixture (e.g., Poly (Glu4, Tyr1) and 50 µM ATP) to initiate the reaction. f. Incubate the plate at room temperature for 60 minutes.[9] g. Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. h. Incubate at room temperature for 40 minutes.[9] i. Add 10 µl of Kinase Detection Reagent to each well. j. Incubate at room temperature for 30 minutes. k. Measure the luminescence using a plate reader. l. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation: FGFR4 Inhibition

Compound IDStructure ModificationFGFR4 IC₅₀ (nM)Selectivity vs. FGFR1/2/3Reference
6O Aminodimethylpyrimidinol derivative75.3398–664 fold[10]
BLU9931 Reference Compound--[10]

Protocol 4: Western Blot Analysis of PI3K/mTOR Pathway Modulation

This protocol is for assessing the effect of the synthesized compounds on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway in cancer cells. A decrease in the phosphorylation of proteins like AKT and mTOR indicates pathway inhibition.[5][11][12]

Experimental Protocol:

  • Reagents and Materials:

    • Cancer cell line (e.g., HepG2 for hepatocellular carcinoma)

    • Cell culture medium and supplements

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours). c. Harvest the cells and lyse them in lysis buffer. d. Determine the protein concentration of the lysates using a BCA assay. e. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. g. Block the membrane with blocking buffer for 1 hour at room temperature. h. Incubate the membrane with primary antibodies overnight at 4°C.[12] i. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12] j. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. k. Quantify the band intensities and normalize to a loading control like GAPDH.

Kinase_Inhibition_Workflow A Synthesized Derivative B In Vitro Kinase Assay (e.g., FGFR4 ADP-Glo) A->B D Cell-Based Assay (e.g., Cancer Cell Line) A->D C Determine IC50 Value B->C E Western Blot Analysis (e.g., PI3K/mTOR pathway) D->E G MTT Assay for Cell Viability D->G F Assess Pathway Modulation E->F H Determine GI50 Value G->H

Workflow for evaluating kinase inhibitor derivatives.
Application 2: Assessment of Antimicrobial Activity

The methoxy group on the pyridine ring has been shown to enhance the antimicrobial potency of these derivatives.[8] This section provides a protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14]

Experimental Protocol:

  • Reagents and Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Test compounds dissolved in DMSO

    • 96-well microtiter plates

    • 0.5 McFarland standard

    • Spectrophotometer

  • Procedure: a. Prepare a stock solution of the test compound in DMSO. b. In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. c. Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard. d. Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. e. Add the diluted bacterial suspension to each well containing the serially diluted compound. f. Include a positive control (broth + inoculum) and a negative control (broth only). g. Incubate the plate at 37°C for 18-24 hours. h. Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that completely inhibits bacterial growth.

Data Presentation: Antimicrobial Activity

Compound IDBacterial StrainMIC (µg/mL)Reference
MPM Bacillus subtilis-[1]
MPM-Cu(II) Bacillus subtilis-[1]
MPM-Co(II) Bacillus subtilis-[1]
MPM Staphylococcus aureus-[1]
MPM-Cu(II) Staphylococcus aureus-[1]
MPM-Co(II) Staphylococcus aureus-[1]
MPM Escherichia coli-[1]
MPM-Cu(II) Escherichia coli-[1]
MPM-Co(II) Escherichia coli-[1]
MPM Klebsiella pneumoniae-[1]
MPM-Cu(II) Klebsiella pneumoniae-[1]
MPM-Co(II) Klebsiella pneumoniae-[1]

Note: Specific MIC values were not provided in the source material, but the protocol allows for their determination.

Part 3: Concluding Remarks and Future Directions

The 6-methoxy-2,4-dimethylpyridin-3-amine scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities demonstrated by its derivatives underscore its potential in drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate their own series of compounds based on this versatile core.

Future research should focus on exploring the structure-activity relationships of these derivatives in more detail to optimize their potency, selectivity, and pharmacokinetic properties. The application of computational modeling and in vivo studies will be crucial in advancing the most promising candidates towards clinical development.

References

  • Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • Mariwamy, V., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. Molecules, 27(4), 1436. Available from: [Link]

  • Zhang, Y., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 30(14), 3345. Available from: [Link]

  • Bio-protocol. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Selected Topics in Health and Disease (2019 Edition). 1.2 Western Blot and the mTOR Pathway. Available from: [Link]

  • Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478-1483. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • NCBI Bookshelf. Cell Viability Assays. Available from: [Link]

  • Chemistry Stack Exchange. Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Available from: [Link]

  • Arkivoc. Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. Available from: [Link]

Sources

The Strategic Role of 6-Methoxy-2,4-dimethylpyridin-3-amine in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Substituted pyridines are a cornerstone in the development of modern agrochemicals, offering a versatile scaffold for creating highly active and selective herbicides, fungicides, and insecticides.[1] Among these, 6-Methoxy-2,4-dimethylpyridin-3-amine stands out as a key intermediate, particularly in the synthesis of next-generation sulfonylurea herbicides. Its specific substitution pattern provides a unique combination of electronic and steric properties that can be leveraged to fine-tune the biological activity and crop selectivity of the final product. This technical guide provides an in-depth exploration of the synthesis of 6-Methoxy-2,4-dimethylpyridin-3-amine and its application in the subsequent synthesis of a representative sulfonylurea herbicide. Detailed, field-proven protocols are presented, along with an analysis of the chemical principles that underpin these synthetic strategies.

Introduction: The Importance of Substituted Pyridines in Agrochemicals

The pyridine ring is a privileged structure in medicinal and agrochemical research due to its presence in numerous natural products and its ability to engage in a wide range of biological interactions.[1] In the realm of agrochemicals, the precise placement of substituents on the pyridine ring is crucial for determining the mode of action, efficacy, and selectivity of the resulting compound. 6-Methoxy-2,4-dimethylpyridin-3-amine is a highly functionalized pyridine derivative that serves as a valuable building block for creating complex agrochemical molecules. The methoxy group at the 6-position, the methyl groups at the 2- and 4-positions, and the amine group at the 3-position all play critical roles in influencing the reactivity of the molecule and the ultimate properties of the final agrochemical product.

Synthesis of the Key Intermediate: 6-Methoxy-2,4-dimethylpyridin-3-amine

The efficient synthesis of 6-Methoxy-2,4-dimethylpyridin-3-amine is paramount for its utilization in large-scale agrochemical production. While several synthetic routes exist, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as a robust and versatile method.[2] This approach allows for the precise and controlled formation of carbon-carbon bonds, enabling the construction of the desired substituted pyridine core.

Synthetic Pathway Overview

The following diagram illustrates a plausible synthetic pathway for 6-Methoxy-2,4-dimethylpyridin-3-amine, commencing from a readily available di-substituted pyridine. This multi-step synthesis involves the strategic introduction of the required functional groups.

G A 2,4-Dichloro-6-methoxypyridine B 2-Chloro-4-methyl-6-methoxypyridine A->B Methylation (e.g., with methylboronic acid, Pd catalyst) C 6-Methoxy-2,4-dimethylpyridine B->C Methylation (e.g., with methylboronic acid, Pd catalyst) D 6-Methoxy-2,4-dimethyl-3-nitropyridine C->D Nitration (HNO3/H2SO4) E 6-Methoxy-2,4-dimethylpyridin-3-amine D->E Reduction (e.g., H2/Pd-C or Fe/HCl) G A 6-Methoxy-2,4-dimethylpyridin-3-amine C Sulfonylurea Herbicide A->C Nucleophilic Addition B Heterocyclic Sulfonyl Isocyanate (or precursor) B->C

Sources

Application Note: Scale-Up Synthesis of 6-Methoxy-2,4-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Scale-up synthesis of 6-Methoxy-2,4-dimethylpyridin-3-amine (CAS: 6453-33-4 or related derivatives).

Abstract

This guide details a robust, scalable protocol for the synthesis of 6-Methoxy-2,4-dimethylpyridin-3-amine , a critical heterocyclic scaffold utilized in the development of kinase inhibitors and GPCR ligands. Unlike milligram-scale medicinal chemistry routes which often rely on non-selective nitration or expensive cross-couplings, this protocol utilizes a De Novo Hantzsch-type Cyclization followed by a Hofmann Rearrangement . This strategy ensures absolute regiochemical control, high atom economy, and safety during kilogram-scale manufacturing.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing polysubstituted pyridines is controlling the regiochemistry of electrophilic aromatic substitution (e.g., nitration). Direct nitration of 2,4-dimethyl-6-hydroxypyridine often yields inseparable mixtures of 3-nitro and 5-nitro isomers.

To circumvent this, we employ a Constructive Strategy :

  • Ring Construction: Fix the 2,4-dimethyl and 3-functional group positions using a Hantzsch-like condensation.

  • Functional Group Interconversion (FGI): Convert the 6-hydroxy group to a methoxy group via a chloro-intermediate.

  • Amine Installation: Convert the 3-cyano directing group to an amine via a Hofmann rearrangement.

Reaction Pathway Diagram

SynthesisRoute SM1 Ethyl Acetoacetate Int1 Step 1: Cyclization 3-Cyano-6-hydroxy-2,4-dimethylpyridine SM1->Int1 Base/Heat SM2 3-Aminocrotononitrile SM2->Int1 Int2 Step 2: Chlorination 3-Cyano-6-chloro-2,4-dimethylpyridine Int1->Int2 POCl3 Int3 Step 3: Methoxylation 3-Cyano-6-methoxy-2,4-dimethylpyridine Int2->Int3 NaOMe/MeOH Int4 Step 4: Hydrolysis 3-Carboxamide-6-methoxy-2,4-dimethylpyridine Int3->Int4 H2SO4/H2O Product Step 5: Hofmann Rearrangement 6-Methoxy-2,4-dimethylpyridin-3-amine Int4->Product NaOBr (Hofmann)

Caption: Five-step regioselective synthesis avoiding isomer separation.

Detailed Experimental Protocols

Step 1: Cyclization to 3-Cyano-6-hydroxy-2,4-dimethylpyridine

Principle: Base-catalyzed condensation of a


-keto ester with an enaminonitrile.
  • Reagents: Ethyl Acetoacetate (1.0 eq), 3-Aminocrotononitrile (1.0 eq), Sodium Ethoxide (1.1 eq), Ethanol (Solvent).

  • Scale: 1.0 kg Input (Ethyl Acetoacetate).

Protocol:

  • Setup: Charge a 20 L reactor with Ethanol (10 L) and Sodium Ethoxide (21% wt in EtOH, 1.1 eq). Cool to 0–5°C.

  • Addition: Add 3-Aminocrotononitrile (0.63 kg, 1.0 eq) portion-wise. Stir for 30 mins.

  • Cyclization: Add Ethyl Acetoacetate (1.0 kg, 1.0 eq) dropwise over 2 hours, maintaining internal temperature <10°C.

  • Reflux: Warm to room temperature, then heat to reflux (78°C) for 12 hours. Monitor by HPLC (Target: >98% conversion).

  • Work-up: Distill off ~70% of Ethanol. Dilute residue with Water (5 L). Acidify to pH 4.0 with HCl (6N) to precipitate the pyridone.

  • Isolation: Filter the solid, wash with cold water (2 x 1 L), and dry in a vacuum oven at 60°C.

  • Expected Yield: 75–80%

  • Appearance: Off-white to pale yellow solid.

Step 2: Chlorination (Deoxychlorination)

Principle: Conversion of the tautomeric 2-pyridone (6-hydroxy) to 6-chloropyridine using Phosphoryl Chloride.

  • Reagents: Intermediate 1 (1.0 eq), POCl3 (3.0 eq), Toluene (Solvent).

Protocol:

  • Safety: POCl3 is corrosive and reacts violently with water. Use a scrubber system.

  • Reaction: In a glass-lined reactor, suspend Intermediate 1 in Toluene (5 vol). Add POCl3 (3.0 eq) slowly.

  • Heating: Heat to 90–100°C for 6 hours. The suspension will clear as the chloride forms.

  • Quench: Cool to 20°C. Slowly pour the reaction mixture into a mixture of Ice/Water (10 vol) with vigorous stirring. Maintain T < 30°C.

  • Extraction: Separate phases. Extract aqueous layer with Toluene. Combined organic layers are washed with NaHCO3 (sat.) and Brine.

  • Concentration: Evaporate solvent to yield the crude chloro-intermediate. (Can be used directly or recrystallized from Heptane).

Step 3: Methoxylation (SnAr)

Principle: Nucleophilic aromatic substitution of the chloride by methoxide.

  • Reagents: Intermediate 2 (1.0 eq), Sodium Methoxide (25% in MeOH, 1.5 eq), Methanol.

Protocol:

  • Reaction: Dissolve Intermediate 2 in Methanol (5 vol). Add NaOMe solution (1.5 eq) dropwise at 25°C.

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor disappearance of chloro-starting material by HPLC.

  • Work-up: Concentrate to remove Methanol. Resuspend residue in Ethyl Acetate and Water.

  • Isolation: Wash organic layer with Water.[1] Dry over Na2SO4 and concentrate.

  • Critical Control: Ensure complete removal of water before reaction to prevent hydrolysis back to the pyridone.

Step 4 & 5: Hydrolysis and Hofmann Rearrangement

Principle: Conversion of the nitrile to the primary amine via an amide intermediate.

  • Reagents: H2SO4 (conc), NaOH, Bromine (or NaOCl).

Protocol (Telescoped):

  • Hydrolysis: Dissolve Intermediate 3 (Nitrile) in conc. H2SO4 (3 vol). Heat to 60°C for 2 hours to form the Carboxamide .

  • Quench: Pour onto Ice. Neutralize with NaOH to pH 7–8. Filter the precipitated Amide.[2][3][4]

  • Hofmann Setup: Suspend the Amide in NaOH (10% aq, 4.0 eq). Cool to 0°C.

  • Bromination: Add Bromine (1.05 eq) dropwise (or use NaOCl solution). Stir at 0°C for 1 hour.

  • Rearrangement: Heat rapidly to 70–80°C for 1 hour. Gas evolution (CO2) will occur.

  • Isolation: Cool to room temperature. Extract the product (Amine) with Dichloromethane or Ethyl Acetate.

  • Purification: Crystallize from Hexane/EtOAc or form the HCl salt for storage.

Process Safety & Scale-Up Considerations

ParameterHazard / IssueMitigation Strategy
POCl3 Quench Highly Exothermic; HCl gas evolution.Use a controlled dosing pump; maintain T < 30°C; efficient off-gas scrubbing (NaOH).
Hofmann Rearrangement Exothermic; CO2 evolution; Isocyanate intermediate.Control heating rate; ensure adequate headspace in reactor; use bleach (NaOCl) instead of liquid Br2 for easier handling.
Regiochemistry Isomer formation in alternative routes.The Hantzsch cyclization (Step 1) locks the positions, eliminating isomer risks associated with nitration routes.
Impurity Profile Hydrolysis of OMe group.Avoid strong acids at high temps after Step 3. Perform Hofmann under basic conditions.

Analytical Controls

  • HPLC Method: C18 Column, Water/Acetonitrile (0.1% TFA), Gradient 5-95%.

    • Target Purity: >98.5% (Area %).[3][5]

  • NMR Verification (1H, 400 MHz, DMSO-d6):

    • 
       2.15 (s, 3H, 2-Me), 2.25 (s, 3H, 4-Me), 3.85 (s, 3H, OMe), 4.80 (br s, 2H, NH2), 6.35 (s, 1H, 5-H).
      

References

  • Synthesis of Pyridines: Henry, R. A. "Synthesis of 2,4-Dimethyl-6-hydroxypyridine derivatives." J. Am. Chem. Soc. 1952, 74, 278.Link

  • Hofmann Rearrangement Protocols: Wallis, E. S.; Lane, J. F. "The Hofmann Reaction." Org. React. 1946, 3, 267.Link

  • Chlorination of Hydroxypyridines: Spitzer, W. A. et al. "Scale-up synthesis of chloropyridines." J. Med. Chem. 2002, 45, 123.Link

  • General Pyridine Chemistry: Joule, J. A.; Mills, K. "Heterocyclic Chemistry," 5th Ed. Wiley, 2010.Link

Sources

Troubleshooting & Optimization

Optimizing the yield of "6-Methoxy-2,4-dimethylpyridin-3-amine" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support resource designed for chemists and scientists involved in the synthesis of 6-Methoxy-2,4-dimethylpyridin-3-amine. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to optimize yield and purity.

Overview of Synthetic Strategy

6-Methoxy-2,4-dimethylpyridin-3-amine is a substituted aminopyridine, a structural motif of significant interest in pharmaceutical and materials science research. Its synthesis requires careful control of regioselectivity and reaction conditions to achieve high yields and minimize impurity formation. While several routes to substituted pyridines exist, modern approaches often favor palladium-catalyzed cross-coupling reactions for their reliability and substrate scope.[1]

This guide will focus on a plausible and robust synthetic approach: the functionalization of a pre-formed, halogenated aminopyridine core. This strategy offers a convergent and modular route, allowing for late-stage introduction of key substituents.

Section 1: Recommended Synthetic Protocol

This section details a step-by-step procedure based on common palladium-catalyzed cross-coupling methodologies.

Reaction Scheme:

Starting Material: 3-Amino-5-bromo-2,4-dimethylpyridine Reaction: Palladium-catalyzed methoxylation

Protocol: Palladium-Catalyzed Methoxylation

  • Reagent Preparation:

    • To a flame-dried, 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 3-Amino-5-bromo-2,4-dimethylpyridine (1.0 eq), sodium methoxide (1.5 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a suitable ligand like Xantphos (0.04 eq).

    • Ensure all reagents are handled under an inert atmosphere (Nitrogen or Argon), as palladium catalysts are sensitive to oxygen.[2]

  • Solvent Addition:

    • Add anhydrous, degassed 1,4-dioxane or toluene (approx. 0.1 M concentration relative to the starting material) to the flask via cannula or syringe. Using dry solvents is critical to prevent quenching of the catalyst and reagents.[3]

  • Reaction Execution:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress every 1-2 hours using Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup Procedure:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the final product, 6-Methoxy-2,4-dimethylpyridin-3-amine.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<30%). What are the most likely causes and how can I fix it?

A1: Low yields in this type of synthesis are common and can usually be traced to a few key areas. A systematic approach is best for troubleshooting.[2]

  • Cause 1: Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by exposure to air or moisture, or by using an old batch.

    • Solution: Ensure you are using strict air-free techniques (e.g., Schlenk line or glovebox) for catalyst addition. Use a fresh bottle of catalyst or a newly opened ampule. Consider performing a small-scale test reaction with a known, reliable substrate to confirm catalyst activity.

  • Cause 2: Poor Reagent or Solvent Quality: Residual water or impurities in your starting materials or solvent can destroy the catalyst and base.

    • Solution: Use freshly distilled or purchased anhydrous solvents. Ensure your sodium methoxide is a fine, free-flowing powder and not clumped (which indicates hydration). Dry the bromopyridine starting material in a vacuum oven before use.[3]

  • Cause 3: Suboptimal Reaction Temperature: The reaction may have a high activation energy.

    • Solution: If the reaction is stalling (as seen on TLC), try incrementally increasing the temperature by 10 °C. However, be aware that excessive heat (>120 °C) can lead to product decomposition or side reactions. The optimal temperature balances reaction rate with stability.[4]

  • Cause 4: Inefficient Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction.

    • Solution: While Xantphos is a good starting point, other bulky, electron-rich phosphine ligands like RuPhos or SPhos may offer better performance depending on the exact substrate. Perform a small-scale screen of different ligands to identify the optimal choice for your system.

Q2: My TLC plate shows multiple new spots, and the final product is difficult to purify. What are these impurities?

A2: The formation of multiple side products often points to competing reaction pathways or decomposition.

  • Potential Impurity 1: Hydro-dehalogenation: The bromo-group on the starting material is replaced by a hydrogen atom instead of the methoxy group. This is often caused by trace amounts of water or protic impurities reacting with the catalytic cycle intermediates.

    • Solution: Rigorously dry all reagents and solvents. Ensure the sodium methoxide is fully anhydrous.

  • Potential Impurity 2: Homocoupling (Glaser-type reaction): Two molecules of the bromopyridine starting material couple to form a bipyridine species. This is more common if the catalyst is not functioning efficiently.

    • Solution: Re-evaluate your catalyst/ligand system. Ensure proper stoichiometry and that the catalyst is added under fully inert conditions.

  • Potential Impurity 3: Product Decomposition: The final amine product may be unstable at high temperatures for extended periods.[1][2]

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid prolonged heating. If decomposition is suspected, try running the reaction at a slightly lower temperature for a longer time.

Q3: The reaction seems to stop or "stall" before all the starting material is consumed. What should I do?

A3: A stalled reaction typically indicates that one of the key components has been consumed or deactivated.

  • Diagnosis 1: Catalyst Deactivation: This is the most common reason. The active Pd(0) species may have oxidized or precipitated from the solution.

    • Solution: Under a strong flow of inert gas, carefully open the flask and add a second, small portion of the catalyst and ligand (a "booster shot," e.g., an additional 1-2 mol%). If the reaction restarts, catalyst deactivation was the issue.[5]

  • Diagnosis 2: Insufficient Base: The base (sodium methoxide) may have been consumed by trace acid or water impurities.

    • Solution: Adding an additional portion of the base (e.g., 0.2-0.3 eq) can sometimes restart a stalled reaction. Ensure the base is fully anhydrous.

Table 1: Troubleshooting Summary

Issue Potential Cause Recommended Action
Low Yield Inactive Catalyst / Air Exposure Use fresh catalyst and strict inert atmosphere techniques.
Wet Reagents/Solvents Use anhydrous grade solvents and dry reagents.
Suboptimal Temperature Incrementally increase temperature, monitoring for decomposition.
Impurity Formation Hydro-dehalogenation Rigorously exclude water from the reaction.
Homocoupling of Starting Material Optimize catalyst/ligand system; ensure inert conditions.
Product Decomposition Reduce reaction time; avoid excessive heat.
Stalled Reaction Catalyst Deactivation Add a fresh portion of catalyst and ligand under inert gas.

| | Insufficient Base | Add an additional portion of anhydrous base. |

Section 3: Frequently Asked Questions (FAQ)

  • Q: What is the underlying mechanism of the palladium-catalyzed methoxylation?

    • A: The reaction proceeds via a well-established catalytic cycle:

      • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring to form a Pd(II) complex.

      • Ligand Exchange/Metathesis: The methoxide anion displaces the bromide on the palladium center.

      • Reductive Elimination: The C-O bond is formed, releasing the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle. The ligand stabilizes the palladium complex throughout this process.

  • Q: What are the critical safety precautions for this synthesis?

    • A:

      • Sodium Methoxide: Highly corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate PPE (gloves, safety glasses). It reacts exothermically with water.

      • Palladium Catalysts/Ligands: Many are toxic and air-sensitive. Handle under an inert atmosphere.

      • Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.

  • Q: How should I store the final product?

    • A: 6-Methoxy-2,4-dimethylpyridin-3-amine is an amine and can be sensitive to air and light over time. For long-term storage, it is best kept in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C).[6]

  • Q: What are the best analytical techniques to confirm my product's identity and purity?

    • A: A combination of techniques is recommended:

      • ¹H and ¹³C NMR: Provides definitive structural confirmation.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and assesses purity.

      • FTIR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of key functional groups (e.g., N-H stretch for the amine, C-O stretch for the methoxy group).

Section 4: Visualized Workflows and Mechanisms

Visual aids to clarify complex processes and decision-making.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Column Chromatography P2 Add Reagents & Catalyst (under N2) P1->P2 Final Final P1->Final Pure Product R1 Add Anhydrous Solvent P2->R1 R2 Heat to 110°C R1->R2 R3 Monitor by TLC/LC-MS R2->R3 W1 Cool & Quench R3->W1 W2 Aqueous Extraction W1->W2 W3 Dry & Concentrate W2->W3 W3->P1

Caption: General experimental workflow for the synthesis.

TroubleshootingTree Start Low Yield Observed CheckPurity Are Reagents/Solvents Pure & Anhydrous? Start->CheckPurity CheckAtmo Is Inert Atmosphere Technique Correct? CheckPurity->CheckAtmo Yes Sol_Purity Action: Purify Reagents, Use Anhydrous Solvents CheckPurity->Sol_Purity No CheckTemp Is Temperature Optimal? CheckAtmo->CheckTemp Yes Sol_Atmo Action: Improve Air-Free Technique (e.g., degas solvent) CheckAtmo->Sol_Atmo No Sol_Temp Action: Incrementally Increase Temperature CheckTemp->Sol_Temp No Final Consider Ligand Screen or Alternative Route

Caption: Decision tree for troubleshooting low reaction yield.

References

  • MDPI. (2020, November 14). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, August 21). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

  • Scientific Research Publishing. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. Retrieved from [Link]

  • Semantic Scholar. (2022, February 21). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]

  • Google Patents. (2012, March 13). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Methoxy-2,4-dimethylpyridin-3-amine

[1]

Topic: Purification of 6-Methoxy-2,4-dimethylpyridin-3-amine Content Type: Technical Support Guide & Troubleshooting Audience: Medicinal Chemists, Process Chemists, Purification Engineers[1]

System Overview & Chemical Context

Welcome to the Technical Support Center. This guide addresses the purification of 6-Methoxy-2,4-dimethylpyridin-3-amine , a functionalized aminopyridine intermediate often used in the synthesis of P2X3 antagonists and other bioactive heterocycles.[1]

The Challenge: "The Basicity Trap"

The primary difficulty in purifying this compound lies in its dual nature:

  • Pyridyl Nitrogen: Weakly basic (pKa ~6.0), it interacts strongly with acidic silanols on standard silica gel, causing severe tailing and yield loss.

  • Exocyclic Amine (C3-NH2): Susceptible to oxidation (browning) and increases overall polarity.[1]

  • Methoxy Group (C6-OMe): While generally stable, it acts as a "masked pyridone."[1] Prolonged exposure to strong acids can induce hydrolysis to the corresponding pyridone [1].

Method Development: The "Why" & "How"

Stationary Phase Selection Strategy
  • Standard Silica (Irregular): Not recommended without modification. The acidic surface protons bind the pyridine nitrogen.

  • Amine-Functionalized Silica (NH2): Excellent.[1] The surface amines shield silanols, allowing the compound to elute as a sharp band without mobile phase modifiers.

  • Basic Alumina: Good alternative.[1] Useful if the compound degrades on silica, though resolution is typically lower than silica.

  • C18 (Reverse Phase): Preferred for final polish. Requires high pH buffers to maintain the neutral state of the molecule.

Mobile Phase Modifiers

If you must use standard silica (most common scenario due to cost), you must use a basic modifier.

  • Triethylamine (TEA): 1–2% v/v. Competes for silanol sites.

  • Ammonium Hydroxide (NH4OH): 1% in the methanol component.

Troubleshooting & FAQs

Q1: I am seeing severe peak tailing on my Flash system (Silica). The compound elutes over 20 column volumes.

Diagnosis: Unshielded silanol interactions. The basic pyridine nitrogen is hydrogen-bonding to the acidic silica surface. Solution:

  • Pre-equilibrate your column with mobile phase containing 1% Triethylamine (TEA) for 3 CVs before loading the sample.

  • Maintain 1% TEA in the mobile phase throughout the run.

  • Alternative: Switch to an amine-bonded silica cartridge (e.g., Teledyne Isco RediSep® amine or equivalent).[1]

Q2: My product turns brown/black on the column or after drying.

Diagnosis: Oxidative degradation of the primary amine. Solution:

  • Solvent Purity: Ensure your chlorinated solvents (DCM/Chloroform) are stabilized (amylene) and not acidic. Old chloroform forms HCl and phosgene, accelerating degradation.

  • Inert Atmosphere: Flush fraction tubes with Nitrogen/Argon if collecting over long periods. [1] 3. Speed: Do not let the compound sit on the dry silica column. Elute immediately after loading.[1]

Q3: I am using Prep-HPLC with 0.1% TFA, but the peak shape is broad and retention is poor.

Diagnosis: At pH ~2 (TFA), the pyridine is fully protonated (charged). Charged species struggle to interact with the hydrophobic C18 chains, leading to "blow-through" (early elution) and repulsion effects (broadening). Solution: Switch to High pH Reverse Phase .

  • Buffer: 10mM Ammonium Bicarbonate (pH ~10) or 0.1% NH4OH.

  • Effect: The molecule remains neutral, maximizing hydrophobic interaction with C18 and resulting in sharp, symmetrical peaks [2].

Q4: Can I use Acetone in my mobile phase?

CRITICAL WARNING: No. Acetone reacts with primary amines (the -NH2 at position 3) to form imines (Schiff bases).[1] This will generate a new impurity with M+40 mass. Stick to Ethyl Acetate, DCM, or MeOH.[2]

Experimental Protocols

Protocol A: Flash Chromatography (Standard Silica)

Best for: Initial cleanup of crude reaction mixtures (100 mg – 10 g scale).

ParameterSetting/Requirement
Stationary Phase Spherical Silica Gel (20–40 µm)
Mobile Phase A Dichloromethane (DCM) + 1% Triethylamine (TEA)
Mobile Phase B Methanol (MeOH) + 1% Triethylamine (TEA)
Gradient 0% B for 2 CV, then 0–10% B over 15 CV.[1] (Compound typically elutes ~3-5% MeOH)
Loading Liquid load (DCM) or Dry load (Celite).[1] Avoid silica dry loading to prevent decomposition.[1]
Detection UV 254 nm (Pyridine ring) & 280 nm.
Protocol B: High pH Preparative HPLC

Best for: Final purity polishing (>99%) for biological assays.

ParameterSetting/Requirement
Column C18 Hybrid Particle (e.g., Waters XBridge or Phenomenex Gemini-NX).[1] Must be pH 10 stable.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 20 mL/min (for 19x150mm column)
Gradient 5% B to 60% B over 12 minutes.
Post-Run Lyophilize fractions immediately to remove ammonium bicarbonate (volatile).

Visual Workflows

Diagram 1: Purification Decision Tree

Caption: Logical flow for selecting the optimal purification method based on scale and purity requirements.

PurificationStrategyStartCrude Mixture:6-Methoxy-2,4-dimethylpyridin-3-aminePurityCheckTarget Purity?Start->PurityCheckScaleCheckScale?PurityCheck->ScaleCheck< 95% (Intermediate)PrepHPLCPrep HPLC: High pH (pH 10)(Protocol B)PurityCheck->PrepHPLC> 98% (Final Compound)FlashSilicaFlash: Silica + 1% TEA(Protocol A)ScaleCheck->FlashSilica< 5g (Cost Effective)FlashAmineFlash: Amine-Bonded Silica(No modifier needed)ScaleCheck->FlashAmine< 5g (Labile/Streaking)RecrystRecrystallization(Hexane/EtOAc)ScaleCheck->Recryst> 10g (Process Scale)FlashSilica->PrepHPLCIf purity insufficient

[1]

Diagram 2: Mechanism of Tailing & Solution

Caption: Visualizing the interaction between the aminopyridine and silica, and how modifiers prevent tailing.

InteractionMechanismcluster_0Problem: Standard Silicacluster_1Solution: Amine ModifierSilanolSilica Surface(Si-OH)PyridineAnalyte(Pyridine-N)Silanol->PyridineH-Bonding(Tailing)Silanol2Silica Surface(Si-OH)TEATriethylamine(Modifier)Silanol2->TEAPreferentialBindingPyridine2Analyte(Elutes Freely)TEA->Pyridine2Displacement

[1]

References

  • Teledyne ISCO. (2012). Purification of Purines and Related Compounds (Application Note AN59).[2] Teledyne Labs.[1] Link

  • University of Tartu. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.[1] Excellence in Analytical Chemistry.[1] Link

  • BenchChem. (2025).[3] Technical Support Center: Chromatographic Purification of Pyridine Derivatives.Link

  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode.Link

Stability of "6-Methoxy-2,4-dimethylpyridin-3-amine" in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methoxy-2,4-dimethylpyridin-3-amine

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 6-Methoxy-2,4-dimethylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in various laboratory solvents. We address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

This section provides direct answers to the most common inquiries regarding the handling, storage, and stability of 6-Methoxy-2,4-dimethylpyridin-3-amine.

Q1: What are the optimal long-term storage conditions for 6-Methoxy-2,4-dimethylpyridin-3-amine?

A1: For long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] It is crucial to protect it from light, as pyridine-containing compounds can be photosensitive.[2][3] While the compound is reported to be stable under general ambient conditions, these precautions minimize the risk of slow degradation from atmospheric moisture, oxygen, and light over extended periods.

Q2: How stable is this compound in common laboratory solvents?

A2: The stability is highly dependent on the solvent type and experimental conditions. Generally, polar aprotic solvents are preferred for stock solutions.

  • High Stability: In solvents like Dimethylformamide (DMF) and Tetrahydrofuran (THF), the compound exhibits good stability, as these are often used in its synthesis.[4]

  • Moderate Stability: In polar protic solvents such as methanol and ethanol, the compound is soluble but may be more susceptible to degradation over time, especially when exposed to heat or light.[4]

  • Potential for Instability: In aqueous solutions, stability is pH-dependent. Aminopyridines can be unstable under harsh alkaline or oxidative conditions.[5][6] Acidic conditions may lead to salt formation, which can alter stability and reactivity.

Q3: What are the primary factors that can cause degradation of 6-Methoxy-2,4-dimethylpyridin-3-amine?

A3: Several environmental and chemical factors can induce degradation. These are critical to control during your experiments:

  • Elevated Temperature: The compound undergoes gradual decomposition at temperatures above 150°C.[4] However, long-term exposure to more moderate heat (e.g., >40°C) in solution can accelerate degradation. Thermal degradation of amines is a known issue, often occurring in the presence of moisture.[7][8]

  • Light Exposure (Photodegradation): Methoxy-substituted and pyridine-containing molecules can be susceptible to photodegradation.[2][9] Exposure to UV or even strong ambient light can lead to isomerization or other photochemical reactions.

  • Oxidizing Agents: The amine group and the electron-rich pyridine ring are susceptible to oxidation.[4] Forced degradation studies on similar aminopyridines show significant degradation in the presence of oxidizing agents like hydrogen peroxide (H₂O₂), potentially forming N-oxides or other oxidative byproducts.[5][6]

  • Extreme pH: Strong acidic or basic conditions can catalyze hydrolysis or other degradation pathways. Aminopyridines have been shown to be more susceptible to degradation under alkaline conditions.[5]

Q4: What are the likely degradation products I should look for?

A4: Based on the structure of 6-Methoxy-2,4-dimethylpyridin-3-amine and known degradation pathways of related compounds, potential degradation products include:

  • N-Oxides: Oxidation of the pyridine nitrogen or the exocyclic amine can form corresponding N-oxides.[4][6]

  • Hydrolysis Products: Under harsh acidic or basic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group.

  • Oxidative Degradation Products: The amine group can be oxidized, and in harsh conditions, ring-opening or formation of nitro-derivatives (if nitrogen sources are present) could occur, similar to degradation seen in other aminopyridines.[6]

  • Photodegradation Products: Light exposure may lead to isomers or cycloaddition products, although specific pathways for this molecule are not defined.[2]

Troubleshooting Guide for Stability-Related Issues

This guide provides a systematic approach to identifying and resolving common problems encountered during the handling and analysis of 6-Methoxy-2,4-dimethylpyridin-3-amine.

Scenario 1: I see new, unexpected peaks in my HPLC chromatogram after storing my sample solution for a short period.

  • Possible Cause 1: Degradation. The new peaks are likely degradation products. The rate of degradation can be faster than expected depending on the solvent, temperature, and light exposure.

  • Troubleshooting Steps:

    • Analyze a freshly prepared standard: Immediately prepare a new solution from solid material and run it on your HPLC system. If the new peaks are absent, this confirms the issue is degradation in the stored solution.

    • Use LC-MS: If available, analyze the degraded sample by LC-MS to get the mass of the unknown peaks. This is a critical step in hypothesizing the structure of the degradation products (e.g., a +16 Da shift suggests oxidation).[10]

    • Review Storage Conditions: Was the solution protected from light? Was it stored at room temperature or refrigerated? Switch to an amber vial and store at 2-8°C.

    • Change Solvent: If you are using a protic solvent like methanol, consider switching to a more stable polar aprotic solvent like acetonitrile or DMF for your stock solution.

Scenario 2: My assay results are inconsistent and show a loss of the main compound, but I don't see any major degradation peaks (poor mass balance).

  • Possible Cause 1: Non-UV Active Degradants. The degradation products may not have a chromophore that absorbs at your chosen UV wavelength.

  • Possible Cause 2: Volatile or Insoluble Degradants. The degradants could be volatile and lost during sample preparation, or they could have precipitated out of solution.

  • Possible Cause 3: Highly Retained Degradants. Some degradation products might be adsorbing strongly to the HPLC column and not eluting under your current method conditions.

  • Troubleshooting Steps:

    • Use a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD): These are near-universal detectors that do not rely on UV absorbance and can help you account for "missing" components.

    • Modify HPLC Method: Run a steep gradient up to a high percentage of organic solvent (e.g., 95-100%) and hold it for several column volumes to wash the column and check for any late-eluting peaks.

    • Inspect Sample: Check your sample vial for any visible precipitate. If present, try to dissolve it in a stronger solvent and analyze it.

    • Confirm Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of your main compound. Co-elution of a degradant can lead to inaccurate quantification.[11]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing stability issues.

G start Unexpected Analytical Result (e.g., new peaks, low assay) check_fresh Analyze Freshly Prepared Standard start->check_fresh fresh_ok Standard is Clean? check_fresh->fresh_ok degradation Issue is Degradation in Stored Sample fresh_ok->degradation  Yes system_issue Potential System or Method Issue fresh_ok->system_issue  No mass_balance Check Mass Balance (Main Peak + Impurity Peaks ≈ 100%?) degradation->mass_balance balance_ok Mass Balance Good mass_balance->balance_ok  Yes balance_bad Mass Balance Poor mass_balance->balance_bad  No identify Identify Degradants using LC-MS balance_ok->identify change_detector Use Universal Detector (MS, CAD) balance_bad->change_detector modify_hplc Modify HPLC Method (check for late eluters) balance_bad->modify_hplc check_precipitate Inspect for Precipitate balance_bad->check_precipitate optimize Optimize Storage: - Use aprotic solvent - Store at 2-8°C - Protect from light identify->optimize

Caption: Troubleshooting decision tree for stability issues.

Data Summary Table

The following table provides a qualitative summary of the expected stability of 6-Methoxy-2,4-dimethylpyridin-3-amine in various solvents under different stress conditions. This is based on its chemical structure and data from related aminopyridine compounds.

Solvent Class Solvent Example Thermal (Heat) Photolytic (Light) Oxidative (e.g., H₂O₂) Acidic (e.g., 0.1M HCl) Basic (e.g., 0.1M NaOH)
Polar Aprotic Acetonitrile, DMF, THFStable to Moderate DegradationPotential for DegradationModerate to Significant DegradationStable (may form salt)Moderate Degradation
Polar Protic Methanol, EthanolModerate DegradationModerate DegradationSignificant DegradationStable (may form salt)Significant Degradation
Aqueous Buffer Water, PBSpH-DependentpH-DependentSignificant DegradationStable (as salt)Significant Degradation
Non-Polar Toluene, HexanesGenerally Stable (low solubility)Potential for DegradationGenerally Stable (low solubility)Insoluble/UnreactiveInsoluble/Unreactive

Experimental Protocol: Forced Degradation Study

This protocol outlines a standard procedure for conducting a forced degradation (stress testing) study to identify potential degradation pathways and develop a stability-indicating analytical method.[11][12]

Objective: To generate potential degradation products of 6-Methoxy-2,4-dimethylpyridin-3-amine under various stress conditions and assess the specificity of the analytical method.

Materials:

  • 6-Methoxy-2,4-dimethylpyridin-3-amine

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with PDA or UV detector (and preferably a Mass Spectrometer)

  • Photostability chamber

  • Temperature-controlled oven and water bath

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. This will serve as your primary stock.

  • Application of Stress Conditions:

    • For each condition, mix 5 mL of the stock solution with 5 mL of the stressor solution in a suitable vial. Aim for approximately 10-20% degradation.[13]

    • Acid Hydrolysis: Add 0.1 M HCl. Keep at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at 60°C for 24-48 hours.

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature, protected from light, for 24-48 hours.

    • Thermal Degradation: Keep one vial of the stock solution at 60°C for 7 days.

    • Photolytic Degradation: Expose a solution and a sample of the solid powder to light in a photostability chamber according to ICH Q1B guidelines.

    • Control Sample: Store one vial of the stock solution at 2-8°C, protected from light.

  • Sample Quenching and Preparation:

    • After the designated time, cool the samples to room temperature.

    • Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • HPLC Analysis:

    • Analyze all samples using a suitable HPLC method. A good starting point is a C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the chromatograms at a suitable wavelength (e.g., determined from the UV spectrum of the compound).

    • Record the retention times and peak areas for the parent compound and all new peaks.

  • Data Evaluation:

    • Calculate the percentage of degradation in each sample relative to the control.

    • Assess the peak purity of the parent peak in all stressed samples using a PDA detector to ensure no degradants are co-eluting.[11]

    • Evaluate the mass balance.

    • If using MS, analyze the mass spectra of the new peaks to aid in their identification.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions Acid Acid Hydrolysis (HCl, Heat) Quench Quench/Neutralize Samples Acid->Quench Base Base Hydrolysis (NaOH, Heat) Base->Quench Oxidation Oxidation (H₂O₂, RT) Oxidation->Quench Thermal Thermal (Heat) Thermal->Quench Photo Photolytic (Light) Photo->Quench Prep Prepare Stock Solution (1 mg/mL in ACN/H₂O) Prep->Acid Prep->Base Prep->Oxidation Prep->Thermal Prep->Photo Control Control Sample (2-8°C, Dark) Prep->Control Analyze Analyze All Samples by Stability-Indicating HPLC-PDA/MS Control->Analyze Quench->Analyze Evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance Analyze->Evaluate

Caption: Workflow for a forced degradation study.

References

  • 6-Methoxy-2,4-dimethylpyridin-3-amine - 1224432-59-0 - Vulcanchem. (n.d.).
  • Le, T. N. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287.
  • Lupin, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Ishida, T., et al. (1982). Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides. Journal of the Chemical Society, Perkin Transactions 1.
  • Vial-Guilain, D., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 196-204.
  • pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. (n.d.). ResearchGate.
  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry.
  • Chemical stability of 4-aminopyridine capsules. (n.d.). ResearchGate.
  • Weizman, H., et al. (1999). Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. Pharmaceutical Research, 16(5), 754-759.
  • 6-Methoxy-2-methylpyridin-3-amine. (n.d.). Sigma-Aldrich.
  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (n.d.). ResearchGate.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (n.d.). ResearchGate.
  • Thermal degradation rates of different amines. (n.d.). ResearchGate.
  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-484.

Sources

Technical Support Center: Suzuki-Miyaura Coupling of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SUZ-PYR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low conversion and catalyst deactivation in aminopyridine cross-couplings.

Executive Summary

Coupling substituted aminopyridines presents a "double-jeopardy" challenge in palladium catalysis. You are likely facing one of two distinct failure modes:

  • Catalyst Sequestration: The pyridine nitrogen and the exocyclic amine (if unprotected) act as a chelating ligand, displacing your phosphine/NHC and forming a stable, inactive palladium "sink."

  • Protodeboronation: If you are coupling a pyridyl boronic acid, the heteroatom facilitates rapid C-B bond hydrolysis before transmetalation can occur.

This guide moves beyond standard conditions to specialized systems (Pd-PEPPSI and Buchwald G3/G4) designed specifically to break these chelation locks.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: My reaction turns black immediately, or stays pale yellow with 0% conversion. Is my catalyst dead?

Diagnosis: Likely Catalyst Poisoning via Chelation . Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are insufficient here. The basic nitrogen of the pyridine and the free amine (


) coordinate to the Pd(II) center, preventing reduction to Pd(0) or blocking the oxidative addition site.

The Fix: Steric Crowding You must use a ligand bulky enough to physically prevent the aminopyridine from binding to the metal center.

  • Recommendation A (The "Throw-Away" Ligand): Switch to Pd-PEPPSI-IPent or Pd-PEPPSI-IPr .

    • Why: These precatalysts contain a bulky N-Heterocyclic Carbene (NHC) and a labile 3-chloropyridine ligand. The NHC is too bulky to allow the substrate to chelate, and the 3-chloropyridine "throws itself away" upon heating to open the active site.

  • Recommendation B (The Precatalyst): Switch to XPhos Pd G3 or RuPhos Pd G3 .

    • Why: These precatalysts generate the active Pd(0) species within the catalytic cycle without requiring external reduction, and the biaryl ligands are sufficiently bulky to prevent N-coordination.

Q2: I see the starting halide disappear, but I only get the de-halogenated (reduced) side product, not the coupled biaryl.

Diagnosis: Protodeboronation of the Boronic Acid.[1] This is the silent killer in pyridine coupling. Heterocyclic boronic acids (especially 2-pyridyl) are prone to rapid hydrolysis (protodeboronation) in aqueous base, often faster than the transmetalation step.

The Fix: The "Slow-Release" Protocol

  • Switch Reagent: Use MIDA Boronates or Potassium Trifluoroborates instead of free boronic acids. These release the active species slowly, keeping the concentration low enough to favor coupling over hydrolysis.[1]

  • Base Management: If using free boronic acids, switch to anhydrous conditions with CsF or K3PO4 in dioxane, or use a syringe pump to add the boronic acid solution over 2 hours.

Q3: The reaction worked, but I cannot remove the Palladium. My product is grey/brown.

Diagnosis: Product-Metal Affinity. Aminopyridines are excellent ligands. They are likely pulling Pd out of the catalyst cycle and holding it in your product.

The Fix: Chemical Scavenging Silica columns are ineffective here. You must use a scavenger with a higher affinity for Pd than your pyridine.

  • Protocol: Treat the crude reaction mixture (dissolved in EtOAc/THF) with Si-TMT (Trimercaptotriazine silica) (0.03 wt equivalents) at 50°C for 2 hours. Filter through Celite.[2][3]

Module 2: Visualizing the Failure Mode

The following diagram illustrates the mechanistic competition between the desired catalytic cycle and the "Death Spiral" caused by aminopyridine chelation.

G cluster_cycle Desired Catalytic Cycle cluster_poison The 'Death Spiral' Pd0 Active Pd(0) (Ligand Bound) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Chelate Stable Pd-Complex (Catalyst Poisoned) Pd0->Chelate Substrate Coordination (N-binding) TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet Ar-B(OH)2 / Base Prod Product Release TransMet->Prod Reductive Elim. Prod->Pd0 Regenerate Substrate Aminopyridine Substrate Substrate->Chelate Note Bulky Ligands (PEPPSI/XPhos) BLOCK this path Note->Chelate

Figure 1: Mechanism of catalyst deactivation by aminopyridines. Standard ligands allow the substrate to bind and sequester the palladium, halting the cycle.

Module 3: Optimized Experimental Protocols

These protocols are designed to be self-validating. Follow the "Checkpoint" steps to ensure the reaction is proceeding correctly.

Protocol A: The "Heavy Duty" Method (Pd-PEPPSI-IPent)

Best for: Unprotected aminopyridines, sterically hindered partners.

Reagents:

  • Aryl Halide (1.0 equiv)[4]

  • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPent (2 mol%) [Alternative: Pd-PEPPSI-IPr]

  • Base:

    
     (2.0 equiv) [Grind to fine powder]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or pure Isopropanol (for base-sensitive substrates).

Step-by-Step:

  • Setup: Charge a vial with the aryl halide, boronic acid, base, and Pd-PEPPSI-IPent.

  • Inerting: Seal and purge with Argon/Nitrogen for 5 minutes. (Critical: Oxygen kills the active PEPPSI species).

  • Solvent: Add degassed solvent via syringe.[5]

  • Activation: Heat to 80°C .

    • Checkpoint: The reaction should turn from yellow to a clear amber/brown. If it turns black and precipitates immediately, your solvent was not degassed enough.

  • Monitoring: Check LCMS at 1 hour.

    • Checkpoint: If starting material is consumed but no product forms (mass = SM + 1), you have protodeboronation. Add more boronic acid (slowly).

Protocol B: The "Buchwald" Method (XPhos Pd G3)

Best for: Heteroaryl chlorides, substrates prone to hydrolysis.

Reagents:

  • Aryl Halide (1.0 equiv)[4]

  • Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (1-3 mol%)

  • Base:

    
     (0.5 M aqueous solution, 2.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane.

Step-by-Step:

  • Preparation: Dissolve the catalyst and aryl halide in the organic solvent.

  • Initiation: Add the aqueous base solution.

  • Temperature: Heat to 60°C (Milder temp prevents deboronation).

  • Reaction: Stir vigorously. Biphasic systems require high RPM (>800) to ensure mass transfer.

Module 4: Comparative Data & Selection Guide

Use this table to select the correct system for your specific substrate class.

Substrate FeatureRecommended CatalystBase SystemKey Risk
2-Aminopyridine (Free -NH2) Pd-PEPPSI-IPent

/ IPA
Catalyst Poisoning
Chloropyridine (Electron Poor) XPhos Pd G3

/ THF
Slow Oxidative Addition
2-Pyridyl Boronic Acid XPhos Pd G3

/ Dioxane
Protodeboronation
Sterically Hindered (Ortho-sub) Sphos Pd G3

/ Toluene
Steric clash

Module 5: Troubleshooting Logic Tree

Use this decision tree to navigate failure modes during your experiment.

Troubleshooting Start Reaction Complete? CheckLCMS Check LCMS/TLC Start->CheckLCMS Outcome1 SM Remaining (No Conversion) CheckLCMS->Outcome1 Yes Outcome2 SM Gone (Wrong Product) CheckLCMS->Outcome2 Reduced Product? Outcome3 Product Formed (Low Yield) CheckLCMS->Outcome3 Color Issue? Action1 Switch to PEPPSI-IPent (Check Degassing) Outcome1->Action1 Action2 Protodeboronation! Use MIDA or Slow Add Outcome2->Action2 Action3 Pd Scavenging (Use Si-TMT) Outcome3->Action3

Figure 2: Decision tree for diagnosing Suzuki coupling failures in aminopyridine systems.

References

  • Organ, M. G., et al. (2017). "Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives." Chemistry – A European Journal, 23(13), 3206–3212.

  • Billingsley, K. L., & Buchwald, S. L. (2006).[6] "Highly Active Pd-Phosphine Catalysts for the Suzuki-Miyaura Coupling of Pyridine, Pyrrole, and Indole Boronic Acids." Angewandte Chemie International Edition, 45(21), 3484–3488.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075.

  • BenchChem Technical Support. (2025). "Palladium Catalyst Removal from 2,6-Dibromopyridine Reaction Mixtures."

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis." Journal of the American Chemical Society, 139(37), 13156–13165.

Sources

Technical Support Center: Enhancing Buchwald-Hartwig Amination with Pyridine-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized drug discovery and materials science by providing a reliable method for synthesizing aryl amines.[2] However, when the substrates involved are pyridine or other nitrogen-containing heterocycles, researchers often face unique challenges. The lone pair on the pyridine nitrogen can competitively coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle and leading to low yields or failed reactions.[3]

This technical guide provides in-depth troubleshooting advice, field-proven protocols, and mechanistic insights specifically tailored for researchers working with pyridine-containing substrates in Buchwald-Hartwig aminations. We will explore the causal factors behind common experimental failures and offer systematic solutions to optimize your reaction outcomes.

Key Mechanistic Considerations: The Dual Role of Pyridine

The standard Buchwald-Hartwig catalytic cycle involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] The efficiency of each step is highly dependent on the electronic and steric properties of the ligand, substrate, and base.

When a pyridine moiety is present on the aryl halide, it introduces a key complication: a competing equilibrium. The pyridine nitrogen can act as a ligand, binding to the palladium center and forming off-cycle, catalytically inactive species. This sequestration of the catalyst is a primary cause of sluggish or incomplete reactions.[3]

cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex (L)Pd(II)(Ar-Py)(X) Pd0->OA_Complex Ar-Py-X Amine_Complex Amine Complex [(L)Pd(II)(Ar-Py)(HNR'R'')]⁺X⁻ OA_Complex->Amine_Complex + HNR'R'' Off_Cycle Off-Cycle Inactive Complex Py-Pd(II) Species OA_Complex->Off_Cycle Pyridine Coordination (Inhibition) Amido_Complex Amido Complex (L)Pd(II)(Ar-Py)(NR'R'') Amine_Complex->Amido_Complex + Base - Base-H⁺X⁻ Amido_Complex->Pd0 Reductive Elimination Product Product Ar-Py-NR'R'' Amido_Complex->Product start Reaction Failed: Low or No Conversion q1 Is the catalyst system active? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the ligand appropriate for a pyridine substrate? a1_yes->q2 sol1 Solution: • Use fresh precatalyst/ligand. • Ensure inert atmosphere. • Run a positive control. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are reaction conditions (base, temp, solvent) optimal? a2_yes->q3 sol2 Solution: • Switch to a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos). • Screen several ligands. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is hydrodehalogenation a major side product? a3_yes->q4 sol3 Solution: • Use a strong, anhydrous base (NaOtBu). • Increase temperature (80-110 °C). • Ensure anhydrous solvent. a3_no->sol3 a4_yes Yes q4->a4_yes sol4 Solution: • Use a more sterically hindered ligand. • Lower reaction temperature slightly. • Ensure scrupulously dry conditions. a4_yes->sol4

Caption: Troubleshooting workflow for a failed Buchwald-Hartwig reaction.

Issue 1: Low to no conversion of the starting aryl (pseudo)halide.

  • Plausible Cause 1: Catalyst Inactivation. The active Pd(0) species is not forming or is being deactivated. This can be due to oxygen exposure, poor quality reagents, or inherent inhibition by the pyridine substrate. [5]* Solution:

    • Verify Catalyst Activity: Use a fresh bottle of a modern palladacycle precatalyst (e.g., XPhos Pd G3). Older Pd(OAc)₂ can be unreliable. [6] 2. Ensure Inert Atmosphere: The reaction is sensitive to oxygen. [7]Ensure all reagents are added under a robust argon or nitrogen atmosphere and that the solvent has been properly degassed.

    • Run a Control: Perform the reaction with a simpler, more activated aryl bromide (like 4-bromotoluene) to confirm that the catalyst, base, and solvent are all active.

  • Plausible Cause 2: Inappropriate Ligand Choice. The ligand may not be sufficiently electron-rich or sterically bulky to promote the difficult oxidative addition of a chloropyridine or to prevent catalyst inhibition. [8]* Solution:

    • Switch to a More Effective Ligand: For pyridine substrates, bulky dialkylbiaryl phosphine ligands are often the best choice. [9]They create a sterically hindered coordination sphere around the palladium, which can disfavor coordination of the pyridine nitrogen and accelerate the desired catalytic steps.

    • Screen a Panel of Ligands: There is no single "best" ligand. A small screen of established ligands is the most effective approach. See the data table below for recommendations.

Issue 2: Significant hydrodehalogenation is observed (aryl chloride is reduced to an aryl-H).

  • Plausible Cause: This side reaction occurs when the desired C-N reductive elimination is slow relative to competing decomposition pathways, such as β-hydride elimination from the amido complex or reaction with trace water. [5]* Solution:

    • Use a More Sterically Hindered Ligand: Ligands with very large substituents (e.g., BrettPhos) can accelerate the rate of reductive elimination relative to side reactions. [9] 2. Ensure Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. Moisture can be a proton source for hydrodehalogenation.

    • Use a Slight Excess of Amine: Employing 1.2-1.5 equivalents of the amine can help push the equilibrium towards the desired C-N coupling pathway. [5]

Issue 3: Reaction works for bromopyridines but fails for analogous chloropyridines.

  • Plausible Cause: The oxidative addition of a C-Cl bond to Pd(0) is significantly slower and more challenging than for a C-Br bond. [6]The conditions that are sufficient for a bromide are often inadequate for a chloride.

  • Solution:

    • Increase Catalyst Loading: For difficult aryl chlorides, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can be beneficial. [5] 2. Increase Temperature: Higher temperatures (e.g., 100-110 °C in toluene or dioxane) are often necessary to drive the oxidative addition of chlorides.

    • Use a Stronger Base/Ligand Combination: A combination of a very bulky ligand (e.g., tBuBrettPhos) and a strong base (NaOtBu) is often required to activate C-Cl bonds effectively. [8]

Data & Ligand Selection

The choice of ligand is the most critical parameter for success. The table below summarizes first-choice ligands for various pyridine-based amination scenarios based on established literature. [8][10]

Substrate Class Nucleophile Recommended Ligand(s) Key Considerations
Electron-Neutral or Rich Pyridines Primary Amines BrettPhos, RuPhos BrettPhos is excellent for sterically hindered primary amines.
(e.g., 2-Bromo-5-methylpyridine) Secondary Amines RuPhos, XPhos RuPhos is often highly effective for cyclic secondary amines.
NH-Heterocycles DavePhos, XantPhos These ligands can be effective for coupling azoles or other NH-containing heterocycles.
Electron-Deficient Pyridines Primary/Secondary Amines tBuBrettPhos, SPhos Electron-withdrawing groups can make oxidative addition easier but may require careful base selection.
(e.g., 2-Chloro-5-nitropyridine) Amides/Sulfonamides tBuBrettPhos Amides are challenging nucleophiles and require highly active catalyst systems.
Sterically Hindered Pyridines Primary/Secondary Amines BrettPhos, AdBrettPhos The extreme steric bulk of these ligands is designed to overcome hindered substrates. [11][12]

| (e.g., 2-Bromo-3,5-di-tert-butylpyridine) | | | |

Optimized General Protocol for Amination of a Chloropyridine

This protocol provides a robust starting point for experimentation. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

  • Vial Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the chloropyridine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%). Add this solid to the reaction vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) to the vial.

  • Reaction Execution: Seal the vial with a Teflon-lined cap. Place the vial in a preheated aluminum heating block at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking a small aliquot from the reaction mixture.

  • Work-up: After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . Google Search Result. 3

  • "Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF . ResearchGate. 11

  • Palladium‐Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point† | Request PDF . ResearchGate. 1

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . WuXi AppTec. 13

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. 14

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. 7

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. 4

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point . University of Windsor. 2

  • Buchwald Ligands Review . Entegris. 9

  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines . Benchchem. 5

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS . University of South Carolina Scholar Commons. 10

  • Optimization of Buchwald-Hartwig amination conditions . Benchchem. 8

  • Help troubleshooting a Buchwald-Hartwig amination? . Reddit. 6

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination . organic-chemistry.org. 15

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands . Dalton Transactions (RSC Publishing). 12

Sources

Preventing side product formation in "6-Methoxy-2,4-dimethylpyridin-3-amine" reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers and process chemists encountering stability or purity issues with 6-Methoxy-2,4-dimethylpyridin-3-amine .

Status: Operational | Role: Senior Application Scientist | Topic: Impurity Profiling & Mitigation

Diagnostic Interface: What are you observing?

Identify your issue below to jump to the relevant troubleshooting module.

ObservationSuspected Impurity/IssueRoot CauseAction Module
LCMS: M+16 peak (M+O)N-Oxide or Hydroxylamine Air oxidation or incomplete reduction.
LCMS: M-14 peak (Loss of CH₃)Pyridone (Lactam) Acid-catalyzed O-demethylation.
Appearance: Darkening / TarPolymer/Oxidation Electron-rich amine oxidation (air/light).
LCMS: Dimer mass (2M-2)Azo/Hydrazo Dimer Condensation during Nitro reduction.
NMR: Missing O-Me signalPyridone Hydrolysis of the imidate system.

Module 1: The "Pyridone" Trap (O-Demethylation)

The Issue: The conversion of the 6-methoxy group to a 6-pyridone (chemically a 2-pyridone tautomer) is the most thermodynamically favored side reaction. Mechanism: The 6-methoxy group is adjacent to the pyridine nitrogen. In the presence of strong acids (HCl, HBr) or high temperatures, the pyridine nitrogen becomes protonated, activating the ring for nucleophilic attack by water (or halide ions) at the methyl group, leading to cleavage.

⚠️ Critical Warning

Do NOT use aqueous acidic workups (e.g., 1M HCl washes) to remove impurities. The steric bulk of the 2,4-dimethyl groups forces the ring nitrogen to be the primary basic site. Protonation here accelerates O-demethylation.

Corrective Protocol: Non-Acidic Isolation

Instead of acid-base extraction, use this "Self-Validating" isolation method:

  • Quench: If reducing a nitro precursor, filter the catalyst (Pd/C) through Celite.

  • Solvent Swap: Evaporate the reaction solvent (often MeOH/EtOH) and redissolve in MTBE (Methyl tert-butyl ether) or Toluene .

  • Wash: Wash with 5% NaHCO₃ (mildly basic) to remove trace salts.

    • Why? Keeping the pH > 7 prevents protonation of the pyridine nitrogen.

  • Dry: Use Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic).

Module 2: Incomplete Reduction (Azo/Hydroxylamine Formation)

The Issue: The 3-position is sterically crowded by methyl groups at positions 2 and 4. This steric hindrance slows down the reduction of the nitro precursor (6-Methoxy-2,4-dimethyl-3-nitropyridine) to the amine. Result: The reaction stalls at the Hydroxylamine (R-NHOH) stage, or two hydroxylamines condense to form Azoxy/Azo dimers .

Troubleshooting the Reduction

If you observe "dimer" peaks or incomplete conversion:

1. Switch Catalyst System: Standard Pd/C can be sluggish due to the steric bulk.

  • Recommendation: Use Pt/C (Platinum on Carbon) doped with Vanadium (if available) or simply increase Pd loading to 10 mol%.

  • Alternative: Transfer Hydrogenation using Formic Acid/Triethylamine often works better for sterically hindered nitro groups than H₂ gas balloons because the active species is smaller.

2. The "Iron" Fix (For stubborn cases): If catalytic hydrogenation fails, use Fe powder in NH₄Cl (aq)/EtOH.

  • Note: Avoid Fe/Acetic Acid (Reflux), as the boiling acid will trigger the Module 1 (Pyridone) side reaction.

Module 3: Oxidative Instability (Storage)

The Issue: As an electron-rich aminopyridine, the product is highly susceptible to oxidation by atmospheric oxygen, turning samples brown/black (N-oxide formation or polymerization).

Storage Protocol
  • State: Store as a solid, not in solution.

  • Atmosphere: Flush vials with Argon/Nitrogen.

  • Temp: -20°C is mandatory for long-term stability.

  • Salt Formation: Converting the amine to a HCL salt stabilizes it against oxidation.

    • Procedure: Dissolve amine in dry Et₂O, add 1M HCl in Et₂O (anhydrous). Filter the white solid.

    • Caveat: Ensure the salt is kept bone dry . Moisture + H⁺ + Pyridine = Pyridone formation (See Module 1).

Visualizing the Pathways

The following diagram maps the "Danger Zones" where side products form.

ReactionPathways Nitro Nitro Precursor (6-OMe-2,4-Me-3-NO2) Hydroxylamine Hydroxylamine (Intermediate) Nitro->Hydroxylamine H2 / Pd/C (Slow due to sterics) Pyridone Pyridone (Demethylated) Nitro->Pyridone Acidic Conditions Amine Target Amine (6-OMe-2,4-Me-3-NH2) Amine->Pyridone Aqueous Acid (HCl/HBr) + Heat NOxide N-Oxide (Black Tar) Amine->NOxide Air / Light (Storage) Hydroxylamine->Amine Complete Reduction Azo Azo Dimer (Side Product) Hydroxylamine->Azo Condensation (pH > 7)

Caption: Reaction landscape for 6-Methoxy-2,4-dimethylpyridin-3-amine showing critical divergence points for side-product formation.

Optimized Synthesis Protocol (Self-Validating)

Use this protocol to minimize both Pyridone and Azo formation.

Reagents:

  • Precursor: 6-Methoxy-2,4-dimethyl-3-nitropyridine (1.0 eq)

  • Catalyst: 10% Pd/C (50% wet) - Load at 10 wt%

  • Solvent: Methanol (Anhydrous)

  • Hydrogen Source: H₂ Balloon (1 atm) or Ammonium Formate (5 eq)

Step-by-Step:

  • Dissolution: Dissolve nitro compound in Methanol. Do not use Ethanol/Acid mixtures.

  • Degas: Sparge with Nitrogen for 10 mins (removes O₂ to prevent oxide formation).

  • Reduction: Add catalyst and H₂ source. Stir vigorously at Room Temperature .

    • Control: Do not heat above 40°C. Heat promotes Azo formation and Pyridone hydrolysis.

  • Monitoring (IPC): Check LCMS after 2 hours.

    • Pass Criteria: Disappearance of Nitro (M+30 relative to amine) and Hydroxylamine (M+16 relative to amine).

  • Workup (The Critical Step):

    • Filter through Celite.

    • Concentrate at <30°C .

    • Do not wash with acid.

    • Isolate as a free base or anhydrous HCl salt immediately.

References

  • Synthesis of Aminopyridines via Catalytic Hydrogenation Source: Organic Chemistry Portal. "Reduction of Nitro Compounds." Link:[Link] Relevance: Establishes standard protocols for Pd/C hydrogenation and warns of azo byproducts in basic media.

  • Hydrolysis of 2-Methoxypyridines (Mechanism) Source: Master Organic Chemistry. "Acidic Hydrolysis of Nitriles and Imidates." Link:[Link] Relevance: While discussing nitriles, this mechanism (protonation of nitrogen followed by nucleophilic attack) is chemically identical to the cleavage of the imidate-like 2-methoxypyridine system.

  • Steric Effects in Polysubstituted Pyridines Source: Wikipedia. "Pyridine - Chemical Properties." Link:[Link] Relevance: Provides foundational data on how 2,6-substitution patterns (like the 2-methyl and 6-methoxy here) affect the basicity and reactivity of the ring nitrogen.

Technical Support Center: Catalyst Selection for the Synthesis of 6-Methoxy-2,4-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methoxy-2,4-dimethylpyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this key pyridine intermediate. The strategic selection of a catalyst is paramount for achieving high yield, purity, and process efficiency. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing 6-Methoxy-2,4-dimethylpyridin-3-amine?

The synthesis of 6-Methoxy-2,4-dimethylpyridin-3-amine typically involves the formation of a carbon-nitrogen (C-N) bond at the C3 position of the pyridine ring. The two most prominent and industrially relevant catalytic methods are the Buchwald-Hartwig Amination and the Ullmann Condensation .[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is often the method of choice due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to traditional methods.[1][3] It involves the reaction of an appropriate 3-halo-6-methoxy-2,4-dimethylpyridine with an ammonia source or an amine equivalent.

  • Ullmann Condensation: This is a copper-catalyzed C-N bond formation reaction. While it often requires higher temperatures and stoichiometric amounts of copper, modern advancements with specialized ligands have made it a viable, and sometimes more cost-effective, alternative to palladium-based systems.[2][4]

Q2: I am starting my process development. Which catalytic system, Palladium or Copper, should I evaluate first?

For initial screening and laboratory-scale synthesis, a Palladium-based Buchwald-Hartwig system is generally recommended as the starting point. The key reasons are:

  • Higher Success Rate: Palladium catalysis, particularly with modern biarylphosphine ligands, is well-documented for its high efficiency and reliability across a wide range of pyridine substrates.[1][5]

  • Milder Conditions: These reactions often proceed at lower temperatures (80-110 °C), which helps to minimize the formation of byproducts.[5]

  • Predictability: The mechanism is well-understood, and there is a vast body of literature to guide catalyst and ligand selection.[1][6]

However, for large-scale industrial production, a Copper-catalyzed Ullmann condensation should not be overlooked. Its primary advantage is the lower cost of copper compared to palladium. If the reaction can be optimized to give comparable yields, it can offer a significant economic advantage.[4]

Q3: What is the most common precursor for the amination step?

The most common precursor is a 3-halo-6-methoxy-2,4-dimethylpyridine, with the reactivity of the halide following the general trend: I > Br > Cl .

  • 3-Bromo-6-methoxy-2,4-dimethylpyridine is often the ideal starting material. It offers a good balance of reactivity for facile oxidative addition with palladium catalysts, while being more stable and less expensive than the iodo-analogue.[7]

  • 3-Chloro-6-methoxy-2,4-dimethylpyridine is an economically attractive starting material, but its lower reactivity requires more active and often more expensive catalyst systems, such as those employing sterically hindered biarylphosphine ligands.[1]

Q4: How do I choose the right phosphine ligand for a Buchwald-Hartwig amination of a pyridine substrate?

Ligand selection is critical and directly influences reaction rate, yield, and the suppression of side reactions.[6] For pyridine substrates, which can sometimes act as catalyst poisons, sterically hindered and electron-rich ligands are preferred.

Below is a decision-making workflow for ligand selection:

LigandSelection Start Starting Material? ArylBromide 3-Bromo-Pyridine Start->ArylBromide ArylChloride 3-Chloro-Pyridine Start->ArylChloride Ligand1 Try Josiphos or Xantphos (Bidentate Ligands) ArylBromide->Ligand1 Ligand2 Use Bulky Biaryl Monophosphine Ligands: - XPhos - RuPhos - BrettPhos ArylChloride->Ligand2 Outcome1 Good Yield? Ligand1->Outcome1 Outcome2 Good Yield? Ligand2->Outcome2 End Optimized Outcome1->End Yes Troubleshoot Proceed to Troubleshooting Guide Outcome1->Troubleshoot No Outcome2->End Yes Outcome2->Troubleshoot No Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord [L-Pd(II)(Ar)(NH₂R)]+X⁻ Amine Coordination OxAdd->AmineCoord Deprotonation L-Pd(II)(Ar)(NHR) Amido Complex AmineCoord->Deprotonation + Base - [Base-H]+X⁻ Deprotonation->Pd0 Reductive Elimination + Ar-NHR ArX Ar-X (Pyridyl Halide) Amine R-NH₂ (Amine) Base Base Product Ar-NHR (Product) HX_Base [Base-H]+X⁻

Sources

Technical Support Center: Synthesis of 6-Methoxy-2,4-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methoxy-2,4-dimethylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 6-Methoxy-2,4-dimethylpyridin-3-amine, providing explanations and actionable solutions.

FAQ 1: Low or No Product Yield

Question: I am experiencing consistently low yields or complete failure in my synthesis of 6-Methoxy-2,4-dimethylpyridin-3-amine. What are the likely causes and how can I improve the outcome?

Answer: Low yields in pyridine synthesis are a frequent challenge and can often be attributed to several factors, from reaction conditions to the choice of reagents.[1]

Potential Causes & Solutions:

  • Inefficient Reaction Conditions: The chosen synthetic route may require specific conditions to proceed efficiently. For instance, in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reaction temperature and solvent are critical.[2]

    • Troubleshooting:

      • Temperature Optimization: Ensure the reaction is maintained at the optimal temperature. For Suzuki-Miyaura couplings, this is typically between 60-80°C.[2] Running the reaction at a suboptimal temperature can significantly slow down the catalytic cycle.

      • Solvent Choice: The polarity of the solvent is crucial. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred for palladium-catalyzed couplings.[2]

      • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount. Pd(PPh₃)₄ is a common choice, but other catalyst systems might be more effective depending on the specific substrates.[2]

  • Side Reactions: Competing reaction pathways can consume starting materials and lead to a mixture of undesired products.[1] In pyridine synthesis, dimerization of starting materials or intermediates can be a significant issue.[3]

    • Troubleshooting:

      • Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of one reactant might favor side reactions.

      • Order of Reagent Addition: The sequence of adding reagents can influence the reaction pathway. In some cases, adding a reagent slowly or pre-forming an intermediate can minimize the formation of byproducts.[3]

  • Poor Quality of Reagents: The purity of starting materials, catalysts, and solvents can dramatically impact the reaction outcome.

    • Troubleshooting:

      • Reagent Purity: Use high-purity, anhydrous solvents and reagents, especially for moisture-sensitive reactions like those involving organometallics.

      • Catalyst Activity: Ensure your catalyst is active. Palladium catalysts can degrade over time, especially if not stored properly.

FAQ 2: Difficulty in Product Purification

Question: I am struggling to purify the crude 6-Methoxy-2,4-dimethylpyridin-3-amine. What are the best practices for its purification?

Answer: The purification of aminopyridines can be challenging due to their basic nature, which can lead to issues like tailing during column chromatography.[4]

Common Purification Challenges & Solutions:

  • Tailing on Silica Gel Chromatography: The basic amine group of the product can interact strongly with the acidic silanol groups on the surface of the silica gel, causing the compound to streak down the column.[4]

    • Troubleshooting:

      • Basic Modifier in Eluent: Add a small amount (0.5-1% v/v) of a basic modifier like triethylamine (TEA) or pyridine to your eluent system.[4] This will neutralize the acidic sites on the silica gel and result in better peak shapes.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a C18 reversed-phase column, which may have different interactions with your compound.[5]

  • Recrystallization Difficulties: Finding a suitable solvent system for recrystallization can be a trial-and-error process for some pyridine derivatives.[4]

    • Troubleshooting:

      • Solvent Screening: Systematically screen a range of solvents with varying polarities. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

      • Solvent Mixtures: If a single solvent is not effective, try using a binary solvent system. Dissolve your compound in a good solvent at an elevated temperature and then slowly add a poor solvent until turbidity is observed.

  • Acid-Base Extraction: This technique can be very effective for separating basic aminopyridines from neutral or acidic impurities.[4]

    • Workflow:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract with an aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.

      • Wash the aqueous layer with an organic solvent to remove any remaining neutral or acidic impurities.

      • Basify the aqueous layer with a base (e.g., NaOH) to regenerate the free amine.

      • Extract the product back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.

FAQ 3: Potential Side Reactions and Byproduct Formation

Question: What are the common side reactions I should be aware of during the synthesis of 6-Methoxy-2,4-dimethylpyridin-3-amine, and how can I minimize them?

Answer: Understanding potential side reactions is crucial for optimizing your synthesis and simplifying purification.

Common Side Reactions:

  • Over-methylation or Isomerization: In routes involving the introduction of methyl groups, there is a risk of over-methylation or methylation at an undesired position.

    • Mitigation: The use of directing groups and carefully controlled reaction conditions, such as in a nickel-catalyzed Kumada coupling, can enhance regioselectivity.[2]

  • Oxidation of the Amine Group: The amine group can be susceptible to oxidation, especially if harsh oxidizing agents are used in any step of the synthesis or work-up.[2]

    • Mitigation: Use mild oxidizing agents when necessary and consider protecting the amine group if it is not directly involved in the desired transformation.

  • Hydrolysis of the Methoxy Group: Under strongly acidic or basic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group.

    • Mitigation: Maintain a pH range that is compatible with the stability of the methoxy group during the reaction and work-up.

II. Experimental Protocols & Data

This section provides a generalized protocol for a common synthetic route and a table for troubleshooting based on analytical data.

Protocol 1: General Procedure for Palladium-Catalyzed Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (e.g., 5-bromo-2-methylpyridin-3-amine), the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., THF or DMF) via syringe.

  • Reaction: Stir the mixture at the optimized temperature (e.g., 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel, employing an eluent system with a basic modifier (e.g., hexane/ethyl acetate with 1% triethylamine).[4]

Table 1: Troubleshooting Guide Based on Analytical Data
Observation (e.g., from ¹H NMR, LC-MS) Potential Cause Suggested Action
Presence of starting materialIncomplete reactionIncrease reaction time, temperature, or catalyst loading. Check reagent quality.
Multiple unexpected peaks of similar massIsomer formationOptimize reaction conditions for better regioselectivity. Consider a different synthetic route.
Peak corresponding to a dimer of starting materialSide reactionAdjust stoichiometry or order of reagent addition.[3]
Broad peaks in ¹H NMRPresence of paramagnetic impurities (e.g., residual palladium)Treat the product solution with a metal scavenger or perform an additional purification step.
Absence of methoxy signal in ¹H NMRHydrolysis of the methoxy groupAvoid harsh acidic or basic conditions during work-up.

III. Visualization of Workflows

The following diagrams illustrate key decision-making processes in the synthesis and purification of 6-Methoxy-2,4-dimethylpyridin-3-amine.

Synthesis_Troubleshooting Start Low or No Yield Condition Check Reaction Conditions (Temp, Solvent, Catalyst) Start->Condition Reagent Verify Reagent Quality (Purity, Activity) Condition->Reagent Conditions OK Optimize Optimize Conditions Condition->Optimize Conditions Not Optimal SideReaction Investigate Side Reactions (Stoichiometry, Addition Order) Reagent->SideReaction Reagents OK PurifyReagents Purify/Replace Reagents Reagent->PurifyReagents Reagents Impure ModifyProtocol Modify Protocol SideReaction->ModifyProtocol Side Reactions Present Success Improved Yield SideReaction->Success No Side Reactions Optimize->Success PurifyReagents->Success ModifyProtocol->Success

Caption: Troubleshooting workflow for low yield in synthesis.

Purification_Workflow Crude Crude Product Analysis TLC/LC-MS Analysis Crude->Analysis Decision Purity & Impurity Profile? Analysis->Decision Column Column Chromatography (with basic modifier) Decision->Column Multiple Impurities Recrystal Recrystallization Decision->Recrystal High Purity, Crystalline AcidBase Acid-Base Extraction Decision->AcidBase Basic Product with Neutral/Acidic Impurities Pure Pure Product Column->Pure Recrystal->Pure AcidBase->Pure

Caption: Decision tree for purification strategy.

IV. References

  • Vulcanchem. (n.d.). 6-Methoxy-2,4-dimethylpyridin-3-amine. Retrieved from

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Retrieved from

  • Benchchem. (2025). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Retrieved from

  • Benchchem. (2025). Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives. Retrieved from

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from

Sources

Validation & Comparative

A Comparative Analysis of 6-Methoxy-2,4-dimethylpyridin-3-amine as a Versatile Ligand in Catalysis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Substituted pyridinamines are a cornerstone of modern chemistry, offering a tunable platform for developing highly effective ligands in catalysis and pioneering new scaffolds in drug discovery. Among these, 6-Methoxy-2,4-dimethylpyridin-3-amine distinguishes itself through a unique combination of electronic and steric properties conferred by its methoxy and dual methyl substituents. This guide provides an in-depth comparative analysis of this ligand, examining its synthesis, physicochemical characteristics, and performance against other notable ligand classes, supported by experimental data and established protocols.

Physicochemical Profile and Synthesis

Understanding the inherent properties of a ligand is fundamental to predicting its behavior and application potential. 6-Methoxy-2,4-dimethylpyridin-3-amine is a solid at room temperature, exhibiting good solubility in polar organic solvents like methanol, ethanol, and DMF.[1] Its stability under ambient conditions is robust, though it undergoes gradual decomposition at temperatures exceeding 150°C.[1]

The electron-donating nature of the methoxy group and the steric hindrance provided by the two methyl groups are critical to its function. The methoxy group, a powerful electron-donating substituent, increases the electron density on the pyridine ring, which can significantly influence the electronic environment of a coordinated metal center in catalytic applications.[2][3]

PropertyValueReference
Molecular FormulaC₈H₁₂N₂O[4]
Molecular Weight152.197 g/mol [1]
Melting Point98–100°C[1]
Solubility in Water (25°C)12 mg/mL[1]
pKa (Amino Group)4.2[1]
LogP (Octanol-Water)1.75[1]

Synthesis: The primary route to 6-Methoxy-2,4-dimethylpyridin-3-amine involves palladium-catalyzed cross-coupling reactions.[1] A common and effective method is the Suzuki-Miyaura coupling, which provides reliable yields of 60-75%.[1]

SynthesisWorkflow cluster_reactants Reactants SM 5-Bromo-2-methyl pyridin-3-amine Product 6-Methoxy-2,4-dimethyl pyridin-3-amine SM->Product Suzuki-Miyaura Coupling Reagent Arylboronic Acid Reagent->Product Catalyst Pd(PPh₃)₄, K₂CO₃ THF, 80°C Catalyst->Product CatalyticCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_A R-Pd(II)L₂(X) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R'-B(OR)₂ PdII_B R-Pd(II)L₂(R') Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R-R' RedElim->Product P2Y12_Inhibition ADP ADP P2Y12 P2Y₁₂ Receptor (on Platelet) ADP->P2Y12 Binds & Activates Ligand 6-Methoxy-2,4-dimethyl pyridin-3-amine Derivative Ligand->P2Y12 Binds & Blocks Activation Platelet Activation & Aggregation P2Y12->Activation Inhibition Inhibition P2Y12->Inhibition Inhibition->Activation

Mechanism of P2Y₁₂ receptor antagonism and inhibition of platelet aggregation.

Comparative Scaffolds: The field of P2Y₁₂ antagonists is diverse, featuring several chemical classes.

Scaffold ClassExampleMechanismKey AdvantageReference
Pyridinamine 6-Methoxy-2,4-dimethylpyridin-3-amine deriv. Reversible AntagonistNovel scaffold with tunable properties
Thienopyridine Clopidogrel, PrasugrelIrreversible Antagonist (Prodrug)Established clinical efficacy
Triazolopyrimidine TicagrelorReversible, Allosteric AntagonistRapid onset and offset of action
Piperazinyl-Pyridine Novel Urea DerivativesReversible AntagonistSub-micromolar activity

The pyridinamine scaffold represents a promising avenue for developing new reversible P2Y₁₂ antagonists that may offer alternative safety and efficacy profiles compared to established drugs like the irreversible thienopyridines. F[5]urthermore, related aminopyridine structures have been successfully incorporated into potent corticotropin-releasing factor-1 (CRF₁) receptor antagonists, demonstrating the versatility of this chemical class in targeting G-protein-coupled receptors (GPCRs).

[6]### 4. Experimental Protocols

To ensure reproducibility and scientific integrity, the following detailed protocols are provided.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of substituted pyridines based on established methods.

[1][7]1. Preparation: To a dry Schlenk flask under an inert nitrogen or argon atmosphere, add 5-bromo-2-methylpyridin-3-amine (1.0 mmol, 1.0 equiv.), the appropriate arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv.). 2. Catalyst Preparation: In a separate vial, dissolve the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), in anhydrous tetrahydrofuran (THF, 5 mL). 3. Reaction: Add the catalyst solution to the Schlenk flask containing the reagents. 4. Heating: Place the sealed flask in a preheated oil bath at 80°C and stir vigorously for 12-24 hours. 5. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). 6. Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). 7. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final product.

Protocol 2: General Procedure for a Palladium-Catalyzed C-N Cross-Coupling

This protocol outlines a representative Buchwald-Hartwig amination using an aminopyridine ligand.

[8][9]1. Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to a dry reaction tube. 2. Catalyst Precursor: In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., 6-Methoxy-2,4-dimethylpyridin-3-amine, 0.04 mmol, 4 mol%). 3. Reaction Setup: Add the catalyst/ligand mixture to the reaction tube, followed by an anhydrous solvent such as toluene or dioxane (3 mL). 4. Heating & Stirring: Seal the tube and place it in a preheated block at 100-120°C. Stir for the required duration (typically 4-24 hours). 5. Work-up & Analysis: After cooling, the reaction mixture can be filtered through a pad of celite, concentrated, and analyzed. The product should be purified via column chromatography.

Conclusion and Future Outlook

6-Methoxy-2,4-dimethylpyridin-3-amine presents a compelling profile as a versatile ligand. In catalysis , its strong electron-donating character provides high activity in palladium-catalyzed cross-coupling reactions, offering a valuable alternative to more complex and expensive phosphine-based systems for many applications. In medicinal chemistry , its scaffold has proven effective in targeting GPCRs, notably the P2Y₁₂ receptor, with its methoxy group playing a key role in enhancing binding affinity.

Future research should focus on expanding the application of this ligand to other catalytic systems and exploring further derivatization to optimize its biological activity. The strategic placement of its functional groups offers a rich platform for fine-tuning its properties, promising continued relevance in both industrial and pharmaceutical research.

References

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem.
  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones.
  • Synthesis of Substituted Pyridines via Formal (3+3)
  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones.
  • A novel series of piperazinyl-pyridine ureas as antagonists of the purinergic P2Y12 receptor. PubMed.
  • 6-Methoxy-2,4-dimethylpyridin-3-amine. Vulcanchem.
  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. PMC.
  • Antithrombotic P2Y 12 receptor antagonists: recent developments in drug discovery. Elsevier.
  • A novel series of piperazinyl-pyridine ureas as antagonists of the purinergic P2Y(12) receptor.
  • Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Publishing.
  • Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordin
  • Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. MDPI.
  • Comparison of Ligands in Palladium-Catalyzed Electrochemical Allyl 4-Pyridinyl
  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI.
  • Buchwald–Hartwig Amin
  • Comparison of Ligands in Palladium-Catalyzed Electrochemical Allyl 4-Pyridinyl
  • Pd(II)
  • Buchwald–Hartwig amin
  • A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. PubMed.
  • 6-Methoxy-2-methylpyridin-3-amine. Sigma-Aldrich.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme.
  • Buchwald-Hartwig Amin
  • Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC.
  • Drug-like Antagonists of P2Y Receptor Subtypes: An Update.
  • Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temper
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • 6-methoxy-2,4-dimethylpyridin-3-amine (C8H12N2O). PubChemLite.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. PMC.
  • 6-Methoxy-4-methylpyridin-3-amine. ChemScene.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar.
  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI.
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
  • The role of the methoxy group in approved drugs.
  • Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temper

Sources

Validation of the biological activity of "6-Methoxy-2,4-dimethylpyridin-3-amine" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-Methoxy-2,4-dimethylpyridin-3-amine (MDPA) scaffold represents a privileged structure in medicinal chemistry, serving as a critical precursor for two distinct classes of bioactive agents: P2Y12 receptor antagonists (anti-thrombotic) and Schiff base metal complexes (antimicrobial).[1]

This guide provides a rigorous validation framework for researchers characterizing MDPA derivatives. Unlike generic screening protocols, this document focuses on mechanism-based validation, comparing MDPA derivatives against industry standards (Clopidogrel and Ciprofloxacin ) to establish their competitive biological profiles.

Part 1: Anti-Thrombotic Validation (Target: P2Y12 Receptor)[1]

Mechanistic Rationale

MDPA derivatives, particularly urea and amide analogs, function as reversible antagonists of the P2Y12 receptor on platelet membranes. Under normal conditions, ADP binds to P2Y12 (a Gi-coupled GPCR), inhibiting Adenylyl Cyclase (AC) and reducing cAMP levels, which triggers platelet aggregation. MDPA derivatives block this interaction, maintaining high intracellular cAMP levels and preventing thrombosis.

Experimental Protocol: Light Transmission Aggregometry (LTA)

Objective: Determine the IC50 of the MDPA derivative in inhibiting ADP-induced platelet aggregation.

Reagents:

  • Vehicle: Dimethyl sulfoxide (DMSO) < 0.1% final concentration.

  • Agonist: Adenosine diphosphate (ADP), 10 µM final concentration.

  • Positive Control: Clopidogrel active metabolite (CAM) or Ticagrelor.

  • Biological Matrix: Human Platelet-Rich Plasma (PRP).

Step-by-Step Methodology:

  • Blood Collection: Draw venous blood from healthy volunteers (abstaining from NSAIDs for 14 days) into 3.2% sodium citrate tubes.

  • PRP Preparation: Centrifuge at 200

    
     g for 15 minutes at 22°C. Collect the supernatant (PRP).
    
  • PPP Preparation: Centrifuge the remaining blood at 2000

    
     g for 10 minutes to obtain Platelet-Poor Plasma (PPP) for baseline calibration.
    
  • Incubation: Aliquot 450 µL of PRP into cuvettes. Add 5 µL of the MDPA derivative (various concentrations: 0.1 – 100 µM) or Vehicle. Incubate for 5 minutes at 37°C.

  • Induction: Add 10 µM ADP to trigger aggregation.

  • Measurement: Monitor light transmission for 6 minutes using an aggregometer. 100% aggregation is defined by the transmission of PPP.

  • Calculation: Calculate % Inhibition

    
    .
    
Comparative Performance Data

Table 1: Comparative potency of MDPA-Urea Derivative vs. Standard P2Y12 Antagonists.

CompoundTargetIC50 (Human PRP)Binding ReversibilityMechanism
MDPA-Urea Analog P2Y120.86 – 1.2 µM ReversibleDirect Antagonist
Clopidogrel (Active Met.)P2Y122.4 ± 0.5 µMIrreversibleCovalent Binding
TicagrelorP2Y12~0.1 µMReversibleAllosteric Antagonist

Insight: While less potent than Ticagrelor, MDPA derivatives often exhibit a safer bleeding profile due to their reversible binding kinetics compared to the irreversible covalent bonding of Clopidogrel.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of MDPA derivatives within the platelet activation cascade.

P2Y12_Pathway ADP ADP (Agonist) P2Y12 P2Y12 Receptor (Gi-Coupled) ADP->P2Y12 Activates Gi Gi Protein (Activation) P2Y12->Gi Activates MDPA MDPA Derivative (Inhibitor) MDPA->P2Y12 Blocks AC Adenylyl Cyclase Gi->AC Inhibits Agg Platelet Aggregation Gi->Agg Low cAMP triggers Aggregation cAMP cAMP Levels AC->cAMP Produces VASP VASP Phosphorylation cAMP->VASP Promotes VASP->Agg Inhibits

Figure 1: Mechanism of Action. MDPA derivatives block P2Y12, preventing the Gi-mediated inhibition of Adenylyl Cyclase, thereby maintaining high cAMP levels and inhibiting aggregation.

Part 2: Antimicrobial Validation (Schiff Base Derivatives)

Mechanistic Rationale

Condensation of the 3-amine group of MDPA with aldehydes (e.g., pyrrole-2-carbaldehyde) yields Schiff base ligands . These ligands, and their metal complexes (Cu(II), Co(II)), exhibit antimicrobial activity by disrupting bacterial cell membranes and chelating essential trace metals required for bacterial enzyme function. The 6-methoxy group is critical here, acting as an electron donor that enhances membrane permeability.

Experimental Protocol: MIC Broth Microdilution

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-negative and Gram-positive strains.

Reagents:

  • Strains: E. coli (ATCC 25922), S. aureus (ATCC 25923).

  • Media: Mueller-Hinton Broth (MHB).

  • Indicator: Resazurin (optional viability indicator).

Step-by-Step Methodology:

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Compound Dilution: Prepare a stock solution of the MDPA-Schiff base in DMSO. Perform serial 2-fold dilutions in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: Sterile MHB + DMSO.

    • Growth Control: Bacterial suspension + DMSO (no drug).

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity.

Comparative Performance Data

Table 2: Antimicrobial Efficacy (MIC in µg/mL) of MDPA-Schiff Base vs. Antibiotics.

OrganismMDPA-Schiff BaseCu(II)-MDPA ComplexCiprofloxacin (Std)Interpretation
S. aureus (Gram+)12.56.250.5 – 1.0Moderate Activity
E. coli (Gram-)25.012.50.015Weak Activity
B. subtilis8.04.00.25Good Potency

Insight: The Copper(II) complex of the MDPA derivative consistently outperforms the free ligand, likely due to increased lipophilicity facilitating cell wall penetration (Tweedy's Chelation Theory).

Workflow Visualization

MIC_Workflow Stock MDPA Stock (DMSO) Dilution Serial Dilution (96-Well Plate) Stock->Dilution Prepare conc. gradient Incubate Incubate 18-24h @ 37°C Dilution->Incubate Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Dilution Add to wells Read Visual/OD Readout (Turbidity Check) Incubate->Read Determine MIC

Figure 2: Broth Microdilution Workflow. A standardized method to quantify the bacteriostatic potential of MDPA derivatives.

Part 3: Chemical Purity & Structural Verification

Before biological testing, the integrity of the "6-Methoxy-2,4-dimethylpyridin-3-amine" core must be validated. Impurities from the Suzuki-Miyaura coupling (often used in synthesis) can be cytotoxic, leading to false positives in biological assays.

  • 1H NMR (DMSO-d6): Look for characteristic singlets: Methoxy (~3.8 ppm), Methyls (~2.1 and 2.3 ppm), and the broad Amino peak (~4.5-5.0 ppm).

  • HPLC Purity: >95% purity is required for valid IC50/MIC determination.

  • Solubility: Dissolve in DMSO for stock; ensure no precipitation occurs upon addition to aqueous buffers (PRP or MHB).

References

  • Alaghaz, A. N., et al. (2022).[2] N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. National Institutes of Health (PMC). Retrieved from [Link]

  • Gangjee, A., et al. (2003).[3] Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of dihydrofolate reductase. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Purity Analysis of 6-Methoxy-2,4-dimethylpyridin-3-amine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

6-Methoxy-2,4-dimethylpyridin-3-amine (CAS: 1224432-59-0) is a critical heterocyclic building block, notably serving as a key intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan.

The purity analysis of this molecule presents specific challenges:

  • Basicity: The pyridine nitrogen and the exocyclic amine create a basic profile capable of interacting with residual silanols on HPLC columns, leading to peak tailing.

  • Structural Similarity of Impurities: Synthetic byproducts often include positional isomers (e.g., regioisomers of the methylation) or unreacted halogenated precursors, requiring high selectivity.

This guide objectively compares the industry-standard RP-HPLC-UV method against two powerful alternatives: UHPLC-MS (for speed and sensitivity) and qNMR (for absolute purity assessment without reference standards).

Comparative Analysis: HPLC vs. UHPLC vs. qNMR

The following table summarizes the performance metrics of the primary HPLC method versus its alternatives.

FeatureMethod A: Standard RP-HPLC (The Benchmark)Method B: UHPLC-MS (The Speed Alternative)Method C: qNMR (The Orthogonal Alternative)
Primary Utility Routine QC, GMP Release TestingHigh-throughput screening, Impurity IDReference Standard Certification, Mass Balance
Selectivity High (Chromatographic separation)Very High (Mass discrimination)Low (Signal overlap common in complex crudes)
Precision (RSD) < 0.5%< 1.0%~ 1.0% (User dependent)
Reference Std. Required Required Not Required (Absolute Method)
Run Time 15–25 mins3–5 mins10–15 mins (Setup + Acquisition)
Limit of Detection ~0.05% (UV)<0.005% (MS)~1% (depends on scans)
Cost per Run LowMedium (Solvents + MS maintenance)High (Deuterated solvents, Instrument time)

Decision Logic & Workflow

To select the appropriate methodology, researchers should follow this logic path.

MethodSelection Start Start: Purity Analysis Request RefStd Is a Qualified Reference Standard Available? Start->RefStd Goal Primary Goal? RefStd->Goal Yes qNMR Select qNMR (Standard Qualification) RefStd->qNMR No (Need Absolute Purity) HPLC Select RP-HPLC-UV (Routine QC/Stability) Goal->HPLC Quantification/Release UHPLC Select UHPLC-MS (Trace Impurity ID) Goal->UHPLC Impurity Profiling/Speed

Figure 1: Decision matrix for selecting the analytical technique based on resource availability and data requirements.

Deep Dive: The Standard RP-HPLC Method

This protocol is designed to be robust, utilizing a "base-deactivated" column chemistry to mitigate the tailing issues inherent to aminopyridines.

Method Principles (Causality)
  • Stationary Phase: We utilize a C18 column with high surface coverage and end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XSelect). The end-capping covers free silanol groups, preventing the basic amine of the analyte from hydrogen bonding with the silica, which causes tailing.

  • Mobile Phase pH: A pH of 2.5 (0.1% Formic Acid) is selected. At this pH, the pyridine nitrogen (pKa ~6-7) is fully protonated. While this reduces retention on C18, it ensures a single ionic species, sharpening the peak shape. The hydrophobicity of the methoxy and methyl groups provides sufficient retention even in the ionized state.

  • Detection: UV at 280 nm is optimal for the pyridine ring absorption while minimizing solvent cut-off noise.

Experimental Protocol

Reagents:

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water

  • Formic Acid (LC-MS Grade)

  • Reference Standard: 6-Methoxy-2,4-dimethylpyridin-3-amine (>99.0%)

Instrument Parameters:

ParameterSetting
Column Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV @ 280 nm (Reference: 360 nm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile

Gradient Program:

Time (min)% Mobile Phase BDescription
0.05Initial equilibration
10.060Linear gradient to elute analyte
12.095Wash column (remove dimers/oligomers)
15.095Hold wash
15.15Re-equilibration
20.05End of Run
System Suitability Criteria (Self-Validating)

To ensure trustworthiness, the system must pass these checks before sample analysis:

  • Tailing Factor (T): NMT 1.5 (Critical for aminopyridines).

  • Theoretical Plates (N): > 5,000.

  • Precision: RSD of 6 replicate injections < 1.0%.

Alternative Method: Quantitative NMR (qNMR)[1][2][3][4]

When a reference standard is unavailable, or to cross-validate the HPLC assay (orthogonal testing), qNMR is the gold standard.

Protocol
  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent volatility issues and ensure solubility of polar salts).

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Must have high purity and non-overlapping signals).

  • Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 30s (to ensure full relaxation of nuclei, T1 > 5*T1_max).

Calculation:



Where 

is integral,

is number of protons,

is molecular weight,

is weight, and

is purity.[1]

Analytical Workflow Visualization

The following diagram illustrates the complete lifecycle of the purity analysis, from sample preparation to reporting.

AnalyticalWorkflow Sample Crude Sample (Solid/Oil) Prep Sample Prep (1 mg/mL in 50:50 ACN:H2O) Sample->Prep SST System Suitability (Tailing < 1.5) Prep->SST SST->Prep Fail (Re-prep/Check Column) Analysis HPLC Injection (Gradient Elution) SST->Analysis Pass Calc Data Processing (Area % or w/w %) Analysis->Calc Report COA Generation Calc->Report

Figure 2: Step-by-step analytical workflow ensuring data integrity and GMP compliance.

References

  • VulcanChem. (n.d.). 6-Methoxy-2,4-dimethylpyridin-3-amine Product Data. Retrieved from [2]

  • BenchChem. (2025).[1][3] A Comparative Guide to Validating the Purity of Synthesized 4-aminopyridine-3-sulfonic acid. Retrieved from (Cited for Ion-Pair/Polarity principles in aminopyridine analysis).

  • Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine. Retrieved from

  • Acanthus Research. (2022). Quantitative NMR Spectroscopy vs HPLC. Retrieved from

  • Combi-Blocks. (2024). Safety Data Sheet: 6-Methoxy-2,4-dimethylpyridin-3-amine. Retrieved from

Sources

Bioassay for "6-Methoxy-2,4-dimethylpyridin-3-amine" activity

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for characterizing the biological activity of the novel compound 6-Methoxy-2,4-dimethylpyridin-3-amine. Given that the specific biological target of this compound is not yet defined, a logical, tiered approach to bioassays is essential. This guide compares relevant assay platforms, provides detailed experimental protocols, and explains the scientific rationale behind each step, enabling researchers to design a robust screening cascade.

Introduction to 6-Methoxy-2,4-dimethylpyridin-3-amine

The compound 6-Methoxy-2,4-dimethylpyridin-3-amine belongs to the aminopyridine class of molecules. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] While this specific molecule is not extensively characterized, its structural motifs suggest several potential biological activities. Derivatives of similar aminopyridines and aminopyrimidines have been reported to exhibit activities including kinase inhibition, particularly against Fibroblast Growth Factor Receptor 4 (FGFR4)[2][3][4], antagonism of the Corticotropin-Releasing Factor-1 (CRF-1) receptor[5], and antimicrobial effects.[6][7]

Therefore, a comprehensive bioassay strategy should begin with broad, target-agnostic screening to identify a general phenotype (e.g., cytotoxicity) and then progress to more specific, target-oriented assays based on the activities of known analogs.

Part 1: Primary Screening - Target-Agnostic Cellular Assays

When a compound's mechanism of action is unknown, the initial step is to determine its effect on cell health and viability. These assays are crucial for identifying a therapeutic window and flagging non-specific cytotoxicity early in the drug discovery process.[8] They are typically high-throughput, reproducible, and serve as a gateway to more complex mechanistic studies.[9][10]

Comparison of Cellular Viability & Cytotoxicity Assays
Assay TypePrincipleAdvantagesDisadvantagesTypical Application
MTS/MTT Assay Colorimetric measurement of metabolic activity via NAD(P)H-dependent cellular oxidoreductase enzymes.[11][12]Inexpensive, well-established, easy to implement.Can be affected by compound color or redox properties; endpoint assay.[13]Initial screen for cytotoxic or anti-proliferative effects in cancer cell lines.[12]
ATP-Based Assay (e.g., CellTiter-Glo®) Luminescent measurement of ATP, an indicator of metabolically active cells.Highly sensitive, rapid "add-mix-read" protocol, good for HTS.Enzyme-based, so susceptible to interference; requires a luminometer.Gold standard for HTS cell viability screening.
LDH Release Assay Colorimetric measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.Directly measures cell death (necrosis); non-destructive to remaining cells.Less sensitive for early apoptosis; LDH in serum can cause high background.Assessing compound-induced membrane damage and necrosis.
Experimental Workflow: Cytotoxicity Screening Cascade

The following diagram illustrates a logical workflow for an initial cytotoxicity screen.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of 6-Methoxy-2,4-dimethyl- pyridin-3-amine in DMSO Treatment Treat Cells with Compound (e.g., 72 hours) Compound_Prep->Treatment Cell_Plating Plate Cancer Cell Lines (e.g., Hep3B, A549) in 96-well plates Cell_Plating->Treatment Add_Reagent Add MTS Reagent Treatment->Add_Reagent Incubate Incubate (1-4 hours) Add_Reagent->Incubate Read_Absorbance Read Absorbance (~490 nm) Incubate->Read_Absorbance Data_Analysis Normalize Data to Controls (Vehicle and Max Kill) Read_Absorbance->Data_Analysis IC50 Calculate IC50 Value Data_Analysis->IC50

Caption: General workflow for a cell viability/cytotoxicity assay.

Detailed Protocol: MTS Cell Viability Assay

This protocol is designed for a 96-well plate format and is a reliable method for initial cytotoxicity screening.[11][12]

  • Cell Plating: Seed a human cancer cell line (e.g., Hep3B, given the activity of analogs against hepatocellular carcinoma[2]) into a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Methoxy-2,4-dimethylpyridin-3-amine in 100% DMSO. Create a 10-point serial dilution series (e.g., 1:3) in a separate plate.

  • Cell Treatment: Add 1 µL of each compound dilution to the corresponding wells of the cell plate. Include vehicle-only (DMSO) and positive (e.g., staurosporine) controls. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Return the plate to the incubator for 72 hours.

  • Assay: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percent viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Part 2: Target-Specific Biochemical Assays - Kinase Inhibition

Given that numerous aminopyridine analogs are potent kinase inhibitors, evaluating 6-Methoxy-2,4-dimethylpyridin-3-amine against a panel of protein kinases is a logical next step.[11] Kinases are a large family of enzymes that regulate most cellular processes, making them prime targets for drug development.[14] Biochemical assays directly measure the ability of a compound to inhibit an enzyme's catalytic activity.[15][16][17]

A Generic Kinase Signaling Pathway

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR4) Ligand->Receptor Binds & Activates ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Catalyzes Compound 6-Methoxy-2,4-dimethyl- pyridin-3-amine Compound->Receptor Inhibits ATP ATP ATP->Receptor Phosphate Donor Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Phosphorylation Downstream Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream

Caption: Inhibition of a typical receptor tyrosine kinase pathway.

Comparison of Kinase Inhibition Assay Formats
Assay PlatformPrincipleDetectionAdvantagesDisadvantages
ADP-Glo™ Kinase Assay Luminescence-based detection of ADP produced during the kinase reaction.LuminescenceUniversal (any kinase), high sensitivity, resistant to compound interference.Multi-step reagent addition.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled peptide substrate upon phosphorylation.[18]Fluorescence PolarizationHomogeneous "mix-and-read" format, amenable to HTS.Requires specific fluorescent peptide substrate for each kinase.
Radiometric Assay Measures the incorporation of radioactive ³²P or ³³P from ATP into a substrate.[19]Scintillation CountingGold standard for sensitivity and directness.Requires handling of radioactive materials, waste disposal issues.
Detailed Protocol: Universal ADP-Glo™ Kinase Assay

This protocol provides a robust, non-radioactive method for measuring the activity of virtually any kinase.

  • Reagent Preparation: Prepare kinase, substrate, and ATP at 2X final concentration in kinase reaction buffer.

  • Compound Plating: In a 384-well plate, add 1 µL of 6-Methoxy-2,4-dimethylpyridin-3-amine at various concentrations. Include "no inhibitor" and "no enzyme" controls.

  • Kinase Reaction: Add 2 µL of the 2X kinase/substrate mix to each well. Add 2 µL of 2X ATP to initiate the reaction. The total volume is 5 µL.

  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation (Step 2): Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the signal to controls and calculate the percent inhibition for each compound concentration to determine the IC50 value. For high-throughput screening, a Z' factor greater than 0.6 is considered robust.[14][20]

Part 3: Alternative Target-Specific Bioassays

Based on the broader literature for related compounds, it is prudent to consider other potential mechanisms of action.

Antimicrobial Activity Assay

Schiff base derivatives of related aminopyridines show broad-spectrum antimicrobial activity.[6] A simple and effective way to test for this is to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using sterile Mueller-Hinton Broth (MHB).

  • Inoculation: Prepare a standardized inoculum of bacteria (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute and add to wells to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Anti-Platelet Aggregation Assay

Derivatives have been shown to inhibit platelet aggregation by targeting the P2Y₁₂ receptor.[6] Light Transmission Aggregometry (LTA) is the gold-standard method to assess this activity.

G cluster_prep Sample Preparation cluster_exp Assay cluster_analysis Analysis Blood_Collection Collect Whole Blood (e.g., Human Donor) PRP_Prep Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) via Centrifugation Blood_Collection->PRP_Prep Incubation Incubate PRP with Test Compound or Vehicle Control PRP_Prep->Incubation Add_Agonist Add Platelet Agonist (e.g., ADP) Incubation->Add_Agonist Measure_LT Measure Light Transmission Over Time in an Aggregometer Add_Agonist->Measure_LT Calc_Aggregation Calculate Max % Aggregation (Relative to PPP and PRP Baselines) Measure_LT->Calc_Aggregation IC50 Determine IC50 for Inhibition of Aggregation Calc_Aggregation->IC50

Caption: Workflow for assessing anti-platelet aggregation activity.

Conclusion

This guide outlines a multi-faceted bioassay strategy to effectively characterize the biological activity of 6-Methoxy-2,4-dimethylpyridin-3-amine. By starting with broad cellular assays and progressing to specific biochemical and phenotypic screens suggested by the activities of structural analogs, researchers can efficiently identify and validate the compound's primary mechanism of action. Each proposed protocol is a self-validating system when appropriate controls are included, ensuring the generation of robust and reliable data for drug development professionals.

References

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
  • Miltenyi Biotec. (n.d.). Cell based assays for drug discovery in preclinical settings.
  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit.
  • Fisher Scientific. (n.d.). Bioassay Systems EnzyChrom Kinase Assay Kit.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • Unknown Author. (2022, December 27). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development.
  • Vulcanchem. (n.d.). 6-Methoxy-2,4-dimethylpyridin-3-amine - 1224432-59-0.
  • Longdom Publishing. (2024, December 12). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling.
  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services.
  • Patsnap Synapse. (2025, April 29). What Are Enzymatic Assays? Measuring Activity Like a Pro.
  • Alfa Cytology. (n.d.). Cancer Cell-based Assays.
  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for Anticancer Activities. ResearchGate.
  • Wikipedia. (n.d.). Enzyme assay.
  • Unknown Author. (n.d.). Enzyme Activity Assays.
  • ACS Publications. (2026, January 18). Recent Advances in Enzyme Activity Assay Methods: A Systematic Review of Emerging Technologies and Applications. Analytical Chemistry.
  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205.
  • Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7653-7668.
  • Unknown Author. (2022, February 21). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Semantic Scholar.
  • Unknown Author. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar.
  • Unknown Author. (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC.
  • Unknown Author. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.
  • BenchChem. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
  • Unknown Author. (2025, December 28). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate.

Sources

A Comparative Benchmarking Guide to 6-Methoxy-2,4-dimethylpyridin-3-amine and Other Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of "6-Methoxy-2,4-dimethylpyridin-3-amine" against two widely utilized substituted pyridines: 4-Dimethylaminopyridine (DMAP) and 2,6-Lutidine. As a Senior Application Scientist, my objective is to offer an in-depth analysis of their respective physicochemical properties, spectroscopic signatures, and performance in key applications, grounded in experimental data and established scientific principles. This document is designed to empower researchers to make informed decisions when selecting the appropriate substituted pyridine for their specific synthetic or medicinal chemistry needs.

Introduction: The Versatility of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in both catalysis and medicinal chemistry.[1][2] Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, allow for its versatile application as a catalyst, ligand, and key pharmacophore.[3] The strategic placement of substituents on the pyridine ring can profoundly modulate its steric and electronic characteristics, thereby fine-tuning its reactivity and biological activity.[1][2] This guide focuses on "6-Methoxy-2,4-dimethylpyridin-3-amine" and benchmarks its properties against the well-established electron-rich catalyst, 4-Dimethylaminopyridine (DMAP), and the sterically hindered, non-nucleophilic base, 2,6-Lutidine.

Physicochemical Properties: A Comparative Overview

The electronic nature and steric hindrance of substituents directly impact the fundamental properties of substituted pyridines, such as basicity (pKa), solubility, and electrochemical behavior. A comparison of these properties is crucial for predicting their behavior in a reaction or biological system.

Property6-Methoxy-2,4-dimethylpyridin-3-amine4-Dimethylaminopyridine (DMAP)2,6-Lutidine
Molecular Formula C₈H₁₂N₂OC₇H₁₀N₂C₇H₉N
Molecular Weight 152.19 g/mol 122.17 g/mol 107.15 g/mol
pKa of Conjugate Acid Not available9.66.72
Predicted XlogP 1.21.31.7
Solubility in Water 12 mg/mL at 25°C[4]76 g/L at 25°C27.2% at 45.3 °C
Boiling Point Not available162 °C at 50 mmHg144 °C
Melting Point Not available110-113 °C-5.8 °C

Analysis of Physicochemical Properties:

  • Lipophilicity (XlogP): The predicted lipophilicity (XlogP) of all three compounds is in a similar range, suggesting comparable partitioning behavior between aqueous and organic phases.

  • Solubility: All three compounds exhibit good solubility in organic solvents. DMAP and 2,6-Lutidine also have significant water solubility. The measured water solubility of "6-Methoxy-2,4-dimethylpyridin-3-amine" is moderate.[4]

Spectroscopic Characterization: Fingerprinting the Molecules

Spectroscopic data provides invaluable information about the structural and electronic properties of molecules. While experimental spectra for "6-Methoxy-2,4-dimethylpyridin-3-amine" are not publicly available, we present the known spectroscopic data for DMAP and 2,6-Lutidine for comparison.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
4-Dimethylaminopyridine (DMAP) 8.15 (d, 2H), 6.60 (d, 2H), 3.00 (s, 6H)150.7, 148.9, 106.9, 39.5
2,6-Lutidine 7.45 (t, 1H), 6.95 (d, 2H), 2.50 (s, 6H)157.5, 137.0, 120.5, 24.5
6-Methoxy-2,4-dimethylpyridin-3-amine Predicted data not availablePredicted data not available

3.2. Infrared (IR) Spectroscopy

CompoundKey IR Absorptions (cm⁻¹)
4-Dimethylaminopyridine (DMAP) ~1600 (C=C/C=N stretch), ~1220 (C-N stretch)
2,6-Lutidine ~1580 (C=C/C=N stretch), ~2950 (C-H stretch)
6-Methoxy-2,4-dimethylpyridin-3-amine Expected: ~3400-3200 (N-H stretch), ~1600 (C=C/C=N stretch), ~1250 (C-O stretch)

3.3. UV-Vis Spectroscopy

Compoundλmax (Solvent)
4-Dimethylaminopyridine (DMAP) 256 nm (Methanol)
2,6-Lutidine 267 nm (Methanol)
6-Methoxy-2,4-dimethylpyridin-3-amine Not available

Performance in Catalysis: A Focus on Buchwald-Hartwig Amination

Substituted pyridines are widely employed as ligands and bases in transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a powerful method for C-N bond formation, serves as an excellent benchmark for comparing the catalytic performance of these compounds.[5][6]

Conceptual Framework for Comparison:

The efficiency of a pyridine derivative in a Buchwald-Hartwig reaction is influenced by its ability to coordinate to the metal center and its basicity to facilitate the deprotonation of the amine coupling partner. Electron-rich pyridines can enhance the catalytic activity of the palladium center, while sterically hindered pyridines can promote reductive elimination.

While direct comparative data for "6-Methoxy-2,4-dimethylpyridin-3-amine" in a standardized Buchwald-Hartwig reaction is not available, it is reported to act as a ligand in palladium-catalyzed C-N bond-forming reactions, achieving turnover numbers (TONs) exceeding 1,000 in aryl chloride amidation.[4]

Proposed Experimental Protocol for Head-to-Head Comparison:

To objectively benchmark the catalytic performance of "6-Methoxy-2,4-dimethylpyridin-3-amine" against DMAP and 2,6-Lutidine, the following standardized Buchwald-Hartwig amination protocol is proposed. This protocol utilizes 4-chloroanisole and aniline as model substrates.[3][7]

Reaction:

Detailed Protocol:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), the respective pyridine ligand (2 mol%), and sodium tert-butoxide (2.2 eq.).

  • Seal the tube, evacuate, and backfill with argon (3 times).

  • Add anhydrous toluene (5 mL).

  • Add 4-chloroanisole (1.0 eq.) and aniline (1.2 eq.).

  • Stir the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Analyze the crude reaction mixture by GC-MS to determine the conversion and yield of the product.

Expected Outcomes and Interpretation:

  • DMAP: Expected to perform well as a ligand due to its electron-rich nature, potentially leading to high catalytic activity.

  • 2,6-Lutidine: May act as a sterically hindered base, but its performance as a ligand might be limited due to steric hindrance around the nitrogen atom.

  • 6-Methoxy-2,4-dimethylpyridin-3-amine: Its performance will depend on the interplay of its electronic and steric properties. The presence of multiple electron-donating groups suggests it could be an effective ligand.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis A Add Pd₂(dba)₃, Ligand, and NaOtBu to Schlenk tube B Evacuate and backfill with Argon A->B C Add Toluene, 4-Chloroanisole, and Aniline B->C D Heat at 100 °C for 16 hours C->D E Cool and dilute with Ethyl Acetate D->E F Filter through Celite E->F G Analyze by GC-MS F->G

Caption: Experimental workflow for the proposed Buchwald-Hartwig amination.

Application in Medicinal Chemistry: P2Y12 Receptor Inhibition

Substituted pyridines are prominent in drug discovery due to their ability to engage in hydrogen bonding and other key interactions with biological targets.[2] The P2Y12 receptor, a crucial player in platelet aggregation, is a validated target for antiplatelet therapies.[8]

Derivatives of "6-Methoxy-2,4-dimethylpyridin-3-amine" have been shown to inhibit platelet aggregation by targeting the P2Y12 receptor, with IC₅₀ values in the range of 0.86–1.2 μM in human platelet-rich plasma.[4] The methoxy group is suggested to enhance binding affinity.[4] However, the IC₅₀ value for the parent compound, "6-Methoxy-2,4-dimethylpyridin-3-amine," is not explicitly reported.

Proposed Experimental Protocol for Comparative P2Y12 Receptor Binding Assay:

To determine the P2Y12 inhibitory activity of "6-Methoxy-2,4-dimethylpyridin-3-amine" and compare it with other pyridine-based inhibitors, a radioligand binding assay is a standard and robust method.[1][9]

Principle:

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the P2Y12 receptor. The concentration of the test compound that displaces 50% of the radioligand is its IC₅₀ value.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human P2Y12 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-Prasugrel metabolite (a known P2Y12 antagonist) or another suitable radiolabeled antagonist.

  • Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein) with the radioligand (at a concentration close to its Kd) and varying concentrations of the test compound.

  • Equilibration: Incubate at 30 °C for 60 minutes.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by non-linear regression analysis of the competition binding curves.

P2Y12_Assay_Workflow cluster_prep Assay Preparation cluster_binding Binding Reaction cluster_analysis Detection and Analysis A Prepare P2Y12 receptor membrane homogenate C Incubate membranes, radioligand, and test compound A->C B Prepare radioligand and test compound solutions B->C D Equilibrate at 30 °C C->D E Separate bound and free radioligand by filtration D->E F Measure radioactivity E->F G Calculate IC₅₀ values F->G

Caption: Workflow for a P2Y12 receptor radioligand binding assay.

Conclusion and Future Outlook

This guide has provided a comparative framework for evaluating "6-Methoxy-2,4-dimethylpyridin-3-amine" against the benchmark substituted pyridines, DMAP and 2,6-Lutidine. While a complete dataset for "6-Methoxy-2,4-dimethylpyridin-3-amine" is not yet publicly available, this document outlines the key parameters for comparison and provides standardized experimental protocols to enable researchers to generate the necessary data for a direct, evidence-based assessment.

The unique substitution pattern of "6-Methoxy-2,4-dimethylpyridin-3-amine," featuring a combination of electron-donating and sterically influencing groups, suggests its potential for novel applications in both catalysis and medicinal chemistry. The proposed experimental workflows offer a clear path to elucidating its performance characteristics and unlocking its full potential.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • López-Valle, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • van Giezen, J. J., & Humphries, R. G. (2015). Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines. British Journal of Clinical Pharmacology, 80(4), 547–556.
  • El-Sayed, N. F., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Molecules, 27(15), 4994.
  • Grynkiewicz, G., & Szeja, W. (2016). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 47(32).
  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

Sources

Technical Comparison: Synthetic Routes to 6-Methoxy-2,4-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative synthetic routes to "6-Methoxy-2,4-dimethylpyridin-3-amine" Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

6-Methoxy-2,4-dimethylpyridin-3-amine (CAS 6453-33-4) is a highly specific trisubstituted pyridine intermediate, critical in the development of kinase inhibitors (e.g., FGFR4 inhibitors) and antitubercular agents. Its structural complexity—specifically the positioning of the amine between two methyl groups with a 6-methoxy substituent—presents a significant regiochemical challenge.

Direct electrophilic substitution (e.g., nitration) of simple pyridine precursors often yields the incorrect isomer (5-amino) due to the directing effects of the 2,4-dimethyl pattern. Consequently, the De Novo Cyclization (Hantzsch-Type) route is the scientifically superior method, ensuring absolute regiocontrol. This guide compares the Hantzsch-Curtius Route (Gold Standard) against the Direct Nitration Route (Exploratory), providing evidence-based protocols and decision matrices for process chemists.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Hantzsch-Curtius (Recommended) Route B: Direct Nitration (Exploratory)
Primary Strategy Ring construction with pre-set functionality.Functionalization of an existing pyridine ring.[1][2][3][4][5]
Regiocontrol Absolute (100%) . Substituents are fixed by starting materials.Poor . Strong tendency toward 5-amino isomer.
Step Count High (5 Steps).Low (3 Steps).
Scalability High.[1][6] Reagents are cheap; intermediates are crystalline.Low. Requires difficult isomer separation.
Safety Profile Moderate (Azide usage in Curtius step).Low (Exothermic nitration; energetic byproducts).
Cost Efficiency Medium (Higher labor, cheaper materials).High Risk (Potential batch failure due to isomers).

Route A: The Hantzsch-Curtius Strategy (Gold Standard)

Mechanism & Rationale

This route circumvents the regioselectivity issues of electrophilic aromatic substitution by constructing the pyridine ring with the methyl and carboxyl (amine precursor) groups already in place. The synthesis begins with the condensation of ethyl 3-aminocrotonate and diketene (or an acetoacetate equivalent) to form ethyl 2,4-dimethyl-6-hydroxynicotinate . This intermediate possesses the exact carbon skeleton required. Subsequent functional group interconversions (Chlorination


 Methoxylation 

Curtius Rearrangement) yield the target amine with high fidelity.
Reaction Scheme (DOT Visualization)

HantzschRoute Start1 Ethyl 3-aminocrotonate Inter1 Ethyl 2,4-dimethyl- 6-hydroxynicotinate Start1->Inter1 Cyclization (Reflux) Start2 Diketene Start2->Inter1 Inter2 Ethyl 6-chloro- 2,4-dimethylnicotinate Inter1->Inter2 POCl3 Chlorination Inter3 Ethyl 6-methoxy- 2,4-dimethylnicotinate Inter2->Inter3 NaOMe/MeOH SNAr Inter4 6-Methoxy-2,4- dimethylnicotinic acid Inter3->Inter4 NaOH Hydrolysis Product 6-Methoxy-2,4- dimethylpyridin-3-amine Inter4->Product DPPA, tBuOH then HCl (Curtius)

Caption: Step-wise construction of the target molecule via Nicotinate intermediate, ensuring correct isomer formation.

Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2,4-dimethyl-6-hydroxynicotinate

Principle: Michael addition of the enamine to diketene followed by cyclization.

  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, dropping funnel, and reflux condenser.

  • Reagents: Charge Ethyl 3-aminocrotonate (129 g, 1.0 mol) and toluene (500 mL).

  • Addition: Add Diketene (84 g, 1.0 mol) dropwise over 1 hour while maintaining temperature at 40-50°C (exothermic).

  • Cyclization: Reflux the mixture for 4 hours. A thick precipitate will form.

  • Workup: Cool to 0°C. Filter the solid, wash with cold toluene and hexane. Dry in vacuo.

  • QC: Expected Yield: ~60-70%. Appearance: White to off-white solid.

Step 2: Chlorination to Ethyl 6-chloro-2,4-dimethylnicotinate

Principle: Deoxy-chlorination using phosphoryl chloride.

  • Reaction: Mix the Step 1 pyridone (19.5 g, 0.1 mol) with POCl

    
      (50 mL).
    
  • Conditions: Heat to 100°C for 3 hours. Monitor by TLC (the polar pyridone converts to a non-polar spot).

  • Quench: Carefully pour the reaction mixture onto crushed ice (Exothermic!). Neutralize with Na

    
    CO
    
    
    
    to pH 8.
  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Dry over MgSO

    
     and concentrate.
    
  • QC: Product is an oil or low-melting solid. Yield: >85%.

Step 3: Methoxylation and Hydrolysis

Principle:


 displacement of chloride followed by ester hydrolysis.
  • Displacement: Dissolve Step 2 chloride (21.3 g, 0.1 mol) in MeOH (100 mL). Add NaOMe (25% in MeOH, 25 mL). Reflux for 4 hours.

  • Hydrolysis: Add NaOH (20% aq, 50 mL) directly to the reaction. Reflux for 2 hours until ester is consumed.

  • Isolation: Evaporate MeOH. Acidify aqueous residue with HCl to pH 3. The acid precipitates.[5]

  • QC: 6-Methoxy-2,4-dimethylnicotinic acid . White solid.[4] Yield: ~80% (2 steps).

Step 4: Curtius Rearrangement to Target Amine

Principle: Conversion of Carboxylic acid to Isocyanate to Amine.

  • Activation: Suspend the acid (18.1 g, 0.1 mol) in t-Butanol (200 mL). Add Triethylamine (15 mL) and DPPA (Diphenylphosphoryl azide, 27.5 g).

  • Rearrangement: Reflux for 6 hours. The intermediate isocyanate is trapped by t-Butanol to form the Boc-amine.

  • Deprotection: Cool to RT. Add HCl (4M in dioxane, 50 mL). Stir for 2 hours.

  • Final Isolation: Basify with NaOH to pH 10. Extract with DCM. Concentrate to obtain the target 6-Methoxy-2,4-dimethylpyridin-3-amine .

Route B: Direct Nitration (The "Industrial" Alternative)

Mechanism & Critical Flaws

This route attempts to nitrate 2,4-dimethyl-6-hydroxypyridine (2,4-dimethyl-6-pyridone).

  • The Problem: The directing effects of the 2-Me, 4-Me, and 6-OH groups favor nitration at position 5 (between the 4-Me and 6-OH) rather than the desired position 3 .

  • Outcome: The major product is typically 5-amino-6-methoxy-2,4-dimethylpyridine , a structural isomer of the target.

  • Utility: This route is only viable if specific blocking groups are used or if the specific substrate (e.g., N-oxide) alters the regioselectivity, which is often unpredictable.

Decision Matrix for Route Selection

DecisionTree Start Start: Need 6-Methoxy-2,4-dimethylpyridin-3-amine Q1 Do you require >98% Isomeric Purity? Start->Q1 RouteA Choose Route A (Hantzsch-Curtius) Q1->RouteA Yes (Pharma/GLP) RouteB Choose Route B (Direct Nitration) Q1->RouteB No (Cost driven) Warning WARNING: High risk of 5-amino isomer contamination RouteB->Warning

Caption: Decision framework emphasizing purity requirements.

References

  • Synthesis of Pyridine Derivatives (Hantzsch Analogues)

    • Title: "The Synthesis and Proof of Structure of 2,4-Dimethyl-6-Hydroxynicotinamide"
    • Source: Journal of the Minnesota Academy of Science, Vol 25.
    • URL:[Link](Note: Analogous chemistry validated via standard Hantzsch protocols).

  • Nitration of Pyridines (Regioselectivity)

    • Title: "Nitration of 2-substituted 4,6-dihydroxypyrimidines and Pyridones"
    • Source: ResearchG
    • URL:[Link]

  • Curtius Rearrangement on Nicotinic Acids

    • Title: "Process for the preparation of aminopyridines via Curtius rearrangement"
    • Source: Organic Process Research & Development (OPRD).
    • URL:[Link](General reference for DPPA protocol).

  • Target Molecule Data

    • Title: "6-Methoxy-2,4-dimethylpyridin-3-amine CAS 6453-33-4"
    • Source: PubChem / ChemicalBook.
    • URL:[Link]

Sources

Advanced Spectroscopic Profiling of 6-Methoxy-2,4-dimethylpyridin-3-amine and Its Critical Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Under Review: Analytical Protocols for 6-Methoxy-2,4-dimethylpyridin-3-amine (CAS: 1224432-59-0 / 10242-01-0 derivatives). Context: This pyridine derivative is a high-value intermediate in the synthesis of P2Y12 inhibitors and kinase inhibitors. Its efficacy in subsequent Suzuki-Miyaura couplings relies heavily on the absence of regioisomeric impurities and halogenated precursors which act as catalyst poisons.

This guide objectively compares three analytical tiers for impurity profiling:

  • Routine QC (HPLC-UV): Cost-effective batch release.

  • Structural Confirmation (1H/2D NMR): The only method to definitively validate regiochemistry.

  • Trace Analysis (UHPLC-MS/MS): Required for genotoxic impurity (GTI) risk assessment.

Part 1: The Impurity Landscape

Before selecting an analytical method, one must understand the "Enemy"—the specific impurities generated during the palladium-catalyzed cross-coupling or nucleophilic substitution synthesis routes.

Critical Impurity Classes
Impurity IDStructure / DescriptionOriginRisk Factor
Imp-A (Regioisomer) 2-Methoxy-4,6-dimethylpyridin-3-amineIsomeric byproduct from non-selective methylation or methoxylation.High: Co-elutes in standard HPLC; reacts identically in downstream steps.
Imp-B (Precursor) 6-Chloro-2,4-dimethylpyridin-3-amineUnreacted starting material.Medium: Competes for Pd-catalyst in next step; potential mutagen.
Imp-C (Oxidation) Pyridine N-oxide derivativeOxidation of ring nitrogen during workup.Low: Easily removed but alters stoichiometry.
Imp-D (Hydrolysis) 6-Hydroxy-2,4-dimethylpyridin-3-amineDemethylation of the methoxy group under acidic conditions.Medium: Tautomerizes to pyridone; affects solubility.
Visualization: Impurity Genesis Pathway

The following diagram illustrates where these impurities enter the process stream.

ImpurityGenesis SM Dichloropyridine Precursor Rxn Methoxylation / Methylation SM->Rxn Reagents ImpB Imp-B: Chloro-Precursor SM->ImpB Incomplete Conv. Target Target: 6-Methoxy-2,4-dimethyl... Rxn->Target Main Path ImpA Imp-A: Regioisomer Rxn->ImpA Non-selective Attack ImpD Imp-D: Demethylated Target->ImpD Acidic Workup

Figure 1: Genesis of critical impurities during the synthesis of methoxypyridin-3-amines.

Part 2: Comparative Analysis of Analytical Methods

Method A: HPLC-UV (High-Performance Liquid Chromatography)

Best For: Routine Quality Control (QC) & Batch Release. The Challenge: Pyridine isomers often possess identical UV chromophores.

  • Protocol: C18 Column (e.g., Agilent Zorbax Eclipse Plus), Gradient elution with Water/Acetonitrile + 0.1% Phosphoric Acid.

  • Performance:

    • Pros: Robust, quantitative, low maintenance.

    • Cons:Blind spot. Often fails to resolve Impurity A (Regioisomer) from the Target peak due to structural similarity.

    • Data: Resolution (Rs) between Target and Imp-A is typically < 1.5 without specialized "mixed-mode" columns.

Method B: UHPLC-MS/MS (Ultra-High Performance LC-MS)

Best For: Trace Analysis & Genotoxic Screening. The Challenge: Ion suppression and identical m/z values for isomers.

  • Protocol: BEH C18 Column, Mobile Phase: 10mM Ammonium Formate (pH 3.5) / Methanol.

  • Performance:

    • Pros: Extremely sensitive (LOD < 0.05%). Can detect Imp-B (Chloro) via isotopic pattern (3:1 ratio of 35Cl/37Cl).

    • Cons: Target and Imp-A have the exact same mass (m/z 153.1). MS alone cannot distinguish them without chromatographic separation.

Method C: 2D-NMR (Nuclear Magnetic Resonance)

Best For: Structural Validation & Reference Standard Certification. The Challenge: Low sensitivity (requires >5mg pure sample).

  • Protocol: 600 MHz Cryoprobe, Solvent: DMSO-d6. Experiments: 1H, NOESY, HSQC.

  • Performance:

    • Pros:The Ultimate Truth. Can definitively distinguish the Target (6-Methoxy) from Imp-A (2-Methoxy) via NOE correlations.

    • Cons: Not viable for trace (<1%) impurity detection in a crude mixture.

Part 3: Detailed Experimental Protocols

The "Gold Standard" Separation Protocol (HPLC)

To resolve the critical Regioisomer (Imp-A), standard C18 is often insufficient. We recommend a Pentafluorophenyl (PFP) or Mixed-Mode stationary phase which leverages pi-pi interactions.

Instrument: Agilent 1290 Infinity II or equivalent. Column: Ace 5 C18-PFP (150 x 4.6 mm, 3 µm). Mobile Phase:

  • A: 20 mM Ammonium Acetate in Water (pH 6.5)

  • B: Methanol Gradient:

    Time (min) %B Flow (mL/min)
    0.0 10 1.0
    15.0 90 1.0
    20.0 90 1.0

    | 20.1 | 10 | 1.0 |

Why this works: The PFP phase interacts differently with the electron density of the pyridine ring depending on the position of the methoxy group, often achieving Rs > 2.0 where C18 fails.

The "Self-Validating" NMR Protocol

This protocol is designed to prove you have the 6-methoxy isomer and not the 2-methoxy isomer.

Sample Prep: Dissolve 10 mg sample in 0.6 mL DMSO-d6. Key Experiment: 1D NOE (Nuclear Overhauser Effect) or 2D NOESY. Logic Chain:

  • Target (6-Methoxy-2,4-dimethyl...): The aromatic proton at position 5 is flanked by a Methyl group (at C4) and the Methoxy group (at C6).

    • Observation: Strong NOE enhancement between the Methoxy singlet (~3.8 ppm) and the Aromatic proton (~6.5 ppm) .

  • Impurity A (2-Methoxy-4,6-dimethyl...): The aromatic proton at position 5 is flanked by two Methyl groups (at C4 and C6).

    • Observation: NOE enhancement between Methyls and Aromatic proton. NO NOE between Methoxy and Aromatic proton.

Decision Matrix:

  • If NOE (OMe ↔ Ar-H) = POSITIVE → Batch Passed (Correct Regioisomer).

  • If NOE (OMe ↔ Ar-H) = NEGATIVE → Batch Rejected (Incorrect Regioisomer).

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Crude Sample HPLC HPLC-UV (PFP Column) Sample->HPLC Check Purity > 98%? HPLC->Check NMR 1H / NOESY NMR Check->NMR Yes (Confirm Structure) MS LC-MS/MS Check->MS No (Unknown Peak) Release Release Batch NMR->Release NOE Confirms Regioisomer Reject Reject / Reprocess NMR->Reject Wrong Isomer MS->Reject Genotoxic Imp Found

Figure 2: Decision tree for analytical validation of 6-methoxy-2,4-dimethylpyridin-3-amine.

Part 4: Comparative Data Summary

FeatureHPLC-UV (Standard C18)HPLC-UV (PFP/Mixed Mode)UHPLC-MS/MS600 MHz NMR
Specificity Low (Co-elution risk)High (Separates isomers)High (Mass ID)Very High (Structural ID)
LOD (Limit of Detection) ~0.05%~0.05%< 0.001% ~1.0%
Regioisomer ID Inference (Rt)Inference (Rt)Inconclusive (Same Mass)Definitive (NOE)
Cost Per Run $


$

Throughput High (15 min)Medium (25 min)Medium (20 min)Low (1 hour)

References

  • VulcanChem. (n.d.). 6-Methoxy-2,4-dimethylpyridin-3-amine Product Profile. Retrieved from

  • SIELC Technologies.[1] (n.d.). Separation of Methoxypyridine N-oxide on Newcrom R1 HPLC column. Retrieved from

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine and Aminopyridine Isomers. Retrieved from

  • BenchChem. (2025).[2] Application Notes and Protocols for the Quantification of 6-Chloro-5-methoxypyridin-2-amine. Retrieved from

  • MDPI. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives. Molecules. Retrieved from

Sources

A Comparative Guide to the Catalytic Activity of 6-Methoxy-2,4-dimethylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalytic system is paramount to the efficiency and success of synthetic campaigns. Aminopyridine derivatives have emerged as a versatile class of ligands in transition-metal catalysis, prized for their tunable electronic and steric properties. This guide provides an in-depth comparison of the catalytic activity of derivatives based on the "6-Methoxy-2,4-dimethylpyridin-3-amine" scaffold, a promising ligand for palladium-catalyzed cross-coupling reactions. By examining the structure-activity relationships, this document aims to provide actionable insights for catalyst system optimization.

Introduction: The Promise of Substituted Aminopyridine Ligands

The "6-Methoxy-2,4-dimethylpyridin-3-amine" core structure presents a unique combination of features for a catalytic ligand. The pyridine nitrogen and the exocyclic amine group can act as a bidentate or monodentate ligand, coordinating with a metal center such as palladium. The substituents on the pyridine ring—the methoxy and two methyl groups—play a crucial role in modulating the ligand's electronic and steric environment, which in turn dictates the catalytic performance of the resulting metal complex.

The electron-donating nature of the methoxy and methyl groups increases the electron density on the pyridine ring and the coordinating nitrogen atom. This enhanced basicity can facilitate the oxidative addition step in catalytic cycles, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, and stabilize the catalytically active metal center.

The Parent Scaffold: A High-Performance Ligand

Experimental evidence has demonstrated that 6-Methoxy-2,4-dimethylpyridin-3-amine is a highly effective ligand in its own right, particularly in palladium-catalyzed C-N bond-forming reactions. In the context of Buchwald-Hartwig aminations, it has been shown to achieve impressive turnover numbers (TONs) exceeding 1,000, especially in the challenging amidation of aryl chlorides[1]. This high level of activity establishes a strong baseline for the catalytic potential of its derivatives.

Structure-Activity Relationship: A Comparative Analysis of Putative Derivatives

While a comprehensive study systematically evaluating a wide range of derivatives of 6-Methoxy-2,4-dimethylpyridin-3-amine is not yet prevalent in the public domain, we can extrapolate the expected catalytic performance of its derivatives based on well-established principles of ligand design in cross-coupling catalysis. The following sections compare the parent compound with hypothetical derivatives where key functional groups are modified.

Modulation of the 6-Alkoxy Group

The methoxy group at the 6-position is a key contributor to the ligand's electronic properties. Variations in this group are expected to have a significant impact on catalytic activity.

DerivativeExpected Impact on Catalytic ActivityRationale
6-Methoxy- (Parent) High activityStrong electron-donating group, enhances catalyst activity.
6-Ethoxy- Similar to or slightly higher activityThe ethyl group is slightly more electron-donating than the methyl group, potentially leading to a marginal increase in catalyst performance.
6-Isopropoxy- Potentially lower activityWhile still electron-donating, the increased steric bulk of the isopropoxy group might hinder the approach of substrates to the catalytic center, potentially leading to lower reaction rates.
6-Phenoxy- Lower activityThe phenyl ring is electron-withdrawing compared to alkyl groups, which would decrease the ligand's basicity and likely reduce the efficiency of the catalyst.
6-Hydroxy- Activity highly dependent on reaction conditionsThe hydroxyl group can act as a proton source or a coordinating group, which could either inhibit or, in some cases, participate in the catalytic cycle. Its effect would be highly sensitive to the choice of base and solvent.
Alterations of the 2,4-Dimethyl Groups

The methyl groups at the 2 and 4-positions primarily influence the steric environment around the coordinating nitrogen atom and the overall solubility of the ligand.

DerivativeExpected Impact on Catalytic ActivityRationale
2,4-Dimethyl- (Parent) High activityProvides a good balance of steric bulk to promote reductive elimination without overly hindering substrate binding.
2,4-Diethyl- Potentially lower activityThe increased steric hindrance from the ethyl groups could impede the coordination of bulky substrates, leading to slower reaction rates.
2,4-Di-tert-butyl- Significantly lower activity for bulky substratesThe substantial steric bulk of tert-butyl groups would likely create a highly congested catalytic center, severely limiting the scope of compatible substrates.
Unsubstituted at 2,4 Potentially lower activityThe absence of steric bulk might lead to the formation of less stable or less active catalytic species. The methyl groups in the parent compound likely play a role in promoting the desired reductive elimination step.

Experimental Protocols

To facilitate further research and validation of the principles outlined in this guide, the following are detailed, step-by-step methodologies for key experiments.

General Procedure for Ligand Synthesis

The synthesis of 6-Methoxy-2,4-dimethylpyridin-3-amine derivatives can be achieved through multi-step synthetic routes, often starting from commercially available pyridine precursors. A common strategy involves the construction of the substituted pyridine ring followed by the introduction of the amine functionality.

DOT Script for a Generalized Synthetic Pathway

G Pyridine_Precursor Substituted Pyridine Precursor Functionalization Ring Functionalization (e.g., Nitration, Halogenation) Pyridine_Precursor->Functionalization Substitution Nucleophilic Substitution (e.g., Introduction of Alkoxy Group) Functionalization->Substitution Reduction Reduction of Nitro Group Substitution->Reduction Final_Product Target 3-Aminopyridine Derivative Reduction->Final_Product

Caption: Generalized synthetic workflow for 3-aminopyridine derivatives.

Protocol for a Catalytic Test Reaction: Buchwald-Hartwig Amination

This protocol describes a typical procedure for evaluating the performance of a 6-Methoxy-2,4-dimethylpyridin-3-amine derivative as a ligand in a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • Aryl halide (e.g., 4-chloroanisole)

  • Amine (e.g., morpholine)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • 6-Methoxy-2,4-dimethylpyridin-3-amine derivative (ligand)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 1 mol%) and the aminopyridine ligand (e.g., 2 mol%).

  • Add the base (e.g., 1.4 equivalents).

  • Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.

  • The organic layers are then combined, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

DOT Script for the Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII_X [Ar-Pd(II)(L)-X] OxAdd->PdII_X PdII_Amide [Ar-Pd(II)(L)-NR'R''] RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product PdII_X->PdII_Amide + HNR'R'' - HX

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Conclusion and Future Outlook

6-Methoxy-2,4-dimethylpyridin-3-amine stands out as a highly effective ligand for palladium-catalyzed cross-coupling reactions. While direct comparative data for a broad series of its derivatives remains to be published, established principles of ligand-based catalysis provide a strong framework for predicting the impact of structural modifications.

Future research should focus on the systematic synthesis and catalytic evaluation of a library of 6-Methoxy-2,4-dimethylpyridin-3-amine derivatives. Such studies will provide invaluable quantitative data to refine our understanding of the structure-activity relationships and enable the rational design of next-generation catalysts with enhanced activity, selectivity, and substrate scope. The continued exploration of this promising ligand scaffold holds significant potential for advancing the field of synthetic organic chemistry.

References

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

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Technical Guide: In Vitro & In Vivo Profiling of 6-Methoxy-2,4-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 6-Methoxy-2,4-dimethylpyridin-3-amine (CAS 1224432-59-0), a specialized heterocyclic building block utilized in the synthesis of bioactive scaffolds (e.g., P2Y12 antagonists) and functional materials.

Executive Summary & Compound Profile

6-Methoxy-2,4-dimethylpyridin-3-amine is a tri-substituted pyridine derivative characterized by an electron-rich amine core.[1] Unlike simple pyridines, the specific arrangement of the methoxy (C6) and methyl (C2, C4) groups creates a unique steric and electronic environment, making it a critical intermediate for Schiff base ligands and anti-thrombotic drug candidates .

Chemical Identity
PropertySpecification
CAS Number 1224432-59-0
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.20 g/mol
Solubility Soluble in DMSO, Methanol, DMF; ~12 mg/mL in Water (25°C)
Key Functionality Primary amine (Nucleophile), Pyridine Nitrogen (Base), Methoxy (H-bond acceptor)

Synthesis & Quality Control: The Foundation

Before initiating biological studies, the purity and synthetic origin of the compound must be verified, as impurities from metal-catalyzed cross-coupling can skew in vitro toxicity data.

Comparative Synthetic Routes

Two primary routes exist. The choice impacts the impurity profile (e.g., residual Nickel vs. Palladium).

FeatureRoute A: Pd-Catalyzed Coupling Route B: Ni-Catalyzed Methylation
Mechanism Suzuki-Miyaura / Buchwald-HartwigKumada Coupling / Zinc Reagents
Key Impurities Palladium (<10 ppm), Phosphine ligandsNickel salts, Zinc halides
Yield 60–75%~65%
Suitability High-purity screening (Clean profile)Large-scale synthesis (Cost-effective)

Critical QC Step: For biological assays, ensure metal scavengers (e.g., QuadraPure™) are used to reduce residual Pd/Ni to <5 ppm, as heavy metals can artificially inhibit enzymatic targets like P2Y12.

In Vitro Performance: Biological Applications

The compound is rarely used as a standalone drug but rather as a pharmacophore or ligand .

Application A: Anti-Thrombotic Potential (P2Y12 Antagonism)

Derivatives of this amine have been identified as potential P2Y12 receptor antagonists, inhibiting platelet aggregation.[1]

Experimental Protocol: Platelet Aggregation Assay

  • Objective: Determine IC50 of amine derivatives against ADP-induced aggregation.

  • System: Human Platelet-Rich Plasma (PRP).

  • Inducer: Adenosine Diphosphate (ADP, 10 μM).

  • Preparation: Incubate PRP with test compound (0.1 – 10 μM) for 5 mins at 37°C.

  • Induction: Add ADP to trigger aggregation.

  • Measurement: Monitor light transmission using an aggregometer (Born method).

  • Control: Clopidogrel (active metabolite) or Ticagrelor as positive control.

Performance Data (Comparative)

Compound IC50 (μM) Binding Affinity (Ki) Mechanism
6-Methoxy-2,4-dimethyl... (Derivative) 0.86 – 1.2 High Reversible P2Y12 Antagonist
Clopidogrel (Metabolite) ~0.2 - 0.5 Very High Irreversible (Covalent)

| Unsubstituted Pyridine Amine | > 50 | Low | Non-specific |

Application B: Antimicrobial Schiff Base Complexes

The free amine reacts with aldehydes to form Schiff bases, which coordinate with Cu(II) or Co(II) to disrupt bacterial membranes.

Mechanism of Action: The complex induces lipid peroxidation in the bacterial cell wall, measured via Malondialdehyde (MDA) assays.[1]

AntimicrobialMechanism Amine Free Amine (Precursor) Schiff Schiff Base Ligand (Synthesis) Amine->Schiff + Aldehyde Complex Active Metal Complex Schiff->Complex Coordination Metal Metal Ion (Cu2+ / Co2+) Metal->Complex Membrane Bacterial Membrane Interaction Complex->Membrane Targeting Perox Lipid Peroxidation (MDA Release) Membrane->Perox ROS Generation Death Cell Lysis (MIC: 8-16 μg/mL) Perox->Death

Figure 1: Mechanism of antimicrobial action for Schiff base complexes derived from 6-Methoxy-2,4-dimethylpyridin-3-amine.

In Vivo Considerations & Toxicology

While direct in vivo data for the free amine is limited, its structural analogs suggest specific pharmacokinetic (PK) behaviors.

Predicted Pharmacokinetics (PK)
  • Absorption: High lipophilicity (due to methyl/methoxy groups) suggests rapid oral absorption.

  • Metabolism: The methoxy group is a likely site for O-demethylation (CYP450 mediated), while the methyl groups may undergo oxidation.

  • Toxicity: Pyridine derivatives can be hepatotoxic if they form reactive iminium ions.

    • Recommendation: Perform a Microsomal Stability Assay (Human/Rat Liver Microsomes) early in development to assess metabolic hotspots.

Safety Profiling (Impurity Control)

If used as an intermediate for pharmaceuticals (e.g., P-CABs), it must be controlled as a Genotoxic Impurity (GTI) until proven otherwise, due to the reactive amine/pyridine motif.

  • Limit: Typically < 10-20 ppm in final drug substance (TTC approach).

References

  • VulcanChem. (n.d.). 6-Methoxy-2,4-dimethylpyridin-3-amine (CAS 1224432-59-0) Technical Profile & Biological Activity. Retrieved from 2[1]

  • PubChem. (2024). Compound Summary: 6-Methoxy-2,4-dimethylpyridin-3-amine.[1][3][4][5][6][7] Retrieved from 8[5][6]

  • Combi-Blocks. (2024). Safety Data Sheet: 6-Methoxy-2,4-dimethylpyridin-3-amine. Retrieved from 7

Sources

Quantitative analysis of "6-Methoxy-2,4-dimethylpyridin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the quantitative analysis of 6-Methoxy-2,4-dimethylpyridin-3-amine (CAS 6457-58-5), a critical intermediate in the synthesis of Proton Pump Inhibitors (PPIs) and a ligand in palladium-catalyzed cross-coupling reactions.

This guide moves beyond standard datasheets to provide a comparative analysis of analytical methodologies, focusing on the distinction between routine purity assays (HPLC-UV) and trace genotoxic impurity screening (LC-MS/MS).

Method Selection & Validation Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

6-Methoxy-2,4-dimethylpyridin-3-amine is a functionalized pyridine derivative primarily used as a building block for pharmaceutical agents (specifically PPIs like Omeprazole and Lansoprazole) and as a ligand in organometallic catalysis.

From an analytical perspective, it presents two distinct challenges:

  • Process Control: High-concentration assay to ensure stoichiometry in synthesis (Requires precision).

  • Impurity Profiling: As an electron-rich aminopyridine, it carries a structural alert for genotoxicity. Residual levels in final drug substances must often be controlled to ppm levels (Requires high sensitivity).

Physicochemical Profile (Method Development Data)
PropertyValueImplication for Analysis
Molecular Weight 152.19 g/mol Suitable for LC-MS ([M+H]⁺ = 153.2).
Solubility ~12 mg/mL (Water)High water solubility requires careful retention strategies in RPLC (e.g., ion-pairing or high aqueous start).
LogP 1.75Moderately lipophilic; standard C18 columns are effective.
pKa (Amino) ~4.2 - 6.0 (Est.)Basic. Will be ionized (cationic) at acidic pH. Use buffered mobile phases (pH > 6 for neutral retention or pH < 3 for stable ionization).
UV Max ~210 nm, ~280 nm280 nm provides higher selectivity against non-aromatic solvents; 210 nm offers max sensitivity.

Comparative Analytical Strategies

The choice of method depends strictly on the "Analytical Goal."

FeatureMethod A: HPLC-UV Method B: LC-MS/MS Method C: GC-FID
Primary Use Purity Assay & Stoichiometry Trace Impurity Screening (PGI) Residual Solvent / Volatile Screen
Limit of Quantitation ~0.1% (1000 ppm)< 1 ppm (Trace)~10-50 ppm
Cost per Run LowHighModerate
Complexity Low (Standard QC)High (Requires optimization)Moderate
Key Advantage Robustness & ReproducibilityExtreme Sensitivity & SpecificityOrthogonal separation mechanism

Detailed Experimental Protocols

Method A: HPLC-UV (The Standard for Purity Assay)

Best for: Incoming raw material testing and reaction monitoring.

Rationale: The compound's moderate LogP (1.75) allows for excellent separation on C18 columns without the need for exotic stationary phases. A buffered mobile phase is critical to prevent peak tailing caused by the interaction of the basic amine with residual silanols.

Protocol:

  • Column: Agilent Poroshell 120 EC-C18 (150 mm x 4.6 mm, 2.7 µm) or Hypersil BDS C18.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, adjusted to pH 6.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold to elute polar salts)

    • 2-10 min: 10% → 60% B (Linear gradient)

    • 10-12 min: 60% → 90% B (Wash)

    • 12-15 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Optimizes selectivity for the pyridine ring) and 220 nm (Secondary check).

  • Temperature: 30°C.

Performance Metrics:

  • Retention Time: Expect elution around 6–8 minutes.

  • Linearity:

    
     over 50–500 µg/mL range.
    
  • Tailing Factor: Must be < 1.5 (Control via buffer pH).

Method B: LC-MS/MS (The Solution for Trace Analysis)

Best for: Genotoxic impurity (PGI) screening in final drug substances.

Rationale: When analyzing this amine as an impurity in a final drug product (e.g., Omeprazole), UV detection lacks the sensitivity and specificity to distinguish it from the API matrix at ppm levels. Positive mode ESI is highly efficient due to the basic nitrogen.

Protocol:

  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Source: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Column: Waters XBridge BEH C18 (100 mm x 2.1 mm, 2.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.[2]

  • MRM Transitions (Must be experimentally optimized):

    • Precursor: 153.1 m/z

      
      
      
    • Quantifier Product: 136.1 m/z (Loss of

      
      ) or 122.1 m/z (Loss of 
      
      
      
      ).
    • Qualifier Product: 94.1 m/z (Pyridine ring fragment).

  • Sample Prep: Dissolve API in 50:50 MeOH:Water. Use Solid Phase Extraction (SPE) with SCX (Strong Cation Exchange) cartridges if matrix interference is high.

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on the sample stage.

AnalyticalWorkflow Figure 1: Decision Matrix for Analytical Method Selection Start Sample Origin RawMaterial Raw Material / Reagent (High Concentration) Start->RawMaterial ReactionMix Reaction Mixture (Intermediate) Start->ReactionMix FinalDrug Final Drug Substance (Trace Analysis) Start->FinalDrug MethodUV Method A: HPLC-UV (C18, pH 6.5) Limit: ~0.1% RawMaterial->MethodUV Purity Assay MethodGC Method C: GC-FID (Direct Injection) RawMaterial->MethodGC Residual Solvents ReactionMix->MethodUV Conversion Check FinalDrug->MethodUV Content Uniformity (if API) MethodMS Method B: LC-MS/MS (ESI+, MRM) Limit: < 1 ppm FinalDrug->MethodMS Genotoxic Screen

Sample Preparation Workflow (Trace Analysis)

SamplePrep Figure 2: SPE Cleanup Protocol for Trace Impurity Analysis Sample Solid Drug Sample (Contains Trace Amine) Dissolve Dissolve in 5% Formic Acid/MeOH Sample->Dissolve SPE SPE Cartridge (MCX / SCX) Dissolve->SPE Wash Wash 1: 0.1% Formic Acid Wash 2: 100% MeOH SPE->Wash Elute Elute with 5% NH4OH in MeOH Wash->Elute Inject Inject to LC-MS/MS Elute->Inject

Comparative Data Summary

The following table synthesizes performance metrics from validation studies of similar aminopyridine impurities in pharmaceutical matrices.

MetricHPLC-UV (Method A)LC-MS/MS (Method B)
Linearity Range 10 – 500 µg/mL1 – 1000 ng/mL
LOD (Limit of Detection) ~0.5 µg/mL~0.5 ng/mL
Precision (RSD) < 1.0%< 5.0%
Specificity Moderate (Relies on RT & UV spectra)High (Mass transition specific)
Robustness High (pH tolerant)Moderate (Sensitive to matrix effects)

References

  • Sreenivasulu, V., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine... by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Agilent Technologies. (2012). Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. Agilent Application Notes. Retrieved from [Link]

Sources

Safety Operating Guide

6-Methoxy-2,4-dimethylpyridin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Rules" of Disposal

For the busy researcher: 6-Methoxy-2,4-dimethylpyridin-3-amine is a substituted aminopyridine.[1] While specific data for this exact isomer may be sparse, its structural class dictates it be treated as acutely toxic and environmentally hazardous .[1]

  • DO NOT dispose of down the drain.[1][2] This compound is toxic to aquatic life and resistant to standard water treatment.[1]

  • DO NOT mix with oxidizing agents (nitric acid, perchlorates) or strong acids in the primary waste stream; this risks exothermic reaction or formation of shock-sensitive salts.[1]

  • DO segregate as "Toxic Organic Waste" destined for high-temperature incineration.[1]

  • DO double-bag solid waste in clear polyethylene to allow visual inspection by waste handlers.

Chemical Profile & Hazard Identification

To manage disposal safely, we must understand the "Why" behind the protocols. As a substituted aminopyridine, this molecule exhibits dual behavior: the basicity of the amine/pyridine nitrogen and the lipophilicity of the methoxy/methyl groups.

PropertyValue / CharacteristicOperational Implication
Chemical Class Aminopyridine DerivativeNeurotoxic potential; skin absorption hazard.[1][2][3][4]
Basicity Weak Organic BaseIncompatible with strong acids; exothermic neutralization.[1]
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk during transfer.[1]
Flash Point >100°C (Predicted)Combustible but not highly flammable; requires fuel for incineration.[1]
RCRA Status Unlisted (Treat as P-Listed Analog)Conservative Approach: Manage as if it were 4-Aminopyridine (P008) due to structural similarity.[1]

The Scientist's Insight (Read-Across Logic): Specific SDS data for the 2,4-dimethyl isomer is often limited compared to its parent, 4-aminopyridine.[1] However, the addition of methoxy and methyl groups generally increases lipophilicity (LogP).[1] This means the compound can penetrate the skin more easily than the parent molecule, making "No-Touch" disposal techniques critical [1].[1]

Pre-Disposal Stabilization (The Self-Validating System)

A "self-validating" system means the waste is stable before it leaves your hood.[1]

A. Quenching (Only if Reactive)[1]
  • Scenario: You have reaction mixtures containing this amine and residual reagents (e.g., acid chlorides, alkyl halides).

  • Protocol: Quench reactive intermediates before adding to the waste container. Unreacted electrophiles mixed with this amine in a waste drum can lead to slow polymerization or heat generation.[1]

  • Validation: Check pH of the aqueous layer (if extraction was performed).[1] Ensure pH is 6–9 before final consolidation to prevent acid-base exotherms in the drum.[1]

B. Segregation Strategy
  • Stream A (Solids): Contaminated gloves, weigh boats, and pure solid chemical.

  • Stream B (Liquids): Mother liquors and rinsates.[1]

    • Critical: Do not mix Stream B with oxidizer waste (Chromic acid, Permanganate).[1] Amines are reducing agents; mixing them with oxidizers is a classic cause of lab fires.[1]

Operational Workflow: Decision Matrix

The following diagram outlines the logical flow for categorizing and processing this waste stream.

DisposalWorkflow Start Waste Generation: 6-Methoxy-2,4-dimethylpyridin-3-amine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated Debris) StateCheck->Solid Liquid Liquid Waste (Solvent Solutions) StateCheck->Liquid Bagging Double Bag in Clear Polyethylene Solid->Bagging SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: 'Toxic Solid Organic Waste' Bagging->LabelSolid Incineration Final Disposal: High-Temp Incineration LabelSolid->Incineration Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated Carboy Transfer to HDPE/Glass Carboy (Leave 10% Headspace) Halogenated->Carboy NonHalogenated->Carboy Carboy->Incineration

Figure 1: Decision matrix for segregating aminopyridine waste streams based on physical state and solvent background.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Objective: Contain dust and prevent contact.[2]

  • PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety glasses.[1] If handling >10g of pure powder, use a P95 dust mask or work strictly in a fume hood.

  • Container: Use a wide-mouth HDPE jar or a heavy-duty clear polyethylene bag.[1]

  • Transfer:

    • Place the primary container (weigh boat, vial) directly into the waste bag.

    • Do not try to empty dust from a vial into the bag; dispose of the vial entirely to minimize aerosolization.[1]

  • Sealing: Twist the bag neck, tape it closed (goose-neck seal), and place it inside a second bag.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "6-Methoxy-2,4-dimethylpyridin-3-amine (Solid), Debris."[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][3][4][5][6]

Protocol B: Liquid Waste (Solutions)

Objective: Prevent leaks and incompatible reactions.

  • Compatibility Check: Ensure the receiving carboy does not contain acids (Sulfuric, Nitric) or Oxidizers.[1]

  • Container: Glass or HDPE carboys are suitable.[1]

  • Transfer:

    • Use a funnel to prevent spills.[1]

    • Rinse the original vessel with a compatible solvent (e.g., Ethanol) and add the rinsate to the waste.

  • Headspace: Leave at least 10% headspace in the container.[1] Amines can darken and slowly oxidize; expansion room is necessary for safety during transport.[1]

  • Labeling:

    • Constituents: "Solvent (e.g., Methanol 90%), 6-Methoxy-2,4-dimethylpyridin-3-amine (Trace)."[1]

    • Hazard Checkboxes: Flammable (if solvent is flammable), Toxic.

Emergency Response (Spills)

Even with perfect protocols, accidents happen. Here is the immediate response plan.

  • Small Spill (Solid < 5g):

    • Dampen a paper towel with water (to prevent dust dispersal).[1]

    • Wipe up the powder gently.[1]

    • Clean the surface with a mild acid solution (1% Acetic Acid or Citric Acid) to neutralize residual amine traces.[1]

    • Dispose of all materials as hazardous solid waste.[1]

  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes.[1]

    • Why: Aminopyridines can block potassium channels in nerves [2].[1] If numbness or tingling occurs, seek medical attention immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Aminopyridines.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. RCRA Hazardous Waste Description P-List (P008).[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.